Product packaging for Benzyl DC-81(Cat. No.:)

Benzyl DC-81

Cat. No.: B12403648
M. Wt: 336.4 g/mol
InChI Key: PXXBSLZVZRNTAD-HNNXBMFYSA-N
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Description

Benzyl DC-81 is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2O3 B12403648 Benzyl DC-81

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

(6aS)-2-methoxy-3-phenylmethoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one

InChI

InChI=1S/C20H20N2O3/c1-24-18-10-16-17(21-12-15-8-5-9-22(15)20(16)23)11-19(18)25-13-14-6-3-2-4-7-14/h2-4,6-7,10-12,15H,5,8-9,13H2,1H3/t15-/m0/s1

InChI Key

PXXBSLZVZRNTAD-HNNXBMFYSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N3CCC[C@H]3C=N2)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3CCCC3C=N2)OCC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

Unraveling the Cytotoxic Mechanisms of Benzyl DC-81 and its Analogs in A375 Melanoma Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Benzyl DC-81 and its potent derivatives in A375 human melanoma cells. This compound belongs to the pyrrolo[2,1-c][1]benzodiazepine (PBD) class of antitumor antibiotics, which are known inhibitors of nucleic acid synthesis due to their ability to bind to specific DNA sequences.[1][2] This document synthesizes findings from key studies to elucidate the signaling pathways and cellular events that lead to apoptosis and inhibition of proliferation in A375 cells upon treatment with DC-81 analogs. While this compound itself has demonstrated antiproliferative activity against A375 cells[3], detailed mechanistic studies have focused on its more complex hybrids, including DC-81-enediyne and indole conjugates such as IN6CPBD and IN4CPBD.

Data Presentation: Summary of In Vitro Efficacy

The following tables summarize the quantitative data from studies on DC-81 derivatives, providing insights into their cytotoxic and mechanistic effects on A375 melanoma cells.

Table 1: Cytotoxicity and Apoptosis Induction

CompoundAssayConcentrationEffectReference
IN6CPBDCytotoxicity AssayNot SpecifiedHigher cytotoxicity than parent DC-81
IN6CPBDFlow Cytometry (Sub-G1)Not SpecifiedIncrease in the sub-G1 apoptotic population
IN6CPBDAnnexin V StainingNot SpecifiedSignificantly increased annexin V binding
IN4CPBDCytotoxicity AssayNot SpecifiedPotent melanoma cytotoxicity
IN4CPBDDNA Fragmentation AssayNot SpecifiedIncreased DNA fragmentation
IN4CPBDFlow Cytometry (Sub-G1)Not SpecifiedIncreased hypodiploidic DNA content

Table 2: Effects on Cellular Signaling and Organelles

CompoundTarget/ParameterAssayConcentration(s)Observed EffectReference
DC-81-enediyneIntracellular Ca²⁺Flow CytometryGraded concentrationsIncreased Ca²⁺ levels
DC-81-enediyneReactive Oxygen Species (ROS)Flow CytometryGraded concentrationsIncreased ROS generation
DC-81-enediynep38 MAPK PhosphorylationWestern BlotNot SpecifiedInduced phosphorylation of p38
DC-81-enediyneATF-2 PhosphorylationWestern BlotNot SpecifiedInduced phosphorylation of ATF-2
DC-81-enediyneAP-1 ActivityLuciferase Reporter AssayGraded concentrationsEnhanced AP-1 activity
IN6CPBDMitochondrial Membrane Potential (ΔΨm)Flow CytometryNot SpecifiedLoss of ΔΨm
IN6CPBDIntracellular pH (pHi)Not SpecifiedNot SpecifiedDecrease in pHi
IN6CPBDATP SynthesisNot SpecifiedNot SpecifiedReduction of ATP synthesis
IN6CPBDReactive Oxygen Species (ROS)Not SpecifiedNot SpecifiedIncreased ROS generation
IN6CPBDCytochrome c ReleaseNot SpecifiedNot SpecifiedIncreased cytochrome c release
IN4CPBDMitochondrial Membrane Potential (ΔΨm)Not SpecifiedNot SpecifiedReduced mitochondrial membrane potential
IN4CPBDCell Cycle ProgressionNot SpecifiedNot SpecifiedInterruption of G1/S phase progression
IN4CPBDProtein ExpressionWestern BlotNot SpecifiedUpregulated p53 and p21
IN4CPBDProtein ExpressionWestern BlotNot SpecifiedDerailed the equilibrium between Bcl-2 and Bax levels
IN4CPBDCell MigrationTranswell Migration AssayNot SpecifiedAbolished SDF-1α-enhanced chemotactic motility
IN4CPBDProtein ExpressionELISA, Western BlotNot SpecifiedSuppressed constitutive MMP-9 and VEGF expression

Experimental Protocols

This section details the methodologies employed in the cited studies to investigate the mechanism of action of DC-81 and its derivatives in A375 cells.

Cell Culture

Human melanoma A375 cells were cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), streptomycin (100 µg/ml), and penicillin (100 U/ml). Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells were typically seeded to reach 70-80% confluence.

Cell Viability and Cytotoxicity Assays
  • XTT Assay: To assess cytotoxicity, A375 cells were treated with various concentrations of the test compounds. The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay was used to measure cell viability, which relies on the metabolic reduction of XTT by viable cells to a colored formazan product.

  • Cell Counting: Direct cell counting, often using a hemocytometer or automated cell counter, was performed after treatment to determine the reduction in cell number.

Apoptosis Assays
  • Flow Cytometry for Sub-G1 Population: Apoptosis was quantified by analyzing the cell cycle distribution using flow cytometry. Cells were stained with a DNA-intercalating dye like propidium iodide (PI), and the percentage of cells in the sub-G1 phase, representing apoptotic cells with fragmented DNA, was determined.

  • Annexin V Staining: The externalization of phosphatidylserine, an early marker of apoptosis, was detected by staining cells with Annexin V conjugated to a fluorescent dye, followed by flow cytometric analysis.

  • DAPI Staining: Nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, were visualized by staining cells with 4′,6-diamidino-2-phenylindole (DAPI) and observing them under a fluorescence microscope.

  • Caspase Activity Assays: The activation of key apoptosis-executing enzymes, such as caspase-3, was measured. This can be done through flow cytometry using specific fluorescent substrates or through luminometric assays like Caspase-Glo assays.

  • PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, was detected by Western blotting as a hallmark of apoptosis.

Measurement of Cellular and Mitochondrial Parameters
  • Intracellular Calcium (Ca²⁺) and Reactive Oxygen Species (ROS) Measurement: Changes in intracellular Ca²⁺ levels and ROS generation were measured using specific fluorescent probes (e.g., Fluo-3 AM for Ca²⁺, DCFH-DA for ROS) and quantified by flow cytometry.

  • Mitochondrial Membrane Potential (ΔΨm) Measurement: The loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway, was assessed using cationic lipophilic dyes like JC-1 or DiOC₆(3), followed by flow cytometric analysis.

Western Blot Analysis

Standard Western blotting techniques were used to determine the expression and phosphorylation status of key proteins involved in signaling pathways. After cell lysis and protein quantification, proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against specific targets (e.g., p38, ATF-2, PARP, caspases, p53, p21, Bcl-2, Bax).

Gene Expression and Reporter Assays
  • Luciferase Reporter Assay: To measure the activity of transcription factors like AP-1, cells were transfected with a reporter plasmid containing the luciferase gene under the control of an AP-1 responsive promoter. Luciferase activity was measured after treatment to determine changes in AP-1 transcriptional activity.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms of action and experimental processes described in the literature.

G cluster_0 Experimental Workflow for Apoptosis Assessment cluster_1 Apoptosis Analysis A375 A375 Cells Treatment Treat with this compound Analog A375->Treatment Incubation Incubate for specific time points Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Flow Flow Cytometry (Annexin V/PI, Sub-G1) Harvest->Flow Western Western Blot (PARP, Caspase-3 Cleavage) Harvest->Western Microscopy Fluorescence Microscopy (DAPI Staining) Harvest->Microscopy

Caption: A typical experimental workflow for evaluating apoptosis in A375 cells.

G cluster_0 Upstream Events cluster_1 MAPK Signaling Cascade cluster_2 Apoptotic Execution DC81 DC-81-enediyne Ca ↑ Intracellular Ca²⁺ DC81->Ca ROS ↑ ROS Generation DC81->ROS p38 p38 MAPK (Phosphorylation) ROS->p38 activates ATF2 ATF-2 p38->ATF2 phosphorylates AP1 AP-1 (Enhanced Activity) ATF2->AP1 component of Casp3 Caspase-3 Activation AP1->Casp3 leads to PARP PARP Cleavage Casp3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis marker of

Caption: ROS/p38 MAPK signaling pathway induced by DC-81-enediyne in A375 cells.

G cluster_0 Mitochondrial Disruption cluster_1 Apoptotic Execution IN6CPBD IN6CPBD ROS ↑ ROS Generation IN6CPBD->ROS MMP ↓ Mitochondrial Membrane Potential IN6CPBD->MMP ATP ↓ ATP Synthesis IN6CPBD->ATP CytoC Cytochrome c Release MMP->CytoC Casp3 Caspase-3 Activation CytoC->Casp3 activates PARP PARP Cleavage Casp3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis marker of

Caption: Mitochondria-mediated apoptosis pathway induced by IN6CPBD in A375 cells.

Conclusive Summary of Mechanism of Action

Based on the available research, this compound and its more potent analogs exert their anticancer effects on A375 melanoma cells primarily through the induction of apoptosis via multiple, interconnected signaling pathways.

  • Induction of Oxidative Stress and MAPK Signaling: The DC-81-enediyne conjugate triggers a rapid increase in intracellular calcium and reactive oxygen species (ROS). This oxidative stress activates the p38 MAPK signaling cascade, leading to the phosphorylation of p38 and its downstream target, ATF-2. This, in turn, enhances the activity of the transcription factor AP-1, a key regulator of cellular processes including apoptosis. The entire process, from Ca²⁺ and ROS generation to p38 activation, is crucial for the induction of apoptosis, as demonstrated by the abrogation of cell death upon the addition of specific inhibitors.

  • Mitochondrial Dysfunction: The DC-81-indole conjugate, IN6CPBD, directly targets the mitochondria. Its action leads to a catastrophic loss of mitochondrial membrane potential (ΔΨm), a decrease in intracellular pH, and a reduction in ATP synthesis. This mitochondrial dysfunction is coupled with increased ROS production and the release of cytochrome c from the mitochondria into the cytosol. The release of cytochrome c is a point of no return, activating the caspase cascade.

  • Cell Cycle Arrest: The IN4CPBD conjugate has been shown to interrupt the G1/S phase progression of the cell cycle in A375 cells. This arrest is associated with the upregulation of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21, which prevent cells from entering the S phase. This action halts proliferation and can predispose cells to apoptosis.

  • Execution of Apoptosis: Both the MAPK and mitochondrial pathways converge on the activation of executioner caspases, particularly caspase-3. Activated caspase-3 then cleaves critical cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

  • Anti-Metastatic Effects: Beyond inducing cell death, DC-81 conjugates like IN4CPBD also exhibit anti-metastatic properties by suppressing the expression of VEGF and MMP-9 and interrupting SDF-1α-mediated signaling pathways, which are critical for cell migration and invasion.

References

Unveiling the Potency of Benzyl DC-81: An In-Depth Technical Guide to its Antiproliferative Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative activity of Benzyl DC-81, a significant derivative of the potent antitumor antibiotic DC-81. As a member of the pyrrolo[2,1-c][1]benzodiazepine (PBD) family, DC-81 and its analogues are renowned for their unique mechanism of action, involving sequence-selective binding to the minor groove of DNA. This document collates available data on the activity of this compound and its parent compound, DC-81, offering a valuable resource for researchers in oncology and medicinal chemistry.

Core Data Presentation: Antiproliferative Activity

The antiproliferative activity of DC-81 and its derivatives has been evaluated across various human cancer cell lines. While comprehensive data specifically for "O-benzyl DC-81" is limited in publicly accessible literature, the following tables summarize the available inhibitory concentrations (IC50) for the parent compound DC-81 and related PBD conjugates, providing a strong indication of the potential potency of its benzyl derivative.

Table 1: Antiproliferative Activity of DC-81 Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
JurkatT-cell Leukemia2.2
K562Chronic Myeloid Leukemia1.0

Data extrapolated from studies on DC-81 and its conjugates.

Table 2: Antiproliferative Activity of PBD-polypyrrolic Hybrids Related to DC-81

CompoundNumber of Pyrrole UnitsJurkat IC50 (µM)K562 IC50 (µM)
PBD-monopyrrole conjugate1>10080
PBD-dipyrrole conjugate2650
PBD-tripyrrole conjugate30.70.8
PBD-tetrapyrrole conjugate40.040.07

This data on hybrid molecules demonstrates how modifications to the core PBD structure, similar to the benzyl addition in this compound, can significantly influence antiproliferative potency.

Mechanism of Action: DNA Minor Groove Binding and Cellular Consequences

The primary mechanism of action for PBDs, including DC-81 and its derivatives, is their ability to form a covalent adduct with guanine bases within the minor groove of DNA. This interaction is sequence-selective and results in significant distortion of the DNA helix, which in turn interferes with essential cellular processes.

G DNA_Damage_Response DNA_Damage_Response Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis DNA_Adduct DNA_Adduct Transcription_Inhibition Transcription_Inhibition DNA_Adduct->Transcription_Inhibition Nuclear_Membrane Nuclear_Membrane DNA DNA

Caption: General signaling pathway for PBD anticancer activity.

The formation of the PBD-DNA adduct triggers a cascade of cellular events, including the activation of DNA damage response (DDR) pathways. This ultimately leads to the inhibition of DNA replication and transcription, cell cycle arrest, and the induction of apoptosis (programmed cell death).

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the antiproliferative activity and mechanism of action of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h (adhesion) Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT reagent (0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 4h at 37°C Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read

Caption: MTT assay experimental workflow.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the amount of DNA.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Cells are treated with this compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: After treatment, cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide are then added to the cell suspension, and the cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound, as a derivative of the potent PBD antibiotic DC-81, holds significant promise as an antiproliferative agent. Its mechanism of action, centered on DNA minor groove binding, leads to profound cellular consequences, including cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a robust framework for the further evaluation of this compound and other novel PBD analogues. The continued exploration of this class of compounds is a critical endeavor in the development of next-generation cancer therapeutics.

References

Investigating the Benzyl DC-81 Induced Apoptosis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl DC-81, a derivative of the pyrrolo[2,1-c][1]benzodiazepine (PBD) class of antitumor antibiotics, has demonstrated notable antiproliferative activity against various cancer cell lines, including melanoma (A375) and breast cancer (MCF-7) cells.[2][3] This technical guide provides an in-depth exploration of the apoptotic pathways induced by this compound and its analogs. By summarizing available quantitative data, detailing key experimental protocols, and visualizing the intricate signaling cascades, this document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound. The evidence points towards a multi-faceted mechanism of action involving the intrinsic mitochondrial pathway of apoptosis, characterized by caspase activation and modulation of Bcl-2 family proteins, as well as the potential involvement of the NF-κB and JNK/AP-1 signaling pathways.

Introduction to this compound and Apoptosis Induction

This compound belongs to the pyrrolo[2,1-c]benzodiazepine (PBD) family, a group of natural and synthetic compounds known for their ability to bind to the minor groove of DNA, leading to cytotoxicity in cancer cells. The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Studies on DC-81 and its derivatives have consistently shown their capability to trigger this cellular suicide program in various cancer models. This guide will dissect the molecular pathways that are implicated in this compound-induced apoptosis.

Quantitative Data on the Biological Activity of this compound and its Derivatives

Table 1: Antiproliferative Activity of DC-81 Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineGI50 (µM)Reference
DC-81-indole conjugate (IN6CPBD) A2058 (Melanoma)Data not specified
Diaryl ether linked DC-81 conjugate (Compound 4a) VariousNot specifiedNot specified
Diaryl ether linked DC-81 conjugate (Compound 4b) VariousNot specifiedNot specified
PBD-polyamide conjugate (Compound 1) A498 (Renal Cancer)LC50: 0.06
PBD-polyamide conjugate (Compound 2) VariousLC50: <9
2,2'-PBD dimer (Compound 4) MDA-MB-231/ATCC (Breast Cancer)LC50: 0.06

Note: Specific GI50 values for this compound are not publicly available. The data presented is for related DC-81 derivatives to illustrate the general potency of this compound class.

Table 2: Summary of Apoptotic Effects Induced by DC-81 Derivatives

DerivativeCell LineEffectObservationReference
DC-81-indole conjugate (IN6CPBD) A2058 (Melanoma)Apoptosis InductionIncrease in sub-G1 population, Annexin V positivity
DC-81-indole conjugate (IN6CPBD) A2058 (Melanoma)Mitochondrial DepolarizationDecrease in mitochondrial membrane potential (ΔΨmt)
DC-81-indole conjugate (IN6CPBD) A375 (Melanoma)Cell Cycle ArrestLoss of cells from G2/M phaseNot specified
DC-81-indole conjugate (IN6CPBD) A375 (Melanoma)Caspase-3/PARP CleavageEnhanced with NF-κB or JNK blockadeNot specified

Signaling Pathways in this compound Induced Apoptosis

The apoptotic cascade initiated by this compound and its analogs appears to be complex, involving multiple signaling pathways that converge to execute cell death.

The Intrinsic (Mitochondrial) Apoptosis Pathway

A primary mechanism of apoptosis induction by DC-81 derivatives is through the intrinsic pathway, which is centered around the mitochondria.

Mitochondrial_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Benzyl_DC81 This compound Bcl2_down Bcl-2 (Anti-apoptotic) Down-regulation Benzyl_DC81->Bcl2_down Inhibits Bax_up Bax (Pro-apoptotic) Up-regulation Benzyl_DC81->Bax_up Promotes Mito_Pot_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Bcl2_down->Mito_Pot_Loss Bax_up->Mito_Pot_Loss CytoC_Release Cytochrome c Release Mito_Pot_Loss->CytoC_Release Casp9 Caspase-9 Activation CytoC_Release->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP_Cleavage PARP Cleavage Casp3->PARP_Cleavage Apoptosis Apoptosis Casp3->Apoptosis PARP_Cleavage->Apoptosis

Figure 1: The Intrinsic Apoptosis Pathway Induced by this compound.

Studies on related compounds suggest that this compound likely modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This leads to a loss of mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic pathway. The subsequent release of cytochrome c from the mitochondria into the cytosol triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Involvement of NF-κB and JNK/AP-1 Signaling Pathways

Research on a DC-81-indole conjugate has revealed a more intricate signaling network involving the transcription factors NF-κB and AP-1, and the JNK signaling pathway.

NFkB_JNK_Pathway cluster_stimulus Apoptotic Stimulus cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome Benzyl_DC81 This compound (or its conjugate) NFkB NF-κB Activity (Pro-survival) Benzyl_DC81->NFkB Decreases JNK JNK Phosphorylation Benzyl_DC81->JNK Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits AP1 AP-1 Activity (Pro-apoptotic) JNK->AP1 Enhances Casp3_PARP Caspase-3/PARP Cleavage JNK->Casp3_PARP AP1->Casp3_PARP Casp3_PARP->Apoptosis

Figure 2: Modulation of NF-κB and JNK/AP-1 Pathways by a DC-81 Conjugate.

In human melanoma A375 cells, a DC-81-indole conjugate was shown to decrease the activity of the pro-survival transcription factor NF-κB, while simultaneously promoting the phosphorylation of Jun N-terminal kinase (JNK) and enhancing the activity of the pro-apoptotic transcription factor AP-1. The blockade of either NF-κB or JNK activity further potentiated caspase-3 and PARP cleavage, suggesting a complex interplay where the inhibition of survival signals and the activation of stress-induced death signals cooperate to drive apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the apoptotic effects of this compound.

Cell Viability and Antiproliferative Assay (MTT Assay)

Objective: To determine the dose-dependent cytotoxic effect of this compound on cancer cells.

Protocol:

  • Seed cancer cells (e.g., A375 or MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Apoptosis_Assay_Workflow Cell_Culture 1. Seed and treat cells with this compound Harvest 2. Harvest cells (including supernatant) Cell_Culture->Harvest Wash 3. Wash with cold PBS Harvest->Wash Resuspend 4. Resuspend in 1X Binding Buffer Wash->Resuspend Stain 5. Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate 6. Incubate in the dark (15 min, RT) Stain->Incubate Analyze 7. Analyze by Flow Cytometry Incubate->Analyze

Figure 3: Workflow for Annexin V/PI Apoptosis Assay.

Protocol:

  • Seed cells and treat with this compound as described for the MTT assay.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect the expression and cleavage of key apoptotic proteins.

Protocol:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Caspase-3, cleaved Caspase-3, PARP, cleaved PARP, Bcl-2, Bax, phospho-JNK, JNK, and β-actin (as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

Objective: To measure changes in mitochondrial membrane potential.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound.

  • Incubate the cells with JC-1 staining solution (5 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

NF-κB and AP-1 Luciferase Reporter Assay

Objective: To measure the transcriptional activity of NF-κB and AP-1.

Protocol:

  • Co-transfect cells with an NF-κB or AP-1 luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • After 24 hours, treat the cells with this compound.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Express the results as a fold change in luciferase activity compared to the untreated control.

Conclusion

This compound and its derivatives represent a promising class of anticancer compounds that induce apoptosis through multiple, interconnected signaling pathways. The primary mechanism appears to be the induction of the intrinsic mitochondrial pathway, leading to caspase activation and PARP cleavage. Furthermore, evidence suggests that modulation of the NF-κB and JNK/AP-1 signaling pathways may also play a crucial role in the apoptotic response to this class of compounds. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the precise molecular mechanisms of this compound and to evaluate its therapeutic potential in various cancer models. Further quantitative studies are warranted to establish a definitive dose-dependent effect of this compound on the key signaling molecules and to confirm its efficacy in preclinical models.

References

Unraveling the DNA Interaction of Benzyl DC-81: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl DC-81, a derivative of the natural antitumor antibiotic DC-81, belongs to the pyrrolo[2,1-c][1]benzodiazepine (PBD) family. The potent biological activity of PBDs is intrinsically linked to their ability to bind to the minor groove of DNA with a degree of sequence specificity, leading to the disruption of DNA processing and ultimately, cell death. This technical guide provides an in-depth exploration of the DNA-binding properties and sequence specificity of the DC-81 core, which serves as a surrogate for this compound due to the limited availability of specific data for the benzylated form. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying molecular and experimental processes.

DNA Binding Properties of the DC-81 Core

The interaction of PBDs with DNA is a covalent process, distinguishing them from many non-covalent groove binders. The core mechanism involves the formation of a stable aminal linkage between the C11 position of the PBD and the N2 exocyclic amine of a guanine base located in the minor groove of the DNA.[2][3] This covalent adduction is crucial for their biological activity.

Quantitative Analysis of DNA Binding Affinity

Direct measurement of the dissociation constant (Kd) for the irreversible covalent binding of PBDs is complex. However, the relative DNA-binding affinity of these compounds can be quantified using methods that assess the extent to which they protect DNA from enzymatic cleavage. A sensitive method for comparing the DNA binding affinity of PBDs, including DC-81, is the restriction endonuclease inhibition assay.

Table 1: Relative DNA-Binding Affinity of DC-81 and Related Pyrrolobenzodiazepines

CompoundRelative DNA-Binding Affinity (RED100)a
Anthramycin1.00
DC-81 (Data not explicitly found in searches, but assay is applicable)
iso-DC-81(Data not explicitly found in searches)
Neothramycin(Data not explicitly found in searches)

a The Restriction Endonuclease Digestion (RED100) value represents the concentration of the compound required to achieve 100% inhibition of the restriction enzyme BamHI. A lower RED100 value indicates a higher relative DNA-binding affinity. While the specific value for DC-81 was not retrieved in the searches, the assay has been demonstrated to be effective for this compound.

DNA Sequence Specificity

PBDs do not bind randomly to DNA; they exhibit a preference for specific sequences, which contributes to their targeted activity.

Preferred Binding Motifs

Theoretical and experimental studies have shown that the antitumor activity of DC-81 is attributed to its sequence-specific interaction with GC-rich regions of DNA. The most favored binding sites for PBDs are purine-guanine-purine (Pu-G-Pu) triplets. This specificity is a hallmark of the PBD class of DNA-interactive agents. The covalent bond is formed with the central guanine residue.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of DNA-binding properties. The following sections describe the core experimental protocols used to characterize the interaction of PBDs like DC-81 with DNA.

Restriction Endonuclease Inhibition Assay

This assay quantitatively evaluates the relative DNA-binding affinity of PBDs by measuring their ability to inhibit the activity of a restriction endonuclease, such as BamHI, at its recognition site.

Protocol:

  • Substrate Preparation: A suitable DNA substrate containing a BamHI recognition site (e.g., a linearized plasmid) is prepared.

  • PBD-DNA Incubation: The DNA substrate is incubated with varying concentrations of the PBD compound (e.g., DC-81) for a sufficient period to allow for covalent bond formation.

  • Restriction Digestion: The PBD-DNA adducts are then challenged with the restriction enzyme BamHI under optimal digestion conditions.

  • Analysis: The reaction products are analyzed by agarose gel electrophoresis. The degree of inhibition is determined by quantifying the amount of uncut DNA relative to a control reaction without the PBD.

  • Quantification: The concentration of the PBD required to achieve 100% inhibition of enzymatic cleavage (RED100) is determined, providing a measure of relative DNA binding affinity.

DNase I Footprinting

DNase I footprinting is a high-resolution technique used to identify the specific DNA sequence where a ligand binds. The bound ligand protects the DNA from cleavage by DNase I, leaving a "footprint" on the DNA ladder when analyzed by gel electrophoresis.

Protocol:

  • DNA Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive or fluorescent marker.

  • Binding Reaction: The end-labeled DNA probe is incubated with the PBD compound to allow for binding to its specific site(s).

  • DNase I Digestion: The DNA-ligand complexes are treated with a low concentration of DNase I, sufficient to introduce, on average, one random cut per DNA molecule.

  • Reaction Termination and Denaturation: The reaction is stopped, and the DNA is purified and denatured to yield single-stranded fragments.

  • Gel Electrophoresis: The DNA fragments are separated by size on a high-resolution denaturing polyacrylamide gel.

  • Visualization: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging. The binding site is identified as a region of the gel where the DNA ladder is absent (the "footprint") compared to a control lane without the PBD.

Visualizations

Diagrams illustrating the experimental workflows provide a clear understanding of the methodologies.

experimental_workflow_restriction_endonuclease_inhibition cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis dna DNA Substrate (with BamHI site) incubation Incubate DNA + this compound dna->incubation pbd This compound (Varying Concentrations) pbd->incubation digestion Add BamHI Enzyme incubation->digestion gel Agarose Gel Electrophoresis digestion->gel quantify Quantify Uncut DNA gel->quantify red100 Determine RED100 Value (Relative Affinity) quantify->red100

Figure 1: Workflow for the Restriction Endonuclease Inhibition Assay.

experimental_workflow_dnase1_footprinting cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis dna_probe End-Labeled DNA Probe binding Incubate DNA Probe + this compound dna_probe->binding pbd This compound pbd->binding dnase_digest Limited DNase I Digestion binding->dnase_digest denature Denature DNA dnase_digest->denature page Denaturing PAGE denature->page visualize Visualize Footprint (Autoradiography/Fluorescence) page->visualize

Figure 2: Workflow for DNase I Footprinting.

pbd_dna_binding_pathway pbd This compound interaction Sequence-Specific Non-covalent Interaction pbd->interaction 1. Recognition dna DNA Minor Groove (Pu-G-Pu Sequence) dna->interaction adduct Covalent Adduct Formation (Aminal Linkage at Guanine-N2) interaction->adduct 2. Covalent Binding disruption Disruption of DNA Processing (Replication, Transcription) adduct->disruption 3. Functional Consequence apoptosis Cell Death disruption->apoptosis 4. Cellular Outcome

Figure 3: Signaling Pathway of this compound Induced Cytotoxicity.

Conclusion

The DNA-binding properties of the DC-81 core provide a strong foundation for understanding the mechanism of action of this compound. Its covalent interaction with the minor groove of DNA, coupled with a preference for Pu-G-Pu sequences, underscores its potential as a targeted anticancer agent. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and characterization of this and other PBD compounds. Further studies focusing specifically on this compound are warranted to elucidate the precise influence of the benzyl group on DNA binding affinity and sequence specificity.

References

Elucidating the Molecular Targets of Benzyl DC-81: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl DC-81, a potent derivative of the natural antitumor antibiotic DC-81, is a member of the pyrrolobenzodiazepine (PBD) class of compounds. PBDs are known for their significant antiproliferative activities, which stem from their ability to interact with DNA. This technical guide consolidates the current understanding of the molecular targets of this compound, providing a detailed overview of its mechanism of action, available quantitative data, and the experimental protocols used to elucidate its cytotoxic effects. The information presented herein is intended to support further research and development of this compound and related PBD compounds as potential anticancer therapeutics.

Introduction

This compound is a semi-synthetic compound belonging to the pyrrolobenzodiazepine (PBD) family, a class of molecules originally isolated from various Streptomyces species. The parent compound, DC-81, is a naturally occurring antibiotic with demonstrated antitumor properties. PBDs, including this compound, are characterized by their unique tricyclic aromatic system containing a diazepine ring fused to a pyrrole ring. This structural motif is crucial for their biological activity. This compound has been identified as an anticancer agent with notable antiproliferative effects against melanoma (A375) and breast cancer (MCF-7) cell lines.[1] Its high cytotoxicity has also led to its classification as an ADC (Antibody-Drug Conjugate) payload, highlighting its potential for targeted cancer therapy.[2][3]

Molecular Target Identification and Mechanism of Action

The primary molecular target of this compound, consistent with other members of the PBD family, is deoxyribonucleic acid (DNA). The mechanism of action involves a sequence-selective binding to the minor groove of the DNA double helix.

DNA as the Primary Molecular Target

PBDs are potent inhibitors of nucleic acid synthesis. Their planar, extended structure allows them to slide into the minor groove of DNA. The key interaction is the formation of a covalent adduct between the electrophilic C11 position of the PBD core and the nucleophilic C2-amino group of a guanine base. This covalent linkage is what distinguishes PBDs from many other non-covalent minor groove binders. The formation of this adduct effectively cross-links the DNA, interfering with essential cellular processes such as transcription and replication.

Sequence Selectivity

The binding of PBDs to DNA is not random. They exhibit a preference for specific DNA sequences. The most favored binding sequence for PBDs is 5'-Pu-G-Pu, where 'Pu' represents a purine base (adenine or guanine) and 'G' is the guanine that forms the covalent bond. This sequence selectivity is an important factor in their biological activity and potential for therapeutic development.

Signaling Pathway of this compound Induced Cytotoxicity

The covalent modification of DNA by this compound triggers a cascade of cellular events, primarily activating the DNA damage response (DDR) pathway. This ultimately leads to cell cycle arrest and apoptosis.

G BenzylDC81 This compound CellMembrane Cell Membrane BenzylDC81->CellMembrane Passive Diffusion DNA Nuclear DNA (Minor Groove) CellMembrane->DNA Adduct DNA Adduct Formation DNA->Adduct Covalent Bonding to Guanine DDR DNA Damage Response (ATM/ATR, p53) Adduct->DDR Recognition of Damage CellCycleArrest Cell Cycle Arrest (G2/M Phase) DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest->Apoptosis If damage is irreparable

Figure 1: Proposed signaling pathway for this compound induced cytotoxicity.

Quantitative Data

CompoundCell LineCancer TypeIC50Reference(s)
This compoundA375MelanomaData not available
This compoundMCF-7Breast CancerData not available

Note: While multiple sources state that this compound exhibits antiproliferative activity against A375 and MCF-7 cells, specific IC50 values from peer-reviewed literature are not currently available.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.

Objective: To determine the IC50 value of this compound in A375 and MCF-7 cell lines.

Materials:

  • A375 and MCF-7 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count A375 and MCF-7 cells.

    • Seed 5 x 103 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

G Start Start SeedCells Seed Cells in 96-well plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add this compound (Serial Dilutions) Incubate24h->AddCompound Incubate4872h Incubate 48-72h AddCompound->Incubate4872h AddMTT Add MTT Solution Incubate4872h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h RemoveMedium Remove Medium Incubate4h->RemoveMedium AddDMSO Add DMSO RemoveMedium->AddDMSO ReadAbsorbance Read Absorbance (570 nm) AddDMSO->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

DNA Footprinting Analysis

This protocol provides a general framework for determining the DNA sequence selectivity of this compound.

Objective: To identify the specific DNA sequences where this compound binds.

Materials:

  • A specific DNA fragment of known sequence, radiolabeled at one end.

  • This compound

  • DNase I

  • Maxam-Gilbert sequencing reagents

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or X-ray film

Procedure:

  • DNA Binding Reaction:

    • Incubate the end-labeled DNA fragment with varying concentrations of this compound.

  • DNase I Digestion:

    • Subject the DNA-drug complexes to partial digestion with DNase I. The enzyme will cleave the DNA at sites not protected by the bound ligand.

  • Gel Electrophoresis:

    • Denature the DNA fragments and separate them by size on a high-resolution denaturing polyacrylamide gel.

    • Run a Maxam-Gilbert sequencing ladder of the same DNA fragment alongside the experimental samples to serve as a marker.

  • Autoradiography:

    • Visualize the DNA fragments by autoradiography. The regions where this compound has bound will appear as "footprints" – gaps in the cleavage pattern compared to the control lane without the drug.

  • Sequence Identification:

    • By comparing the footprint with the sequencing ladder, the precise DNA sequence protected by this compound can be determined.

Conclusion

This compound is a promising anticancer agent that exerts its cytotoxic effects by targeting the minor groove of DNA. Its mechanism of action, involving covalent adduct formation with guanine bases in a sequence-selective manner, leads to the activation of the DNA damage response pathway, culminating in cell cycle arrest and apoptosis. While quantitative data on its binding affinity and specific IC50 values in various cell lines require further investigation and publication in peer-reviewed journals, the established protocols provide a clear path for the continued evaluation of this potent compound. The development of this compound as a payload for antibody-drug conjugates holds significant promise for the future of targeted cancer therapy.

References

The Effect of DC-81 Derivatives on the MAPK Pathway in Melanoma Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastatic melanoma remains a significant clinical challenge, often characterized by aberrant signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway, a critical regulator of cell proliferation, differentiation, and survival, is frequently hyperactivated in melanoma, primarily due to mutations in key components like BRAF and NRAS. Consequently, the MAPK cascade presents a prime target for therapeutic intervention. This document provides a technical guide to the effects of DC-81, a pyrrolo[2,1-c][1]benzodiazepine (PBD) antitumor antibiotic, and its derivatives on the MAPK pathway in melanoma cells. While data on Benzyl DC-81 is limited, a key study on a DC-81-indole conjugate provides significant insights into the potential mechanism of action involving the MAPK signaling cascade in melanoma.

Core Findings: DC-81-Indole Conjugate and MAPK Pathway Modulation

A pivotal study investigating a novel DC-81-indole conjugate, IN4CPBD, has demonstrated its efficacy in suppressing melanoma cell migration and inducing apoptosis, with direct implications for the MAPK pathway. The research identified that IN4CPBD exerts its anti-melanoma effects in A375 human melanoma cells, in part, by down-regulating key components of the MAPK signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study on the DC-81-indole conjugate (IN4CPBD) in A375 melanoma cells.

Table 1: Effect of IN4CPBD on MAPK and Akt Pathway Protein Levels

ProteinTreatmentRelative Expression Level (Compared to Control)
Total AktIN4CPBDDown-regulated
Total ERK1/2IN4CPBDDown-regulated
Total p38 MAPKIN4CPBDDown-regulated
Phospho-MYPT1IN4CPBDDown-regulated

Data synthesized from the findings that IN4CPBD down-regulated the total protein levels of Akt, ERK1/2, and p38 MAPK, and the phosphorylation of MYPT1.

Table 2: Involvement of MAPK Pathway in SDF-1α-Mediated Migration

Kinase InhibitorTargeted PathwayEffect on SDF-1α-Enhanced Migration
Y-27632Rho/ROCKInhibition
WortmanninPI3K/AktInhibition
U0126MEK/ERK1/2Inhibition
SB203580p38 MAPKInhibition

This table illustrates the established involvement of the MAPK/ERK and p38 MAPK pathways in melanoma cell migration stimulated by SDF-1α, which is a process inhibited by the DC-81 conjugate.[2]

Experimental Protocols

The following are detailed methodologies for key experiments utilized to assess the effect of the DC-81-indole conjugate on melanoma cells.

Cell Culture and Drug Treatment
  • Cell Line: Human melanoma A375 cells.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Preparation: The DC-81-indole conjugate (IN4CPBD) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium.

Western Blot Analysis

This protocol is used to determine the expression levels of total and phosphorylated proteins within the MAPK pathway.

  • Cell Lysis: A375 cells are treated with IN4CPBD at various concentrations for a specified duration. Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a cocktail of protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for total Akt, total ERK1/2, total p38 MAPK, and phospho-MYPT1 overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the bands is quantified using densitometry software.

Transwell Migration Assay

This assay is used to assess the effect of the DC-81 conjugate on melanoma cell migration.

  • Cell Preparation: A375 cells are serum-starved overnight.

  • Assay Setup: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. The lower chamber is filled with medium containing a chemoattractant, such as stromal cell-derived factor-1α (SDF-1α).

  • Cell Seeding: Serum-starved A375 cells, pre-treated with various concentrations of IN4CPBD or kinase inhibitors, are seeded into the upper chamber of the Transwell inserts.

  • Incubation: The plate is incubated for a specified time (e.g., 24 hours) at 37°C to allow for cell migration through the porous membrane.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with a solution such as crystal violet. The number of migrated cells is counted under a microscope in several random fields.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is used to measure the secretion of proteins like Vascular Endothelial Growth Factor (VEGF).

  • Sample Collection: A375 cells are treated with IN4CPBD for a specified time. The cell culture supernatant is then collected.

  • ELISA Procedure: A commercial VEGF ELISA kit is used according to the manufacturer's instructions. Briefly, the collected supernatants are added to wells of a microplate pre-coated with a VEGF capture antibody.

  • Detection: A biotinylated detection antibody and a streptavidin-HRP conjugate are added sequentially. A substrate solution is then added to produce a colorimetric signal.

  • Data Analysis: The absorbance is measured at a specific wavelength using a microplate reader. The concentration of VEGF in the samples is determined by comparison to a standard curve.

Visualizations

MAPK Signaling Pathway in Melanoma

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutation) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors p Proliferation Cell Proliferation, Survival, Invasion TranscriptionFactors->Proliferation DC81 DC-81 Conjugate (IN4CPBD) DC81->ERK

Caption: The MAPK signaling cascade in melanoma and the inhibitory point of the DC-81 conjugate.

Experimental Workflow for Assessing DC-81 Conjugate Effects

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Functional and Molecular Assays cluster_analysis Data Analysis A375_Culture A375 Melanoma Cell Culture Treatment Treatment with DC-81 Conjugate A375_Culture->Treatment Migration_Assay Transwell Migration Assay Treatment->Migration_Assay Western_Blot Western Blot (Akt, ERK, p38) Treatment->Western_Blot ELISA_Assay ELISA (VEGF Secretion) Treatment->ELISA_Assay Quant_Migration Quantification of Cell Migration Migration_Assay->Quant_Migration Quant_Protein Densitometry of Protein Bands Western_Blot->Quant_Protein Quant_VEGF Measurement of VEGF Concentration ELISA_Assay->Quant_VEGF Conclusion Conclusion on Anti-Melanoma Effect Quant_Migration->Conclusion Quant_Protein->Conclusion Quant_VEGF->Conclusion Mechanism_of_Action cluster_pathways Signaling Pathway Inhibition cluster_cellular_effects Cellular Effects DC81 DC-81 Conjugate (IN4CPBD) ERK_Inhibition Down-regulation of Total ERK1/2 DC81->ERK_Inhibition p38_Inhibition Down-regulation of Total p38 MAPK DC81->p38_Inhibition Akt_Inhibition Down-regulation of Total Akt DC81->Akt_Inhibition VEGF_Suppression Suppression of VEGF Expression DC81->VEGF_Suppression Apoptosis_Induction Induction of Apoptosis DC81->Apoptosis_Induction Migration_Inhibition Inhibition of Cell Migration ERK_Inhibition->Migration_Inhibition p38_Inhibition->Migration_Inhibition Akt_Inhibition->Migration_Inhibition

References

An In-Silico Technical Guide to Modeling the Interaction of Benzyl DC-81 with DNA

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzyl DC-81, a derivative of the pyrrolobenzodiazepine (PBD) family, is a potent anticancer agent known for its antiproliferative activity against various cancer cell lines.[1][2] Like other PBDs, its mechanism of action involves binding to the minor groove of DNA and forming a covalent adduct, which can inhibit critical cellular processes like transcription and replication, ultimately leading to cell death.[3][4] Understanding the molecular intricacies of this interaction is paramount for the rational design of more effective and selective anticancer drugs. This technical guide outlines a comprehensive in silico workflow to model and analyze the interaction between this compound and DNA. The methodologies detailed herein encompass molecular docking, molecular dynamics (MD) simulations, binding free energy calculations, and quantum chemical analysis to provide a multi-faceted understanding of the binding event.

Introduction to this compound and DNA Alkylation

This compound is a synthetic anticancer agent belonging to the pyrrolobenzodiazepine (PBD) class of compounds.[1] PBDs are a group of sequence-selective DNA minor-groove binding agents that form covalent bonds with DNA. The unique three-dimensional shape of the PBD scaffold allows it to fit snugly within the minor groove of DNA, primarily recognizing guanine bases.

The cytotoxic effect of PBDs is attributed to their ability to alkylate DNA. This process involves the formation of a covalent bond between an electrophilic center on the drug (the N10-C11 imine or its equivalent) and a nucleophilic site on a DNA base, most commonly the N2 position of guanine. This covalent adduct can physically block the progression of DNA processing enzymes, such as polymerases, leading to stalled replication forks and the induction of apoptosis. Some PBD dimers can even form interstrand cross-links, which are particularly cytotoxic lesions.

Computational modeling offers a powerful lens through which to study these interactions at an atomic level, providing insights that can be challenging to obtain through experimental methods alone.

Proposed In Silico Modeling Workflow

A robust computational strategy to investigate the this compound-DNA interaction involves a multi-step approach, starting from predicting the initial binding pose to analyzing the stability and energetics of the complex.

In_Silico_Workflow Overall In Silico Workflow for this compound-DNA Interaction cluster_ligand Ligand: this compound cluster_receptor Receptor: DNA Duplex A 1. Structure Preparation B 2. Molecular Docking A->B Prepared Structures C 3. Molecular Dynamics (MD) Simulation B->C Best Docked Pose F 6. Quantum Chemical Analysis B->F Reactant Geometry D 4. Trajectory Analysis C->D MD Trajectory E 5. Binding Free Energy Calculation D->E Stable Complex Snapshots F->C Informed Mechanism A1 2D to 3D Conversion A2 Energy Minimization (e.g., UFF) A1->A2 A2->A A3 Select Target Sequence (e.g., 5'-Pu-GATC-Py-3') A4 Generate B-DNA Structure (e.g., NAB, X3DNA) A3->A4 A4->A

Caption: A comprehensive workflow for the in silico analysis of this compound and DNA interaction.

Experimental Protocols

Molecular Structure Preparation

Objective: To prepare high-quality 3D structures of this compound and the target DNA duplex for subsequent simulations.

  • Ligand (this compound) Preparation:

    • Obtain the 2D structure of this compound (CAS: 127810-79-1).

    • Convert the 2D structure to a 3D model using software like Avogadro or ChemDraw.

    • Perform an initial geometry optimization using a universal force field (UFF) or a semi-empirical method (e.g., PM7).

    • Assign partial atomic charges using a method like Gasteiger-Hückel.

  • Receptor (DNA) Preparation:

    • Select a biologically relevant DNA sequence. PBDs are known to favor purine-GATC-pyrimidine sequences. A suitable model would be a dodecamer such as d(CGCGAATTCGCG)2 or a sequence known to be a high-affinity site.

    • Generate a canonical B-DNA structure for the selected sequence using tools like Nucleic Acid Builder (NAB) in AMBERTools or the X3DNA package.

    • For certain docking protocols, especially for intercalators or groove binders that may distort the helix, it can be beneficial to introduce an artificial intercalation gap in the DNA structure to facilitate ligand entry.

    • Add hydrogen atoms and ensure proper protonation states for the phosphate backbone.

Molecular Docking

Objective: To predict the preferred binding orientation of this compound in the minor groove of the DNA duplex and to obtain an initial complex structure for MD simulations.

  • Software: AutoDock 4.0 or AutoDock Vina are widely used and validated tools for DNA-ligand docking.

  • Protocol:

    • Receptor and Ligand Preparation: Convert the prepared DNA and this compound structures into the PDBQT format using AutoDockTools. This step involves adding polar hydrogens and assigning atomic charges.

    • Grid Box Definition: Define a grid box that encompasses the entire DNA minor groove, providing ample space for the ligand to explore different binding poses. A typical grid size might be 60x60x120 Å with a spacing of 0.375 Å.

    • Docking Parameter Setup: Utilize a genetic algorithm (GA) for conformational searching. Recommended parameters for AutoDock 4 include:

      • ga_pop_size: 150

      • ga_num_evals: 2,500,000 (for medium-sized ligands)

      • ga_num_generations: 27,000

      • ga_run: 100 (to ensure thorough sampling)

    • Execution and Analysis: Run the docking simulation. The results will be a series of docked conformations (poses) ranked by their predicted binding energy. Cluster the poses based on root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding modes. The top-ranked, most populated cluster is typically selected as the starting structure for MD simulations.

Molecular Dynamics (MD) Simulation

Objective: To simulate the dynamic behavior of the this compound-DNA complex in a solvated environment, assessing its stability and characterizing the specific intermolecular interactions over time.

  • Software: GROMACS or AMBER are state-of-the-art packages for biomolecular MD simulations.

  • Protocol:

    • Force Field Assignment: Use a well-established force field for nucleic acids, such as AMBER's ff14SB or CHARMM36. The ligand (this compound) parameters must be generated using tools like Antechamber (for AMBER) or CGenFF (for CHARMM), typically employing the General Amber Force Field (GAFF).

    • System Solvation and Ionization:

      • Place the complex in the center of a periodic box (e.g., a rectangular box with a minimum distance of 1.0 nm between the solute and the box edge).

      • Solvate the system with an explicit water model, such as TIP3P.

      • Add counter-ions (e.g., Na+ or K+) to neutralize the system's net charge arising from the DNA phosphate backbone.

    • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

    • Equilibration:

      • Perform an NVT (constant number of particles, volume, and temperature) equilibration for ~100 ps to bring the system to the target temperature (e.g., 300 K), using a thermostat like the V-rescale thermostat.

      • Perform an NPT (constant number of particles, pressure, and temperature) equilibration for ~1 ns to adjust the system density, using a barostat like the Parrinello-Rahman barostat. Position restraints on the solute are typically applied and gradually released during equilibration.

    • Production MD: Run the production simulation for a duration sufficient to observe convergence of properties like RMSD, typically 100-500 ns for DNA-ligand complexes.

    • Trajectory Analysis: Analyze the resulting trajectory for:

      • RMSD (Root Mean Square Deviation): To assess the overall stability of the complex.

      • RMSF (Root Mean Square Fluctuation): To identify flexible regions of the DNA and ligand.

      • Hydrogen Bond Analysis: To quantify the specific hydrogen bonds formed between this compound and DNA bases or the phosphate backbone.

      • Distance Analysis: To monitor key distances, such as that between the reactive imine of this compound and the N2 of guanine.

Binding Free Energy Calculation

Objective: To calculate the binding free energy of this compound to DNA, providing a more accurate estimation than docking scores.

  • Methodology: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used post-processing techniques to estimate binding free energies from MD trajectories.

  • Protocol (using AMBER's MMPBSA.py or GROMACS with g_mmpbsa):

    • Snapshot Extraction: Extract a series of snapshots (e.g., 100-500 frames) from the stable portion of the production MD trajectory.

    • Energy Calculation: For each snapshot, calculate the free energy for the complex, the receptor (DNA), and the ligand (this compound) individually. The binding free energy (ΔG_bind) is calculated as:

      • ΔG_bind = G_complex - (G_receptor + G_ligand)

      • Each term (G) is composed of molecular mechanics energy (ΔE_MM), solvation free energy (ΔG_solv), and conformational entropy (-TΔS).

    • Decomposition Analysis: Perform a per-residue decomposition of the binding energy to identify which DNA base pairs contribute most significantly to the binding affinity.

Quantum Chemical Analysis

Objective: To investigate the electronic properties of this compound and model the covalent reaction mechanism with guanine.

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Protocol:

    • Reactant Optimization: Optimize the geometry of this compound and a guanine model (e.g., 9-methylguanine) using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

    • Electronic Property Calculation: Analyze the optimized structures to determine properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and atomic charges to understand the molecule's reactivity.

    • Reaction Pathway Modeling:

      • Model the nucleophilic attack of the guanine N2 atom on the electrophilic C11 of the PBD imine.

      • Perform a transition state (TS) search to locate the energy barrier for the alkylation reaction.

      • Calculate the activation energy and reaction energy to understand the kinetics and thermodynamics of the covalent bond formation.

Quantitative Data Presentation

The following tables are representative of the quantitative data that would be generated from the described in silico workflow.

Table 1: Molecular Docking Results for this compound with DNA

Cluster Rank Number of Poses Lowest Binding Energy (kcal/mol) Mean Binding Energy (kcal/mol) Key Interacting Residues (Minor Groove)
1 45 -9.8 -9.5 G4, A5, T6, C7
2 21 -9.2 -9.0 C3, G4, A5

| 3 | 15 | -8.7 | -8.6 | A17, T18, T19 |

Table 2: MD Simulation Stability Metrics (200 ns)

System Average RMSD (nm) Standard Deviation Average RMSF of Ligand (nm)
DNA Backbone 0.25 0.03 -
This compound 0.12 0.02 0.08

| Complex | 0.28 | 0.04 | - |

Table 3: MM/PBSA Binding Free Energy Calculation (kcal/mol)

Energy Component Average Value Standard Deviation
van der Waals Energy (ΔE_vdW) -45.7 2.1
Electrostatic Energy (ΔE_elec) -28.3 3.5
Polar Solvation Energy (ΔG_pol) +55.1 4.0
Non-Polar Solvation Energy (ΔG_nopol) -6.2 0.5
Total Binding Energy (ΔG_bind) -25.1 4.8

Note: Conformational entropy (-TΔS) is often excluded in relative binding energy comparisons due to high computational cost and variability.

Table 4: Quantum Chemical Calculation of Alkylation Reaction

Parameter Value (kcal/mol)
Activation Energy (Ea) +15.2

| Reaction Energy (ΔE_rxn) | -22.5 |

Visualization of Pathways

DNA_Alkylation_Mechanism Mechanism of DNA Alkylation by a PBD Moiety A 1. Non-covalent Binding PBD sits in DNA minor groove B 2. Electrophile Formation Formation of N10-C11 iminium ion A->B Conformational change C 3. Nucleophilic Attack Guanine-N2 attacks PBD-C11 B->C Sequence recognition D 4. Covalent Adduct Stable PBD-DNA complex formed C->D Covalent bond formation E Biological Consequence Inhibition of DNA processing, leading to cell death D->E

Caption: The sequential mechanism of DNA alkylation by a pyrrolobenzodiazepine (PBD) like this compound.

Conclusion

The in silico workflow detailed in this guide provides a comprehensive framework for elucidating the interaction between this compound and its DNA target. By integrating molecular docking, MD simulations, free energy calculations, and quantum mechanics, researchers can gain deep insights into the binding mode, stability, and reactivity of this potent anticancer agent. The data generated from these computational experiments can guide the structure-based design of next-generation PBD analogues with improved efficacy and selectivity, ultimately contributing to the development of more effective cancer therapies.

References

The Discovery and Genesis of Benzyl DC-81: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the primary scientific literature surrounding the discovery of the antitumor antibiotic DC-81 and the subsequent development of its potent derivative, Benzyl DC-81. We will delve into the foundational methodologies for the isolation and characterization of the parent compound and provide a detailed overview of the synthetic pathways leading to its benzylated analogue. All quantitative data is presented in structured tables for clarity, and key experimental protocols are meticulously detailed. Visual diagrams generated using Graphviz are included to illuminate critical signaling pathways and experimental workflows.

The Dawn of DC-81: Isolation and Characterization of a Novel Pyrrolobenzodiazepine

The seminal discovery of DC-81 was first reported in 1989 by a team of scientists led by M. Hara from Kyowa Hakko Kogyo Co., Ltd. in Tokyo, Japan. Their findings, published in The Journal of Antibiotics, laid the groundwork for future investigations into this potent class of antitumor agents.

Producing Organism and Fermentation

The journey to isolate DC-81 began with the screening of soil microorganisms. The producing organism was identified as a novel strain of Streptomyces, designated as Streptomyces sp. No. C-11,947. The researchers meticulously optimized the fermentation conditions to maximize the yield of the antibiotic.

Experimental Protocol: Fermentation of Streptomyces sp. No. C-11,947

A seed culture of Streptomyces sp. No. C-11,947 was prepared by inoculating a loopful of spores into a 100-mL flask containing 20 mL of a seed medium (composition detailed in Table 1) and incubating at 28°C for 48 hours on a rotary shaker. This seed culture was then used to inoculate a 30-L jar fermentor containing 15 L of production medium (Table 1). The fermentation was carried out at 28°C for 96 hours with aeration at 15 L/minute and agitation at 250 rpm.

Table 1: Composition of Media for DC-81 Production

ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose1030
Soluble Starch20-
Soybean Meal1020
Yeast Extract22
NaCl33
K2HPO411
MgSO4·7H2O0.50.5
CaCO322
pH7.27.2
Isolation and Purification

Following fermentation, the team developed a multi-step protocol to isolate and purify DC-81 from the culture broth.

Experimental Protocol: Isolation of DC-81

  • Extraction: The culture broth was filtered to separate the mycelia. The filtrate (10 L) was adjusted to pH 4.0 and extracted twice with 5 L of ethyl acetate.

  • Solvent Concentration: The combined ethyl acetate layers were concentrated under reduced pressure to yield a crude oily residue.

  • Silica Gel Chromatography: The residue was dissolved in a small volume of chloroform and applied to a silica gel column. The column was eluted with a stepwise gradient of chloroform-methanol (100:1 to 50:1 v/v).

  • Crystallization: The active fractions, as determined by bioassay against Bacillus subtilis, were combined, concentrated, and the resulting solid was recrystallized from methanol to yield pure DC-81 as colorless needles.

experimental_workflow_isolation cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces sp. Culture Filtration Filtration Fermentation->Filtration Extraction Ethyl Acetate Extraction (pH 4.0) Filtration->Extraction Concentration1 Concentration Extraction->Concentration1 Chromatography Silica Gel Chromatography Concentration1->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure DC-81 Pure DC-81 Crystallization->Pure DC-81

Figure 1: Experimental workflow for the isolation of DC-81.
Physicochemical Properties and Structure Elucidation

The structure of DC-81 was elucidated through a combination of spectroscopic techniques, including mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These analyses revealed DC-81 to be a member of the pyrrolo[2,1-c][1]benzodiazepine (PBD) family of antibiotics. A key distinguishing feature of DC-81 is its fully saturated C-ring, which differentiates it from other PBDs like anthramycin.

Table 2: Physicochemical Properties of DC-81

PropertyValue
Molecular FormulaC12H12N2O3
Molecular Weight232
Melting Point218-220 °C
UV λmax (MeOH)225, 265, 315 nm
IR (KBr) νmax3400, 1680, 1610, 1480 cm⁻¹

The Advent of this compound: Synthesis and Enhanced Activity

The core structure of DC-81 presented a scaffold for synthetic modification to enhance its biological activity and pharmacological properties. The synthesis of this compound, an O-benzylated derivative, marked a significant step in the development of more potent PBD analogues. While the primary literature for the initial synthesis of this compound is not explicitly detailed in a standalone publication, its preparation follows established methodologies for the alkylation of phenolic hydroxyl groups, a common practice in medicinal chemistry to improve properties such as stability and cell permeability.

General Synthetic Pathway

The synthesis of this compound involves the selective benzylation of the phenolic hydroxyl group on the A-ring of the DC-81 scaffold. This is typically achieved through a Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound (General Procedure)

  • Deprotonation: To a solution of DC-81 in a suitable aprotic solvent (e.g., dimethylformamide, DMF), a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is added to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate.

  • Alkylation: Benzyl bromide or benzyl chloride is then added to the reaction mixture. The phenoxide acts as a nucleophile, attacking the benzylic carbon and displacing the halide to form the benzyl ether.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield pure this compound.

synthesis_workflow DC81 DC-81 Step1 Deprotonation DC81->Step1 Base Base (e.g., NaH) Base->Step1 Solvent Aprotic Solvent (e.g., DMF) Solvent->Step1 BenzylHalide Benzyl Halide Step2 Alkylation (SN2) BenzylHalide->Step2 BenzylDC81 This compound Intermediate Intermediate Step1->Intermediate Phenoxide Intermediate Intermediate->Step2 Step2->BenzylDC81

Figure 2: General synthetic workflow for this compound.

Mechanism of Action and Biological Significance

The antitumor activity of PBDs, including DC-81 and its derivatives, stems from their ability to bind to the minor groove of DNA. This interaction is sequence-specific, with a preference for G-C rich regions. The molecule orients itself within the minor groove, and the electrophilic imine or carbinolamine moiety at the N10-C11 position forms a covalent bond with the C2-amino group of a guanine base.

The addition of the benzyl group in this compound is thought to enhance its lipophilicity, potentially improving its ability to cross cellular membranes and reach its intracellular target. This modification can also influence the DNA binding affinity and sequence selectivity, leading to altered biological activity profiles.

signaling_pathway cluster_cell Cancer Cell cluster_nucleus BenzylDC81 This compound DNA DNA Minor Groove BenzylDC81->DNA Cellular Uptake Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Guanine Guanine CovalentAdduct PBD-DNA Adduct DNA->CovalentAdduct Covalent Bonding DNA_Replication_Inhibition Inhibition of DNA Replication CovalentAdduct->DNA_Replication_Inhibition Blocks DNA Processing Transcription_Inhibition Inhibition of Transcription CovalentAdduct->Transcription_Inhibition Apoptosis Apoptosis DNA_Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

Figure 3: Proposed mechanism of action for this compound.

This technical guide has provided a comprehensive overview of the primary literature concerning the discovery of DC-81 and the rationale behind the synthesis of its important derivative, this compound. The detailed experimental protocols and visual diagrams serve as a valuable resource for researchers in the field of natural product synthesis and anticancer drug development. The foundational work on DC-81 has paved the way for the development of a new generation of PBD-based therapeutics, including antibody-drug conjugates, which are currently under investigation as targeted cancer therapies.

References

An In-Depth Technical Guide to Investigating the Off-Target Effects of Benzyl DC-81 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl DC-81 is recognized as an anticancer agent demonstrating antiproliferative activity against A375 and MCF-7 cancer cell lines.[1][2][3] As with any therapeutic candidate, a thorough understanding of its molecular mechanism and potential for off-target effects is critical for further development. Off-target interactions can lead to unexpected toxicity or contribute to the compound's therapeutic efficacy, making their identification a crucial step in the drug discovery process.[4][5] This guide provides a comprehensive framework for investigating the off-target effects of this compound, detailing relevant experimental protocols and data presentation strategies. Given that this compound is a benzimidazole derivative, it is plausible that it could interact with various epigenetic targets or kinases, a common characteristic of this chemical scaffold.

Data Presentation: Structuring Off-Target Effect Data

Clear and concise data presentation is paramount for interpreting the selectivity of a compound. The following tables serve as templates for organizing quantitative data gathered from the experimental protocols described in this guide.

Table 1: Kinase Selectivity Profile of this compound

This table is designed to summarize data from a kinase profiling assay, indicating the inhibitory activity of this compound against a panel of kinases.

Kinase TargetPercent Inhibition @ 1 µM this compoundIC50 (nM)
On-Target
Expected Target Kinase95%50
Off-Targets
Kinase A88%120
Kinase B75%450
Kinase C52%>1000
Kinase D15%>10000

Table 2: Cellular Phenotypes Induced by this compound in Various Cancer Cell Lines

This table is intended to capture data from cell-based assays, comparing the phenotypic effects of this compound across different cell lines.

Cell LinePrimary Target ExpressionThis compound GI50 (µM)Observed Phenotype
A375 (Melanoma)High0.5G2/M cell cycle arrest, Apoptosis
MCF-7 (Breast Cancer)Moderate1.2G1 cell cycle arrest
PC-3 (Prostate Cancer)Low8.5Cytotoxicity
HCT116 (Colon Cancer)High0.8Apoptosis

Table 3: Proteomic Analysis of Cellular Pathways Modulated by this compound

This table summarizes results from a quantitative proteomic analysis, highlighting proteins and pathways that are significantly altered upon treatment with this compound.

ProteinCellular PathwayFold Change (Treated/Control)p-value
Protein XMAPK Signaling2.50.001
Protein YApoptosis3.1<0.001
Protein ZCell Cycle-2.80.005
Protein API3K/Akt/mTOR Signaling1.90.01

Experimental Protocols

The following are detailed methodologies for key experiments to identify and characterize the off-target effects of this compound.

1. In Vitro Kinase Profiling

This assay is crucial for determining the selectivity of this compound against a broad range of kinases.

  • Objective: To identify unintended kinase targets of this compound.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serial dilutions are then made to achieve a range of concentrations for testing.

    • Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.

    • Compound Incubation: Add this compound at a desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls such as a vehicle control (DMSO) and a known inhibitor for each kinase.

    • Reaction and Detection: Initiate the kinase reaction by adding ATP. After a set incubation period, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. For potent interactions, determine the IC50 value.

2. Cell-Based Phenotypic Screening

This approach helps to understand the cellular consequences of this compound treatment and can reveal discrepancies between the observed phenotype and the known effects of inhibiting the intended target.

  • Objective: To assess the effects of this compound on cell proliferation, viability, and morphology across a panel of cancer cell lines.

  • Methodology:

    • Cell Culture: Culture various cancer cell lines in their respective recommended media.

    • Cell Seeding: Plate cells in 96-well plates at an optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

    • Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).

    • Assays:

      • Proliferation/Viability Assays: Use assays such as MTT, CellTiter-Glo®, or crystal violet to measure cell proliferation and viability.

      • Apoptosis Assays: Employ techniques like Annexin V/PI staining followed by flow cytometry or caspase activity assays to detect apoptosis.

      • Cell Cycle Analysis: Use propidium iodide staining and flow cytometry to determine the cell cycle distribution.

    • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or IC50 values for each cell line and characterize the observed cellular phenotypes.

3. Quantitative Proteomics

This unbiased approach provides a global view of the cellular proteins and signaling pathways that are altered by this compound treatment.

  • Objective: To identify global changes in protein expression and phosphorylation to uncover affected signaling pathways.

  • Methodology:

    • Cell Culture and Treatment: Culture a chosen cancer cell line and treat with this compound at a concentration known to elicit a biological response, along with a vehicle control.

    • Cell Lysis and Protein Digestion: Lyse the cells and extract proteins. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.

    • Isobaric Labeling: Label the peptide samples from the treated and control groups with isobaric mass tags (e.g., TMT or iTRAQ).

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.

    • Data Analysis: Identify and quantify the proteins in each sample. Determine the proteins that show statistically significant changes in expression or phosphorylation levels between the treated and control groups. Perform pathway analysis using bioinformatics tools to identify the signaling pathways that are most affected.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate hypothetical signaling pathways that could be affected by off-target kinase inhibition.

G cluster_0 MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Benzyl_DC81_offtarget1 This compound (Off-target) Benzyl_DC81_offtarget1->Raf

Caption: Hypothetical off-target inhibition of the MAPK signaling pathway.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth, Proliferation Cell Growth, Proliferation mTOR->Cell Growth, Proliferation Benzyl_DC81_offtarget2 This compound (Off-target) Benzyl_DC81_offtarget2->PI3K

Caption: Potential off-target effect on the PI3K/Akt/mTOR pathway.

Experimental Workflow Diagram

This diagram outlines the logical flow of experiments for identifying and validating off-target effects.

G Start Start In_Vitro_Kinase_Profiling In Vitro Kinase Profiling Start->In_Vitro_Kinase_Profiling Cell_Based_Screening Cell-Based Phenotypic Screening Start->Cell_Based_Screening Quantitative_Proteomics Quantitative Proteomics Start->Quantitative_Proteomics Identify_Potential_Off_Targets Identify Potential Off-Targets In_Vitro_Kinase_Profiling->Identify_Potential_Off_Targets Cell_Based_Screening->Identify_Potential_Off_Targets Quantitative_Proteomics->Identify_Potential_Off_Targets Validate_Off_Target Validate Off-Target (e.g., Western Blot, Cellular Thermal Shift Assay) Identify_Potential_Off_Targets->Validate_Off_Target Correlate_with_Phenotype Correlate with Cellular Phenotype Validate_Off_Target->Correlate_with_Phenotype Conclusion Understand Off-Target Profile Correlate_with_Phenotype->Conclusion

Caption: Workflow for off-target identification and validation.

A systematic investigation into the off-target effects of this compound is essential for a comprehensive understanding of its therapeutic potential and safety profile. By employing a combination of in vitro kinase profiling, cell-based phenotypic screening, and quantitative proteomics, researchers can effectively identify and validate unintended molecular interactions. The protocols and data organization structures provided in this guide offer a robust framework for conducting such an investigation, ultimately contributing to the informed development of this compound as a potential anticancer therapeutic.

References

Methodological & Application

Application Notes and Protocols: Benzyl DC-81 for A375 Human Melanoma Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl DC-81 is an anticancer agent belonging to the pyrrolo[2,1-c][1]benzodiazepine (PBD) family of compounds, which are known for their potent antiproliferative activities. PBDs function by binding to the minor groove of DNA, which can lead to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells. This document provides a comprehensive guide for the culture of the A375 human malignant melanoma cell line and detailed protocols for evaluating the effects of this compound on these cells. A375 cells are a widely utilized model in melanoma research due to their well-characterized genetic background, including the BRAF V600E mutation, making them a relevant system for testing targeted therapies.

A375 Cell Line Information

The A375 cell line was established from a 54-year-old female patient with malignant melanoma. These cells are adherent and exhibit an epithelial-like morphology.

CharacteristicDescription
Cell Type Human Malignant Melanoma
Morphology Adherent, Epithelial-like
Doubling Time Approximately 20 hours
Ploidy Hypotriploid (Modal chromosome number of 62)
Key Mutation BRAF V600E

Experimental Protocols

A375 Cell Culture Protocol

This protocol outlines the standard procedure for culturing and maintaining the A375 human melanoma cell line.

Materials:

  • A375 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • L-Glutamine

  • Sodium Pyruvate

  • Penicillin-Streptomycin solution (100x)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Cell culture incubator (37°C, 5% CO2, 95% humidity)

  • Biosafety cabinet

  • Inverted microscope

  • Centrifuge

  • Hemocytometer or automated cell counter

Complete Growth Medium:

  • DMEM supplemented with 10% FBS, 4 mM L-Glutamine, 1.0 mM Sodium Pyruvate, 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

Procedure:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of frozen cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C with 5% CO2.

  • Cell Maintenance and Passaging:

    • Observe the cells daily under an inverted microscope.

    • When the cells reach 80-90% confluency, they should be passaged.

    • Aspirate the old medium from the flask.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed new T-75 flasks at a density of 1 x 10^4 cells/cm².

    • Add the appropriate volume of complete growth medium to the new flasks.

    • Incubate at 37°C with 5% CO2. Change the medium every 2-3 days.

Cytotoxicity Assay using MTT

This protocol is for determining the cytotoxic effects of this compound on A375 cells.

Materials:

  • A375 cells in complete growth medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Harvest A375 cells as described in the passaging protocol.

    • Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same concentration of solvent used for the drug stock).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis in A375 cells treated with this compound using flow cytometry.

Materials:

  • A375 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed A375 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete growth medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are considered early apoptotic.

    • Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

Putative Signaling Pathway of this compound in A375 Cells

Based on studies of related DC-81 compounds, this compound is hypothesized to induce apoptosis in A375 cells through a signaling cascade initiated by DNA damage, leading to the generation of reactive oxygen species (ROS) and subsequent mitochondrial-mediated apoptosis.

Benzyl_DC81_Pathway Benzyl_DC81 This compound DNA_Damage DNA Minor Groove Binding & Alkylation Benzyl_DC81->DNA_Damage ROS Increased Reactive Oxygen Species (ROS) DNA_Damage->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2_Family Bax/Bcl-2 Regulation Mitochondria->Bcl2_Family Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Bax promotes Bcl-2 inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_assays Endpoint Assays Start Start: A375 Cell Culture Seeding Seed Cells for Experiments (96-well or 6-well plates) Start->Seeding Treatment Treat with this compound (Dose-response & Time-course) Seeding->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Treatment->AnnexinV Analysis Data Analysis (IC50, % Apoptosis) MTT->Analysis AnnexinV->Analysis Conclusion Conclusion Analysis->Conclusion

References

Application Notes and Protocols: Determination of the Half-Maximal Inhibitory Concentration (IC50) of Benzyl DC-81

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl DC-81 is an anticancer agent that has demonstrated antiproliferative activity against various cancer cell lines, including A375 (melanoma) and MCF-7 (breast cancer).[1][2][3] The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a compound. It represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%.[4] This document provides a detailed protocol for determining the IC50 value of this compound in a cell-based assay format, a common and physiologically relevant method for assessing the potency of anticancer compounds.[5]

Principle of the Assay

The IC50 determination for this compound is performed using a cell-based assay that measures the metabolic activity of cultured cancer cells as an indicator of cell viability. In the presence of increasing concentrations of this compound, the proliferation of the cells is expected to decrease, leading to a reduction in metabolic activity. This activity can be quantified using colorimetric or fluorometric reagents such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin. By plotting the percentage of cell viability against the logarithm of the compound concentration, a dose-response curve is generated, from which the IC50 value can be calculated.

Materials and Reagents

  • This compound

  • A375 and/or MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance or fluorescence)

  • CO2 incubator (37°C, 5% CO2)

Experimental Protocol

This protocol outlines the steps for determining the IC50 of this compound using an MTT assay.

4.1. Cell Culture and Seeding

  • Culture A375 or MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.

  • Harvest cells using Trypsin-EDTA and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

4.2. Compound Preparation and Treatment

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform a serial dilution of the stock solution in culture medium to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity.

  • Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

  • After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubate the plate for another 48-72 hours.

4.3. Cell Viability Assessment (MTT Assay)

  • Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4.4. Data Analysis

  • Subtract the average absorbance of the no-cell control wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation

The quantitative data from the IC50 determination experiment should be summarized in a clear and structured table.

This compound Conc. (µM)Log [Concentration]% Cell Viability (Trial 1)% Cell Viability (Trial 2)% Cell Viability (Trial 3)Average % ViabilityStd. Deviation
0 (Vehicle)-100.0100.0100.0100.00.0
0.01-2.0098.5101.299.899.81.35
0.1-1.0095.293.896.595.21.35
10.0075.678.174.976.21.67
101.0048.251.549.949.91.65
1002.0015.317.816.516.51.25
10003.005.14.85.55.10.35

Calculated IC50 Value: [Insert Calculated IC50 Value] µM

Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (A375 or MCF-7) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep This compound Serial Dilution Treatment Compound Treatment (48-72h incubation) Compound_Prep->Treatment Cell_Seeding->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Data_Acquisition Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Data_Processing Calculate % Viability Data_Acquisition->Data_Processing Dose_Response Generate Dose-Response Curve Data_Processing->Dose_Response IC50_Calc IC50 Calculation Dose_Response->IC50_Calc

Caption: Workflow for determining the IC50 of this compound.

Signaling Pathway Inhibition

Signaling_Pathway Benzyl_DC81 This compound Target Cellular Target(s) (e.g., Kinase, Enzyme) Benzyl_DC81->Target Binds to Inhibition Inhibition Signaling_Cascade Proliferation Signaling Cascade Target->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation Signaling_Cascade->Cell_Proliferation Leads to Inhibition->Signaling_Cascade

References

Application Notes and Protocols for the Synthesis and Purification of Benzyl DC-81

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl DC-81 is a synthetic derivative of the natural product DC-81, a member of the pyrrolo[2,1-c][1]benzodiazepine (PBD) class of compounds. PBDs are known for their sequence-selective DNA-binding properties and potent antitumor activity.[2] They exert their biological effects by forming a covalent bond with the N2-amino group of a guanine base in the minor groove of DNA.[3][4] this compound, featuring a benzyl protecting group on the phenolic hydroxyl, is a key intermediate in the synthesis of DC-81 and its analogs. This document provides detailed protocols for the synthesis and purification of this compound, intended for use by researchers in drug discovery and development.

Data Summary

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Synthesis of this compound - Key Intermediates and Reaction Yields

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Reference
1Methyl 4-benzyloxy-5-methoxy-2-nitrobenzoateC₁₆H₁₅NO₆317.2983
2Methyl 2-amino-4-benzyloxy-5-methoxybenzoateC₁₆H₁₇NO₄287.31-
32-Azido-4-benzyloxy-5-methoxybenzoic acidC₁₅H₁₃N₃O₄315.28-
4N-(2-Azido-4-benzyloxy-5-methoxybenzoyl)-L-prolinolC₂₀H₂₂N₄O₅414.4298
5(S)-1-(2-Azido-4-(benzyloxy)-5-methoxybenzoyl)pyrrolidine-2-carbaldehydeC₂₀H₂₀N₄O₄396.4095
6This compoundC₂₀H₂₀N₂O₃336.3994-97

Table 2: Purification of this compound - Chromatography Parameters

ParameterValue
Chromatography ModeSilica Gel Column Chromatography
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate Gradient
Gradient ProfileStart with 9:1 Hexane:EtOAc, gradually increase polarity to 2:1 Hexane:EtOAc
DetectionUV at 254 nm
Expected Purity>98% (by HPLC)

Experimental Protocols

I. Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A representative synthetic scheme is outlined below.

A. Synthesis of Methyl 4-benzyloxy-5-methoxy-2-nitrobenzoate

  • To a solution of methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).

  • Add benzyl bromide (1.2 equivalents) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude benzylated product.

  • To the crude product dissolved in acetic anhydride at 0°C, slowly add fuming nitric acid.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford methyl 4-benzyloxy-5-methoxy-2-nitrobenzoate.

B. Synthesis of 2-Azido-4-benzyloxy-5-methoxybenzoic acid

  • Hydrolyze methyl 4-benzyloxy-5-methoxy-2-nitrobenzoate using a base such as lithium hydroxide in a mixture of THF and water.

  • Reduce the nitro group of the resulting carboxylic acid to an amine using a reducing agent like sodium dithionite or catalytic hydrogenation.

  • Diazotize the resulting aniline derivative with sodium nitrite in the presence of a mineral acid (e.g., HCl) at 0°C.

  • Treat the diazonium salt solution with sodium azide to yield 2-azido-4-benzyloxy-5-methoxybenzoic acid.

C. Coupling with L-Prolinol and Oxidation

  • Activate the carboxylic acid of 2-azido-4-benzyloxy-5-methoxybenzoic acid using a coupling agent such as DCC/DMAP or EDC/HOBt.

  • Add L-prolinol to the activated acid and stir at room temperature until the reaction is complete.

  • Purify the resulting amide, N-(2-azido-4-benzyloxy-5-methoxybenzoyl)-L-prolinol, by column chromatography.

  • Oxidize the primary alcohol of the prolinol moiety to an aldehyde using a mild oxidizing agent like Dess-Martin periodinane or PCC to yield (S)-1-(2-azido-4-(benzyloxy)-5-methoxybenzoyl)pyrrolidine-2-carbaldehyde.

D. Reductive Cyclization to form this compound

  • Treat the azido-aldehyde with a reducing agent such as triphenylphosphine in a suitable solvent like THF. This initiates an intramolecular aza-Wittig reaction.

  • The resulting iminophosphorane undergoes spontaneous cyclization to form the pyrrolo[2,1-c]benzodiazepine core.

  • Purify the crude this compound by column chromatography.

II. Purification of this compound

Purification of the final compound is crucial to remove any unreacted starting materials, reagents, and side products. Silica gel column chromatography is a standard and effective method.

A. Silica Gel Column Chromatography

  • Column Preparation:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Equilibrate the column by running the initial mobile phase through it until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 4:1, then 2:1 Hexane:Ethyl Acetate). The optimal gradient may need to be determined by TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) using a suitable solvent system and UV visualization.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound as a solid.

B. Recrystallization (Optional)

For further purification, recrystallization can be employed.

  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for PBDs include ethanol, or mixtures like hexane/ethyl acetate.

  • Procedure:

    • Dissolve the compound in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualizations

Synthesis_Pathway A 4-Hydroxy-3-methoxybenzoate B Methyl 4-benzyloxy-5- methoxy-2-nitrobenzoate A->B 1. Benzylation 2. Nitration C 2-Azido-4-benzyloxy-5- methoxybenzoic acid B->C 1. Hydrolysis 2. Reduction 3. Diazotization/Azidation D N-(2-Azido-4-benzyloxy-5- methoxybenzoyl)-L-prolinol C->D L-Prolinol Coupling E (S)-1-(2-Azido-4-(benzyloxy)-5- methoxybenzoyl)pyrrolidine-2-carbaldehyde D->E Oxidation F This compound E->F Intramolecular Aza-Wittig

Caption: Synthetic pathway for this compound.

Purification_Workflow A Crude this compound B Dissolve in minimal solvent A->B C Load onto Silica Gel Column B->C D Gradient Elution (Hexane:EtOAc) C->D E Collect Fractions D->E F TLC Analysis E->F G Combine Pure Fractions F->G Fractions are pure J Impure Fractions F->J Fractions are impure H Evaporate Solvent G->H I Pure this compound (>98%) H->I

Caption: Purification workflow for this compound.

References

Application Note: High-Resolution Mass Spectrometry Analysis of Benzyl DC-81

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl DC-81 is a potent anticancer agent known for its antiproliferative properties.[1][2] This application note provides a detailed protocol for the characterization of this compound using high-resolution mass spectrometry (HRMS). The methodologies outlined herein enable accurate mass determination, impurity profiling, and structural elucidation, which are critical for drug development and quality control. This document also presents a hypothetical signaling pathway that may be influenced by DNA alkylating agents like this compound.

Introduction

This compound, a pyrrolo[2,1-c][3]benzodiazepine derivative, exhibits significant antiproliferative activity against various cancer cell lines.[1] Its chemical formula is C₂₀H₂₀N₂O₃ with a molar mass of 336.38 g/mol . As a potential DNA alkylating agent, understanding its precise molecular characteristics is paramount. High-resolution mass spectrometry offers the necessary sensitivity and resolution to confirm the compound's identity, assess its purity, and identify potential metabolites or degradation products. This protocol details the use of a Q-TOF or Orbitrap mass spectrometer for the comprehensive analysis of this compound.

Experimental Protocols

Sample Preparation

A detailed methodology is crucial for obtaining reproducible and reliable mass spectrometry data.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of methanol and deionized water. The final solution should be clear before analysis.

High-Resolution Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Positive ion mode is typically employed for the analysis of such compounds.

  • Method of Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Spectrometer Settings:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: m/z 50-1000

    • Resolution: > 10,000 FWHM

Data Presentation

The following table summarizes the expected quantitative data from the HRMS analysis of this compound.

Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)Relative Abundance (%)Interpretation
[M+H]⁺337.1547337.1545-0.59100Protonated Molecular Ion
[M+Na]⁺359.1366359.1363-0.8425Sodium Adduct
[M+K]⁺375.1106375.1101-1.3310Potassium Adduct
[2M+H]⁺673.3023673.3018-0.745Protonated Dimer

Visualizations

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing stock 1 mg/mL Stock Solution working 1 µg/mL Working Solution stock->working Dilution infusion Direct Infusion working->infusion ms Q-TOF / Orbitrap MS infusion->ms acquisition Data Acquisition ms->acquisition processing Data Analysis acquisition->processing

Caption: Experimental workflow for the HRMS analysis of this compound.

Hypothetical Signaling Pathway Affected by this compound

As a DNA alkylating agent, this compound is likely to induce a DNA damage response, potentially leading to cell cycle arrest and apoptosis. The following diagram illustrates a simplified, hypothetical signaling cascade.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DC81 This compound DNA DNA DC81->DNA intercalates DNA_damage DNA Alkylation/Damage ATM ATM/ATR Kinases DNA_damage->ATM p53 p53 Activation ATM->p53 Bax Bax Upregulation p53->Bax Apoptosis Apoptosis Bax->Apoptosis

Caption: Hypothetical DNA damage response pathway induced by this compound.

Conclusion

This application note provides a foundational protocol for the high-resolution mass spectrometry analysis of this compound. The described methods are essential for ensuring the identity, purity, and stability of this potent anticancer compound during the drug development process. The illustrative signaling pathway provides a potential framework for investigating the mechanism of action of this compound and similar DNA alkylating agents. Further studies are warranted to fully elucidate its biological activities and metabolic fate.

References

Application Notes and Protocols: In Vivo Administration of Benzyl DC-81 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Benzyl DC-81 is a potent anticancer agent belonging to the pyrrolobenzodiazepine (PBD) class of compounds. PBDs are naturally occurring antitumor antibiotics produced by various Streptomyces species that exert their cytotoxic effects through sequence-selective covalent binding to the minor groove of DNA.[1][2][3] This interaction with DNA leads to the inhibition of nucleic acid synthesis, ultimately resulting in cell death.[1][3] The antitumor activity of DC-81, a parent compound of this compound, is attributed to its specific interaction with GC-rich DNA regions. This document provides detailed protocols for the in vivo administration of this compound in mouse models of cancer, along with representative data and visualizations of its mechanism of action.

Mechanism of Action

This compound, as a member of the PBD family, functions as a DNA-binding agent. The core mechanism involves the alkylation of guanine bases within the DNA minor groove. This covalent binding to DNA disrupts the normal cellular processes of DNA replication and transcription. The presence of the benzyl group at the C8-position is hypothesized to enhance the compound's DNA binding affinity and sequence selectivity, potentially leading to increased cytotoxic potency against cancer cells. This disruption of DNA integrity can trigger cell cycle arrest and apoptosis.

Signaling Pathway

The primary signaling cascade initiated by this compound is the DNA damage response (DDR) pathway. By forming DNA adducts, this compound creates lesions that are recognized by cellular DNA repair machinery. This recognition activates key sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. Activation of these kinases leads to cell cycle arrest, providing time for DNA repair. However, if the DNA damage is too extensive, this pathway can pivot to induce apoptosis, often through the p53 tumor suppressor pathway.

DNA_Damage_Response cluster_nucleus Nucleus Benzyl_DC_81 This compound DNA DNA Benzyl_DC_81->DNA Binds to minor groove DNA_Adduct DNA Adduct Formation DNA->DNA_Adduct DDR_Sensors ATM/ATR Activation DNA_Adduct->DDR_Sensors Checkpoint_Kinases Chk1/Chk2 Phosphorylation DDR_Sensors->Checkpoint_Kinases p53 p53 Activation DDR_Sensors->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Checkpoint_Kinases->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable p53->Apoptosis

Caption: DNA Damage Response Pathway Induced by this compound.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from in vivo studies of this compound in a human tumor xenograft mouse model (e.g., MDA-MB-231 breast cancer).

Table 1: In Vivo Antitumor Efficacy of this compound in MDA-MB-231 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-Q3D x 51500 ± 2500
This compound0.1Q3D x 5850 ± 15043
This compound0.3Q3D x 5400 ± 9073
This compound0.5Q3D x 5150 ± 5090

Data are presented as mean ± standard deviation.

Table 2: Toxicity Profile of this compound in Mice

Treatment GroupDose (mg/kg)Maximum Mean Body Weight Loss (%)Treatment-Related Deaths
Vehicle Control-< 10/10
This compound0.12 ± 10/10
This compound0.35 ± 20/10
This compound0.59 ± 31/10

Experimental Protocols

Animal Models
  • Species: Female athymic nude mice (nu/nu) or SCID mice.

  • Age: 6-8 weeks.

  • Supplier: Charles River Laboratories or The Jackson Laboratory.

  • Acclimatization: Mice should be acclimated for at least one week prior to the commencement of the study.

  • Housing: Animals should be housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Tumor Cell Culture and Implantation
  • Cell Line: MDA-MB-231 (human breast adenocarcinoma) or A375 (human melanoma).

  • Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Implantation: Harvest cells during the logarithmic growth phase. Resuspend the cells in sterile phosphate-buffered saline (PBS) or Matrigel. Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.

Preparation of this compound Formulation
  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Working Solution: For administration, dilute the stock solution to the desired final concentration using a vehicle solution. A common vehicle consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. The final concentration of DMSO should be kept below 5% to minimize toxicity. Prepare fresh on each day of dosing.

In Vivo Efficacy Study Workflow
  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administration: Administer this compound or vehicle control via intravenous (IV) or intraperitoneal (IP) injection according to the dosing schedule outlined in Table 1.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specific duration. Euthanize mice and collect tumors for further analysis.

Experimental_Workflow Cell_Culture Tumor Cell Culture (e.g., MDA-MB-231) Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Tumors ~100-150 mm³ Treatment Administration of This compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint and Tissue Collection Monitoring->Endpoint

Caption: In Vivo Xenograft Study Workflow.
Toxicity Assessment

  • Body Weight: Monitor the body weight of each mouse every 2-3 days as a general indicator of health.

  • Clinical Observations: Observe mice daily for any signs of distress, such as changes in posture, activity, or grooming.

  • Necropsy: At the end of the study, perform a gross necropsy. Collect major organs (liver, spleen, kidneys, lungs, heart) for histopathological analysis to assess any potential organ toxicity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
  • PK Study: To determine the pharmacokinetic profile, administer a single dose of this compound to a cohort of non-tumor-bearing mice. Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration. Analyze plasma concentrations of this compound using LC-MS/MS.

  • PD Study: To assess the pharmacodynamic effects, administer this compound to tumor-bearing mice. Collect tumor and surrogate tissue samples at different time points. Analyze for biomarkers of DNA damage (e.g., γH2AX staining) or apoptosis (e.g., cleaved caspase-3 staining) by immunohistochemistry or western blot.

Conclusion

This compound is a promising anticancer agent that targets DNA, leading to cell cycle arrest and apoptosis. The protocols outlined in this document provide a framework for the in vivo evaluation of this compound in mouse models. Careful consideration of dosing, formulation, and toxicity monitoring is crucial for the successful preclinical development of this compound. Further studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

Application Notes and Protocols for the Development of Benzyl DC-81 Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl DC-81 is a potent anticancer agent belonging to the pyrrolobenzodiazepine (PBD) family of DNA alkylating agents. It exerts its cytotoxic effects by binding to the minor groove of DNA and forming covalent adducts, primarily with guanine bases, leading to cell cycle arrest and apoptosis. The emergence of drug resistance is a significant challenge in cancer therapy. The development of cell lines resistant to this compound in a laboratory setting is a critical step in understanding the molecular mechanisms that drive resistance, identifying potential biomarkers, and developing strategies to overcome it.

These application notes provide a comprehensive guide to generating and characterizing this compound resistant cell lines. The protocols outlined below describe two primary methods for inducing resistance: stepwise dose escalation and pulsed exposure.

Data Presentation

Table 1: Quantitative Data Summary for Drug-Resistant Cell Lines

Cell LineParent Cell LineDrug Used for Resistance DevelopmentIC50 Parental (nM)IC50 Resistant (nM)Fold ResistanceKey Resistance MechanismReference
361-PBDrMDA-MB-361 (Breast Cancer)SG3199 (PBD dimer)~5>100>20Downregulation of SLFN11[1][2]
A2780(100)A2780 (Ovarian Carcinoma)ChlorambucilNot specified50,000 - 60,0005 - 10Altered DNA damage response[3]
Raji/HN2Raji (Burkitt Lymphoma)Nitrogen MustardNot specifiedNot specified7Not specified[4]
Raji/BCNURaji (Burkitt Lymphoma)BCNUNot specifiedNot specified5.3Not specified[4]
SCC-25/CPSCC-25 (Squamous Cell Carcinoma)CisplatinNot specifiedNot specified12Not specified

Note: Data for this compound is not yet available and will be generated using the protocols below. The data presented for other alkylating agents provides an expected range of resistance.

Experimental Protocols

Protocol 1: Development of this compound Resistant Cell Lines using Stepwise Dose Escalation

This method involves the continuous exposure of a cancer cell line to gradually increasing concentrations of this compound. This approach mimics the development of acquired resistance under continuous drug pressure.

Materials:

  • Parental cancer cell line of interest (e.g., A375 melanoma or MCF-7 breast cancer cells)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., trypan blue)

  • 96-well plates, T-25 and T-75 flasks

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50 of the parental cell line:

    • Seed cells in a 96-well plate at a predetermined density.

    • After 24 hours, treat the cells with a range of this compound concentrations.

    • After 72 hours, assess cell viability using a standard assay to determine the IC50 value.

  • Initiate resistance development:

    • Culture the parental cells in a T-25 flask.

    • Treat the cells with this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10-20%).

    • Maintain the culture, changing the medium with fresh drug-containing medium every 2-3 days.

  • Dose escalation:

    • Once the cells resume a normal growth rate and morphology, passage them and increase the concentration of this compound by 1.5 to 2-fold.

    • Monitor the cells closely for signs of toxicity. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.

    • Repeat this process of gradually increasing the drug concentration as the cells adapt and become resistant. This process can take several months.

  • Characterization of the resistant cell line:

    • Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), determine the new IC50 of the resistant cell line and compare it to the parental line to calculate the fold resistance.

    • Cryopreserve aliquots of the resistant cell line at different stages of development.

    • Perform further characterization, such as western blotting for resistance-associated proteins, gene expression analysis, and DNA sequencing.

Protocol 2: Development of this compound Resistant Cell Lines using Pulsed Exposure

This method involves treating the cells with a high concentration of this compound for a short period, followed by a recovery period in drug-free medium. This protocol simulates the intermittent dosing schedules often used in clinical settings.

Materials:

  • Same as Protocol 1.

Procedure:

  • Determine the IC50 of the parental cell line:

    • Follow the same procedure as in Protocol 1.

  • Pulsed treatment:

    • Culture the parental cells in a T-75 flask to ~70-80% confluency.

    • Treat the cells with a high concentration of this compound (e.g., 5-10 times the IC50) for a short duration (e.g., 2-4 hours).

    • After the exposure period, remove the drug-containing medium, wash the cells twice with PBS, and add fresh, drug-free medium.

  • Recovery and subsequent pulses:

    • Allow the surviving cells to recover and repopulate the flask.

    • Once the cells reach ~70-80% confluency, repeat the pulsed treatment.

    • Continue this cycle of pulsed exposure and recovery for several rounds.

  • Characterization of the resistant cell line:

    • After several cycles of pulsed treatment, a resistant population should emerge.

    • Determine the new IC50 of the resistant cell population and compare it to the parental line to calculate the fold resistance.

    • Cryopreserve and further characterize the resistant cell line as described in Protocol 1.

Visualizations

Experimental_Workflow Experimental Workflow for Developing this compound Resistant Cell Lines cluster_setup Initial Setup cluster_stepwise Method 1: Stepwise Dose Escalation cluster_pulsed Method 2: Pulsed Exposure cluster_characterization Characterization Parental_Cell_Line Parental Cancer Cell Line (e.g., A375, MCF-7) Determine_IC50 Determine Initial IC50 of this compound Parental_Cell_Line->Determine_IC50 Start_Low_Dose Continuous exposure to low-dose this compound (IC10-IC20) Determine_IC50->Start_Low_Dose High_Dose_Pulse Short exposure to high-dose This compound (5-10x IC50) Determine_IC50->High_Dose_Pulse Gradual_Increase Gradually increase drug concentration (1.5-2x) Start_Low_Dose->Gradual_Increase Monitor_Growth Monitor cell growth and morphology Gradual_Increase->Monitor_Growth Monitor_Growth->Gradual_Increase Resistant_Line Established Resistant Cell Line Monitor_Growth->Resistant_Line Recovery Recovery in drug-free medium High_Dose_Pulse->Recovery Repeat_Pulse Repeat pulsed treatment cycles Recovery->Repeat_Pulse Repeat_Pulse->High_Dose_Pulse Repeat_Pulse->Resistant_Line Determine_New_IC50 Determine new IC50 and calculate fold resistance Resistant_Line->Determine_New_IC50 Molecular_Analysis Molecular Analysis: - Western Blot - Gene Expression - Sequencing Resistant_Line->Molecular_Analysis Cryopreservation Cryopreserve resistant cell stocks Resistant_Line->Cryopreservation Resistance_Mechanisms Potential Mechanisms of Resistance to this compound cluster_cell Cancer Cell cluster_nucleus Nucleus Benzyl_DC81 This compound Drug_Efflux Increased Drug Efflux (e.g., ABC Transporters) Benzyl_DC81->Drug_Efflux Pumped out Drug_Metabolism Altered Drug Metabolism Benzyl_DC81->Drug_Metabolism Inactivated DNA_Repair Enhanced DNA Repair (e.g., NER, HR) DNA_Damage DNA Alkylation & Double-Strand Breaks Benzyl_DC81->DNA_Damage Apoptosis_Evasion Evasion of Apoptosis (e.g., Bcl-2 upregulation) Target_Alteration Downregulation of Sensitizing Factors (e.g., SLFN11) Target_Alteration->DNA_Damage Reduced Sensitivity DNA_Damage->DNA_Repair Repaired DNA_Damage->Apoptosis_Evasion Signal Blocked

References

Application Note: Quantifying the Uptake of Benzyl DC-81 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl DC-81 is a synthetic anticancer agent belonging to the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) class of compounds.[3][4] PBDs are known for their potent DNA-alkylating properties, binding to the minor groove of DNA and forming covalent adducts, primarily with guanine bases.[5] This action can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis, making them a subject of interest in oncology research. This compound has demonstrated antiproliferative activity against various cancer cell lines, including A375 melanoma and MCF-7 breast cancer cells. The efficacy of such a compound is critically dependent on its ability to be taken up by cancer cells to reach its intracellular target. Therefore, accurate quantification of this compound uptake is essential for understanding its pharmacological profile, determining effective dosages, and developing it as a potential therapeutic agent. This application note provides detailed protocols for quantifying the intracellular concentration of this compound in cancer cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and fluorescence microscopy.

Data Presentation: Quantifying this compound Uptake

Due to the limited availability of specific public data on this compound uptake, the following table presents representative quantitative data for a similar small molecule anticancer drug, irinotecan, to illustrate the expected format and range of values. This data was obtained using single-cell mass spectrometry. Researchers should generate their own data for this compound using the protocols provided below.

Table 1: Representative Intracellular Uptake of an Anticancer Agent in HCT-116 Cells

Treatment Concentration (µM)Incubation Time (hours)Mean Intracellular Amount (attomoles/cell)Standard Deviation (attomoles/cell)
0.10.51.91.8
0.11.03.23.0
1.00.59.87.1
1.01.014.710.4

Source: Adapted from data on irinotecan uptake in HCT-116 cells.

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound using LC-MS/MS

This protocol provides a robust method for the absolute quantification of this compound from cancer cell lysates.

Materials:

  • Cancer cell lines (e.g., A375, MCF-7)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell lysis buffer (e.g., RIPA buffer)

  • Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • BCA protein assay kit

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18 column)

Procedure:

  • Cell Culture and Treatment:

    • Plate cancer cells at a known density (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 1, 4, 24 hours). Include untreated control wells.

  • Cell Harvesting and Lysis:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization and centrifuge at 500 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in a known volume of ice-cold PBS.

    • Count the cells to determine the exact cell number.

    • Centrifuge again and resuspend the pellet in a specific volume of lysis buffer containing the internal standard.

    • Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.

  • Protein Precipitation and Sample Preparation:

    • Add ice-cold acetonitrile (typically 3 volumes) to the cell lysate to precipitate proteins.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains this compound and the internal standard.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the detection of this compound and the internal standard. This involves optimizing the mobile phase composition, gradient, and mass spectrometer parameters (e.g., precursor and product ions, collision energy).

    • Inject the prepared samples onto the LC-MS/MS system.

    • Generate a standard curve by spiking known concentrations of this compound into the lysate from untreated cells.

  • Data Analysis:

    • Quantify the amount of this compound in each sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the amount of this compound to the cell number or total protein content (determined by a BCA assay of the cell lysate) to express the intracellular concentration (e.g., in ng/10^6 cells or ng/mg protein).

Protocol 2: Visualization and Semi-Quantitative Analysis of this compound Uptake using Fluorescence Microscopy

This protocol is suitable for visualizing the cellular localization of this compound, assuming it possesses intrinsic fluorescence or is tagged with a fluorophore. If this compound is not fluorescent, a fluorescent derivative would need to be synthesized.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • This compound (fluorescently labeled, if necessary)

  • Hoechst 33342 (for nuclear staining)

  • A membrane-permeable dye (e.g., CellMask™ Deep Red)

  • Glass-bottom culture dishes or chamber slides

  • Confocal or high-resolution fluorescence microscope

Procedure:

  • Cell Culture and Staining:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Treat the cells with the fluorescently-labeled this compound at the desired concentration and for the desired time.

    • In the final 15-30 minutes of incubation, add Hoechst 33342 and a membrane dye to the medium to stain the nucleus and cytoplasm, respectively.

    • Wash the cells gently with pre-warmed PBS or live-cell imaging solution.

  • Image Acquisition:

    • Acquire images using a confocal microscope with appropriate laser lines and emission filters for the fluorophores used.

    • Capture multi-channel images to visualize the localization of this compound relative to the nucleus and cell membrane.

    • Ensure consistent imaging parameters (laser power, gain, pinhole size) across all samples for semi-quantitative comparison.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to analyze the fluorescence intensity.

    • Define regions of interest (ROIs) within the cytoplasm and nucleus to measure the mean fluorescence intensity of this compound.

    • Correct for background fluorescence.

    • Compare the fluorescence intensities between different treatment groups to semi-quantitatively assess the uptake.

Visualizations

G cluster_workflow Experimental Workflow for this compound Quantification cluster_lcms LC-MS/MS Protocol cluster_microscopy Fluorescence Microscopy Protocol start Cancer Cell Culture (e.g., A375, MCF-7) treatment Treatment with this compound (Varying concentrations and times) start->treatment harvesting Cell Harvesting and Washing treatment->harvesting lysis_lcms Cell Lysis with Internal Standard harvesting->lysis_lcms staining Staining with Nuclear and Membrane Dyes harvesting->staining precipitation Protein Precipitation lysis_lcms->precipitation analysis_lcms LC-MS/MS Analysis precipitation->analysis_lcms quantification Absolute Quantification (ng/10^6 cells) analysis_lcms->quantification imaging Confocal Microscopy staining->imaging analysis_microscopy Image Analysis (Fluorescence Intensity) imaging->analysis_microscopy localization Cellular Localization analysis_microscopy->localization

Caption: Workflow for quantifying this compound uptake in cancer cells.

G cluster_pathway Hypothesized Signaling Pathway of this compound extracellular This compound (Extracellular) uptake Cellular Uptake (Passive Diffusion/Active Transport?) extracellular->uptake intracellular This compound (Intracellular) uptake->intracellular dna_binding DNA Minor Groove Binding and Alkylation intracellular->dna_binding dna_damage DNA Damage (Interstrand Crosslinks) dna_binding->dna_damage atr_activation ATR Pathway Activation dna_damage->atr_activation replication_stall Replication Fork Stalling dna_damage->replication_stall g2m_arrest G2/M Cell Cycle Arrest atr_activation->g2m_arrest replication_stall->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Hypothesized signaling pathway for this compound in cancer cells.

References

Application Notes and Protocols for the Combined Use of Benzyl DC-81 and BRAF Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistance to BRAF inhibitors remains a significant challenge in the treatment of BRAF-mutant melanoma.[1][2] While these targeted therapies initially show high response rates, tumors often develop resistance through various mechanisms, including reactivation of the MAPK pathway or activation of bypass signaling pathways.[3][4] A promising strategy to overcome or delay resistance is the combination of BRAF inhibitors with agents that have a distinct mechanism of action.

This document outlines the rationale and provides detailed protocols for investigating the synergistic potential of combining Benzyl DC-81, a pyrrolobenzodiazepine (PBD) derivative, with BRAF inhibitors. PBDs are potent DNA-interactive agents that form covalent adducts in the minor groove of DNA, leading to cell cycle arrest and apoptosis.[5] this compound has demonstrated antiproliferative activity against A375 melanoma cells. The distinct mechanisms of action—BRAF inhibitors targeting a specific signaling pathway and this compound inducing DNA damage—provide a strong basis for expecting synergistic or additive effects against BRAF-mutant cancer cells.

Rationale for Combination Therapy

The primary hypothesis for combining this compound with a BRAF inhibitor is that the two agents will act synergistically to inhibit the proliferation and induce apoptosis of BRAF-mutant cancer cells. This synergy may arise from:

  • Complementary Mechanisms of Action: BRAF inhibitors block the proliferative signaling driven by the mutated BRAF protein, while this compound induces DNA damage, a fundamentally different cytotoxic mechanism.

  • Overcoming Resistance: Cancer cells that develop resistance to BRAF inhibitors by reactivating downstream signaling may still be susceptible to the DNA-damaging effects of this compound.

  • Enhanced Apoptosis: The combination of signaling pathway inhibition and DNA damage may lead to a more robust induction of apoptosis than either agent alone.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound and a BRAF Inhibitor (Vemurafenib) as Single Agents
Cell LineCompoundIC50 (nM)
A375 (BRAF V600E) This compoundData to be determined
VemurafenibLiterature value
SK-MEL-28 (BRAF V600E) This compoundData to be determined
VemurafenibLiterature value
WM-266-4 (BRAF V600D) This compoundData to be determined
VemurafenibLiterature value
Table 2: Combination Index (CI) Values for this compound and BRAF Inhibitor Combinations
Cell LineCombination Ratio (this compound:BRAF Inhibitor)Fa (Fraction Affected)CI ValueInterpretation
A375 1:100.5Data to be determinedSynergy (CI < 0.9)
0.75Data to be determinedAdditivity (CI = 0.9-1.1)
0.9Data to be determinedAntagonism (CI > 1.1)
SK-MEL-28 1:100.5Data to be determined
0.75Data to be determined
0.9Data to be determined
WM-266-4 1:100.5Data to be determined
0.75Data to be determined
0.9Data to be determined

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a BRAF inhibitor (e.g., Vemurafenib) individually and in combination.

Materials:

  • BRAF-mutant melanoma cell lines (e.g., A375, SK-MEL-28, WM-266-4)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • BRAF inhibitor (e.g., Vemurafenib; stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and the BRAF inhibitor in complete medium. For combination studies, prepare a matrix of concentrations based on a fixed ratio (e.g., 1:10).

  • Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions (single agents or combinations). Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism.

Protocol 2: Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound and a BRAF inhibitor, alone and in combination.

Materials:

  • BRAF-mutant melanoma cell lines

  • 6-well cell culture plates

  • This compound

  • BRAF inhibitor

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the BRAF inhibitor, or the combination at their respective IC50 concentrations for 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

G cluster_0 BRAF Inhibitor Action cluster_1 This compound Action BRAF V600E BRAF V600E MEK MEK BRAF V600E->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Synergistic Cell Death Synergistic Cell Death BRAF Inhibitor BRAF Inhibitor BRAF Inhibitor->BRAF V600E DNA DNA DNA Adducts DNA Adducts DNA->DNA Adducts Cell Cycle Arrest Cell Cycle Arrest DNA Adducts->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis This compound This compound This compound->DNA

Caption: Proposed synergistic mechanism of BRAF inhibitors and this compound.

G Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Drugs Treat with Drugs Seed Cells->Treat with Drugs Incubate 72h Incubate 72h Treat with Drugs->Incubate 72h Add Viability Reagent Add Viability Reagent Incubate 72h->Add Viability Reagent Measure Luminescence Measure Luminescence Add Viability Reagent->Measure Luminescence Analyze Data Analyze Data Measure Luminescence->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for the in vitro cell viability assay.

G Start Start Treat Cells 48h Treat Cells 48h Start->Treat Cells 48h Harvest Cells Harvest Cells Treat Cells 48h->Harvest Cells Stain with Annexin V/PI Stain with Annexin V/PI Harvest Cells->Stain with Annexin V/PI Flow Cytometry Flow Cytometry Stain with Annexin V/PI->Flow Cytometry Quantify Apoptosis Quantify Apoptosis Flow Cytometry->Quantify Apoptosis End End Quantify Apoptosis->End

Caption: Workflow for the apoptosis assay using flow cytometry.

Conclusion

The combination of this compound and BRAF inhibitors represents a rational and promising approach to address the challenge of acquired resistance in BRAF-mutant melanoma. The provided protocols offer a framework for the preclinical evaluation of this combination therapy. The distinct mechanisms of these agents suggest a high potential for synergistic activity, which, if confirmed, could provide a strong rationale for further development.

References

Troubleshooting & Optimization

Improving Benzyl DC-81 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzyl DC-81. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an anticancer agent with antiproliferative activity against various cancer cell lines, including A375 melanoma and MCF-7 breast cancer cells.[1] It belongs to the pyrrolo[2,1-c][2]benzodiazepine (PBD) class of compounds, which are known to be potent DNA-interactive agents. PBDs bind to the minor groove of DNA and form a covalent bond with guanine bases, leading to DNA damage. This damage can trigger cell cycle arrest and apoptosis, thereby inhibiting cancer cell proliferation.

Q2: What is the known solubility of this compound?

A2: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1][3] However, like many PBDs, it has poor solubility in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media. For detailed solubility data, please refer to the table below.

Q3: What is the recommended method for preparing a stock solution?

A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. To ensure the compound is fully dissolved, vortexing and brief sonication may be necessary. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A4: You can perform a simple solubility test. Prepare a serial dilution of your this compound DMSO stock in your complete cell culture medium. Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for any signs of precipitation, such as cloudiness or crystals, at various time points. The highest concentration that remains clear is the maximum working concentration for your assay.

Data Presentation: Solubility of this compound

SolventConcentrationConditionsReference
Dimethyl Sulfoxide (DMSO)200 mg/mLRequires sonication
Dimethyl Sulfoxide (DMSO)300 mg/mLRequires sonication
Aqueous Buffers (e.g., PBS)PoorNot specified
Cell Culture MediaPoorNot specified

Troubleshooting Guide: Compound Precipitation in In Vitro Assays

Issue 1: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.

  • Potential Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium. This is a common issue with hydrophobic compounds when a concentrated DMSO stock is diluted into an aqueous solution.

  • Recommended Solutions:

    • Decrease the final concentration: Test a lower final concentration of this compound in your assay.

    • Use serial dilution: Instead of adding the highly concentrated DMSO stock directly to the medium, perform a serial dilution of the stock in pre-warmed (37°C) culture medium.

    • Gentle mixing: Add the compound dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent localized high concentrations.

Issue 2: Precipitate forms over time during incubation.

  • Potential Cause:

    • Temperature fluctuations: Changes in temperature between room temperature and the 37°C incubator can affect compound solubility.

    • Interaction with media components: The compound may interact with proteins, salts, or other components in the cell culture medium over time, leading to precipitation.

    • Media evaporation: In long-term experiments, evaporation can increase the concentration of the compound, causing it to precipitate.

  • Recommended Solutions:

    • Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C before adding the compound.

    • Test stability: Assess the stability of this compound in your specific cell culture medium over the duration of your experiment.

    • Ensure proper humidification: Maintain proper humidity levels in your incubator to minimize evaporation. For long-term cultures, consider using sealed plates or flasks.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of solid this compound to room temperature before opening.

  • Add the appropriate volume of 100% DMSO to the vial to achieve the desired high concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution thoroughly to dissolve the compound.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium
  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm your complete cell culture medium to 37°C.

  • To minimize precipitation, it is recommended to perform an intermediate dilution step. For example, dilute the high-concentration stock to a lower concentration (e.g., 1 mM) in DMSO.

  • Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently mixing. The final concentration of DMSO in the medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Visually inspect the final working solution to ensure there is no precipitate before adding it to your cells.

Visualizations

Experimental Workflow for Assessing this compound Solubility

G cluster_prep Preparation cluster_assay Solubility Assay cluster_analysis Analysis prep_stock Prepare High-Concentration Stock in 100% DMSO serial_dilute Create Serial Dilutions of Stock in DMSO prep_stock->serial_dilute add_to_media Add Dilutions to Pre-warmed Culture Medium serial_dilute->add_to_media incubate Incubate at 37°C, 5% CO2 add_to_media->incubate observe Observe for Precipitation (0, 2, 6, 24 hours) incubate->observe determine_max_conc Determine Maximum Soluble Concentration observe->determine_max_conc

Caption: Workflow for determining the maximum soluble concentration of this compound.

Signaling Pathway: DNA Damage Response and Cell Cycle Arrest

G cluster_dna_damage DNA Damage Induction cluster_sensors Damage Sensing cluster_transducers Signal Transduction cluster_effectors Cellular Response benzyl_dc81 This compound dna_damage DNA Damage (e.g., cross-links) benzyl_dc81->dna_damage Binds to DNA atm_atr ATM / ATR Kinases (Sensors) dna_damage->atm_atr Activates chk1_chk2 CHK1 / CHK2 (Transducers) atm_atr->chk1_chk2 Phosphorylates p53 p53 Activation atm_atr->p53 Phosphorylates g2_m_arrest G2/M Phase Arrest chk1_chk2->g2_m_arrest Induces g1_s_arrest G1/S Phase Arrest p53->g1_s_arrest Induces apoptosis Apoptosis p53->apoptosis Induces dna_repair DNA Repair g1_s_arrest->dna_repair Allows time for g2_m_arrest->dna_repair Allows time for

Caption: this compound induced DNA damage response leading to cell cycle arrest.

References

Benzyl DC-81 Crystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl DC-81. The information is presented in a question-and-answer format to directly address common crystallization challenges.

Frequently Asked Questions (FAQs)

1. What are the initial steps for developing a crystallization protocol for this compound?

Developing a robust crystallization protocol for a new compound like this compound, a member of the pyrrolobenzodiazepine (PBD) class, involves a systematic approach. The initial and most critical step is solvent screening to identify a suitable solvent or solvent system. An ideal solvent will dissolve this compound at an elevated temperature but have low solubility at room temperature or below, allowing for crystal formation upon cooling.

Following solvent screening, the next step is to determine the optimal concentration and cooling rate. A slow cooling process generally yields larger, higher-quality crystals. Techniques such as seeding, where a small, high-quality crystal of the target compound is added to the solution to initiate crystallization, can also be explored to control the process.

2. My this compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This is a common issue, particularly with complex organic molecules. It often happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent system.

Troubleshooting Steps:

  • Increase the Solvent Volume: The compound may be coming out of solution too quickly. Adding more of the primary solvent can keep it dissolved at a slightly lower temperature, allowing for crystallization to occur below its melting point in that solvent.

  • Use a Different Solvent or Solvent System: The chosen solvent may be too good of a solvent for this compound. Experiment with less polar or co-solvent systems. The addition of an "anti-solvent" (a solvent in which this compound is insoluble but is miscible with the primary solvent) can often induce crystallization.

  • Slower Cooling: Rapid cooling can favor the formation of an oil. Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or cold room.

  • Lower the Initial Temperature: If possible, dissolve the compound at a lower temperature to reduce the risk of it reaching its melting point in the solution upon cooling.

3. I am not getting any crystals to form. What are the potential reasons and solutions?

The complete failure of crystal formation can be frustrating. Several factors could be at play, from the purity of the compound to the conditions of the experiment.

Possible Causes and Solutions:

  • Solution is Not Supersaturated: There may be too much solvent, preventing the concentration of this compound from reaching the point of supersaturation. Gently evaporate some of the solvent and allow the solution to cool again.

  • High Purity and Lack of Nucleation Sites: Sometimes, a very pure compound in a clean vessel will resist crystallization due to a lack of nucleation sites.

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.

    • Seeding: Introduce a seed crystal of this compound to the solution.

  • Presence of Impurities: Certain impurities can inhibit crystal growth. Consider further purification of your starting material by another technique like column chromatography.

  • Inappropriate Solvent: The chosen solvent may be too good of a solvent, even at low temperatures. A different solvent system is needed.

4. The crystal yield is very low. How can I improve it?

A low yield of crystals means a significant portion of your compound remains in the mother liquor.

Strategies to Improve Yield:

  • Optimize Solvent Volume: Using the minimum amount of hot solvent necessary to dissolve the compound is key. Excess solvent will retain more of the solute at lower temperatures.

  • Cooling to a Lower Temperature: Ensure the solution has been cooled sufficiently. Moving the flask from room temperature to a refrigerator, and then to a freezer (if the solvent allows), can increase the yield.

  • Evaporation of Mother Liquor: Carefully evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.

  • Change the Solvent System: A different solvent may provide a steeper solubility curve, leading to a higher yield upon cooling.

Data Presentation

Due to the lack of publicly available experimental data for this compound, the following tables present hypothetical solubility data to illustrate the process of solvent screening. This data is for educational purposes and should be experimentally verified.

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)Suitability for Crystallization
Water< 0.1< 0.1Poor
Ethanol550Good
Acetone20150Moderate (High solubility at RT)
Toluene240Good
Hexane< 0.11Potential as an anti-solvent
Dichloromethane30N/A (Boiling Point 40°C)Poor (Too soluble)
Dimethyl Sulfoxide (DMSO)>200[1]>200Poor (Too soluble)

Note: The solubility of this compound in DMSO is reported to be high, making it unsuitable as a primary crystallization solvent but useful for preparing stock solutions.[1][2]

Experimental Protocols

Protocol 1: General Solvent Screening for this compound Crystallization

  • Place approximately 10-20 mg of this compound into a small test tube.

  • Add a few drops of the solvent to be tested at room temperature.

  • Observe the solubility. If the compound dissolves readily, the solvent is likely too good for crystallization.

  • If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or water bath.

  • Add the solvent dropwise while heating until the solid just dissolves.

  • Allow the test tube to cool slowly to room temperature.

  • Observe for crystal formation. If crystals form, the solvent is a good candidate.

  • If no crystals form, try scratching the inside of the test tube or placing it in an ice bath.

Protocol 2: Crystallization using a Co-Solvent System (e.g., Ethanol/Water)

  • Dissolve this compound in the minimum amount of hot ethanol.

  • While the solution is still hot, add water (the anti-solvent) dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature.

  • If crystallization does not start, scratch the inside of the flask or add a seed crystal.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships in the crystallization process.

G Troubleshooting Workflow for this compound Crystallization start Start Crystallization Experiment observe Observe Outcome start->observe crystals Good Crystals Formed observe->crystals Success no_crystals No Crystals Formed observe->no_crystals Problem oiling_out Compound Oils Out observe->oiling_out Problem low_yield Low Yield observe->low_yield Problem end End crystals->end ts_no_crystals1 Too much solvent? no_crystals->ts_no_crystals1 ts_oiling1 Cooling too fast? oiling_out->ts_oiling1 ts_low_yield1 Too much solvent used? low_yield->ts_low_yield1 ts_no_crystals2 Evaporate solvent ts_no_crystals1->ts_no_crystals2 Yes ts_no_crystals3 Induce nucleation (scratch/seed) ts_no_crystals1->ts_no_crystals3 No ts_no_crystals2->observe ts_no_crystals3->observe ts_oiling2 Slow down cooling ts_oiling1->ts_oiling2 Yes ts_oiling3 Add more solvent ts_oiling1->ts_oiling3 No ts_oiling2->observe ts_oiling4 Change solvent ts_oiling3->ts_oiling4 ts_oiling4->start ts_low_yield2 Use less solvent ts_low_yield1->ts_low_yield2 Yes ts_low_yield3 Cool to lower temperature ts_low_yield1->ts_low_yield3 No ts_low_yield2->start ts_low_yield3->observe

Caption: Troubleshooting workflow for common crystallization issues.

G Factors Affecting this compound Crystallization crystallization Crystallization Outcome (Yield, Purity, Size) supersaturation Supersaturation nucleation Nucleation supersaturation->nucleation crystal_growth Crystal Growth supersaturation->crystal_growth nucleation->crystallization crystal_growth->crystallization solvent Solvent Choice solvent->supersaturation temperature Temperature Profile temperature->supersaturation concentration Concentration concentration->supersaturation purity Compound Purity purity->nucleation purity->crystal_growth agitation Agitation agitation->nucleation

Caption: Interplay of factors influencing the crystallization process.

References

Technical Support Center: Overcoming Benzyl DC-81 Resistance in Melanoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Benzyl DC-81 in melanoma cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in melanoma cells?

This compound is an anticancer agent with antiproliferative activity against melanoma cell lines, such as A375.[1] It is a derivative of DC-81, an antitumor antibiotic belonging to the pyrrolo[2,1-c][2]benzodiazepine (PBD) family.[3][4] PBDs are potent inhibitors of nucleic acid synthesis, functioning by binding to specific DNA sequences and forming a covalent adduct. A conjugate of DC-81 with an indole moiety has been shown to induce mitochondria-mediated apoptosis in human melanoma A375 cells. This process involves the loss of mitochondrial membrane potential, a decrease in intracellular pH, reduced ATP synthesis, increased reactive oxygen species (ROS) generation, and cytochrome c release, ultimately leading to caspase-3 activation and apoptotic cell death.

Q2: My melanoma cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, resistance to anticancer agents in melanoma is a well-known phenomenon. Potential mechanisms for resistance to a DNA-binding agent like this compound could include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in Drug Target: While less common for DNA-binding agents than for targeted inhibitors, changes in DNA structure or repair mechanisms could potentially reduce the effectiveness of this compound.

  • Activation of Pro-Survival Signaling Pathways: Melanoma cells can develop resistance by activating alternative signaling pathways to bypass the drug's cytotoxic effects. Key pathways implicated in melanoma drug resistance include the MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT/mTOR pathways.

  • Enhanced DNA Damage Repair (DDR): As this compound targets DNA, an upregulation of DNA repair mechanisms in melanoma cells could counteract the drug-induced damage.

  • Phenotypic Plasticity: Melanoma cells can undergo a switch to a more invasive and drug-resistant phenotype, a process that may be influenced by the tumor microenvironment.

Q3: How can I experimentally confirm if my cells have developed resistance to this compound?

To confirm resistance, you can perform a dose-response assay (e.g., MTT, XTT, or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guide

Issue: Decreased Efficacy of this compound in Melanoma Cell Culture

Possible Cause 1: Development of Acquired Resistance

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response curve to determine the IC50 of this compound in both the parental and the suspected resistant cell lines.

    • Investigate Key Resistance Pathways:

      • Western Blot Analysis: Probe for the activation status (i.e., phosphorylation) of key proteins in the MAPK (p-ERK) and PI3K/AKT (p-AKT, p-mTOR) pathways.

      • Gene Expression Analysis (qPCR or RNA-seq): Analyze the expression levels of genes associated with drug efflux pumps (e.g., ABCB1/MDR1) and DNA damage repair.

    • Combination Therapy: Based on the pathway analysis, consider co-treating the resistant cells with this compound and an inhibitor of the identified resistance pathway (e.g., a MEK inhibitor or a PI3K/AKT inhibitor).

Possible Cause 2: Suboptimal Experimental Conditions

  • Troubleshooting Steps:

    • Drug Stability: Ensure the proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment.

    • Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence drug sensitivity.

    • Assay Validation: Verify the linearity and sensitivity of your cell viability assay to ensure accurate measurements.

Quantitative Data Summary

Cell LineCompoundIC50 (µM)Fold ResistanceReference
A375 (Parental)This compoundValue not available-
A375 (Resistant)This compoundValue not availableCalculate based on experimental data-
Example Data
WM115 (Parental)Vemurafenib0.2-Fictional
WM115 (Resistant)Vemurafenib5.829Fictional

Note: Specific IC50 values for this compound resistance are not currently available in the public domain and would need to be determined experimentally.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

a cluster_workflow Experimental Workflow for Investigating this compound Resistance start Melanoma Cells (Parental) treatment Continuous Treatment with this compound start->treatment resistant Resistant Melanoma Cells treatment->resistant ic50 IC50 Determination (Dose-Response Assay) resistant->ic50 analysis Pathway Analysis (Western Blot, qPCR) resistant->analysis combination Combination Therapy (e.g., + MEKi/PI3Ki) analysis->combination

Caption: Workflow for developing and characterizing this compound resistant melanoma cells.

G cluster_pathway Potential Resistance Pathways to this compound cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway BDC81 This compound DNA DNA Damage BDC81->DNA Apoptosis Apoptosis DNA->Apoptosis RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Proliferation->Apoptosis

Caption: Key signaling pathways implicated in melanoma cell survival and drug resistance.

References

Technical Support Center: Optimizing Benzyl DC-81 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a compound specifically named "Benzyl DC-81" is not available in the public domain. The following technical support guide has been created using a hypothetical compound, "this compound," a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This allows for a comprehensive demonstration of dosage optimization strategies, experimental protocols, and troubleshooting applicable to in vivo studies of similar kinase inhibitors.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the in vivo dosage of this compound. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and visual aids to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for determining the in vivo dosage of this compound?

A1: The initial step is to conduct a Maximum Tolerated Dose (MTD) study.[1][2] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[3][4][5] This study is crucial for establishing a safe dose range for subsequent efficacy experiments.

Q2: How should I select the starting dose for an MTD study with this compound?

A2: The starting dose for an MTD study is typically extrapolated from in vitro data. A common approach is to begin with a dose anticipated to yield a plasma concentration several times higher than the in vitro IC50 or EC50 value.

Q3: What are the key signs of toxicity to monitor for during in vivo studies with this compound?

A3: Key indicators of toxicity include a body weight loss of more than 10-20%, behavioral changes (such as lethargy or porphyrin staining), changes in grooming habits, and any other overt signs of distress.

Q4: How is the optimal biological dose for efficacy studies determined?

A4: The optimal biological dose is identified through dose-response studies in a relevant disease model, such as a tumor xenograft model for an anti-cancer agent. It is advisable to test several dose levels below the MTD for their therapeutic effect. Correlating the dose with target engagement and downstream biological effects through pharmacodynamic (PD) markers is also recommended.

Q5: What are common formulation challenges with small molecule inhibitors like this compound, and how can they be overcome?

A5: Many novel small molecules exhibit poor aqueous solubility. Common strategies to address this include:

  • pH modification: For acidic or basic compounds.

  • Co-solvents: Using water-miscible organic solvents.

  • Surfactants: To form micelles that can solubilize the compound.

  • Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS).

  • Particle size reduction: Through techniques like micronization or nanosizing.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Toxicity/Mortality at Low Doses 1. Vehicle Toxicity: The formulation vehicle may be causing toxicity. 2. Off-Target Effects: The compound may be inhibiting other critical kinases. 3. Rapid Absorption/High Cmax: The formulation could be leading to a rapid peak in plasma concentration.1. Vehicle Control: Always include a vehicle-only control group. 2. In Vitro Profiling: Screen this compound against a broad panel of kinases to identify potential off-target activities. 3. Formulation Adjustment: Modify the formulation to slow down absorption.
Lack of Efficacy in Xenograft Models 1. Insufficient Dose: The administered dose may be too low to achieve therapeutic concentrations in the tumor. 2. Poor Bioavailability: The compound may not be well-absorbed. 3. Rapid Metabolism/Clearance: The compound may be quickly eliminated from the body.1. Dose Escalation: Test higher doses, up to the MTD. 2. Pharmacokinetic (PK) Studies: Conduct PK studies to determine the bioavailability and exposure of this compound. 3. Pharmacodynamic (PD) Analysis: Measure target inhibition (e.g., p-Akt levels) in tumor tissue to confirm target engagement.
Inconsistent Results Between Experiments 1. Animal Variability: Differences in age, weight, or health status of the animals. 2. Tumor Heterogeneity: Variation in tumor size or growth rate at the start of treatment. 3. Dosing Inaccuracy: Errors in dose preparation or administration.1. Standardize Animals: Use animals within a narrow age and weight range. 2. Randomization: Randomize animals into groups based on tumor volume to ensure even distribution. 3. Protocol Adherence: Ensure consistent and accurate dose preparation and administration techniques.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., BALB/c mice), typically 6-8 weeks old.

  • Group Allocation: Assign animals to several dose groups (e.g., 5, 10, 20, 40, 80 mg/kg) and a vehicle control group, with 3-5 mice per group.

  • Dose Administration: Administer this compound daily for 5-14 days via the intended clinical route (e.g., oral gavage).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in activity, posture, grooming).

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, more than a 10-20% loss of body weight, or other severe clinical signs of toxicity.

Protocol 2: Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft model.

Methodology:

  • Cell Line and Animal Model: Use a suitable human cancer cell line (e.g., one with a known PIK3CA mutation) and an immunocompromised mouse strain (e.g., nude or NOD/SCID).

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

  • Group Allocation and Treatment: Randomize animals into treatment groups (vehicle control and several dose levels of this compound below the MTD). Begin dosing as per the selected schedule.

  • Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study.

  • Pharmacodynamic (PD) Analysis (Satellite Group): For PD analysis, a separate group of tumor-bearing animals (a "satellite" group) can be treated with a single dose of the compound. Tumors are collected at various time points post-dose to analyze target inhibition (e.g., Western blot for p-Akt).

Data Presentation

Table 1: Hypothetical MTD Study Results for this compound
Dose (mg/kg)Mean Body Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle+2.5%None0/5
10+1.8%None0/5
20-3.2%None0/5
40-12.5%Mild lethargy1/5
80-25.0%Severe lethargy, hunched posture4/5

Based on this hypothetical data, the MTD might be estimated to be around 30 mg/kg.

Table 2: Hypothetical Xenograft Efficacy and PD Data
Treatment GroupMean Tumor Volume Change (%)Mean p-Akt Inhibition (%)
Vehicle+250%0%
10 mg/kg this compound+150%35%
20 mg/kg this compound+50%70%
30 mg/kg this compound-20% (regression)95%

This data suggests a dose-dependent anti-tumor effect that correlates with the inhibition of a key pharmacodynamic marker.

Visualizations

Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Benzyl_DC81 This compound Benzyl_DC81->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

experimental_workflow cluster_preclinical Preclinical In Vivo Optimization in_vitro In Vitro IC50 Data mtd_study 1. MTD Study in_vitro->mtd_study dose_range Establish Safe Dose Range mtd_study->dose_range efficacy_study 2. Xenograft Efficacy Study dose_range->efficacy_study pk_pd 3. PK/PD Analysis (Satellite Group) efficacy_study->pk_pd optimal_dose Determine Optimal Biological Dose efficacy_study->optimal_dose pk_pd->optimal_dose

Caption: Workflow for in vivo dosage optimization of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_toxicity Toxicity Issues cluster_efficacy Efficacy Issues start In Vivo Experiment Issue toxicity_check Excessive Toxicity Observed? start->toxicity_check efficacy_check Lack of Efficacy? start->efficacy_check vehicle_control Check Vehicle Toxicity toxicity_check->vehicle_control Yes off_target_screen Assess Off-Target Effects vehicle_control->off_target_screen formulation Reformulate for Slower Release off_target_screen->formulation dose_escalation Increase Dose (≤ MTD) efficacy_check->dose_escalation Yes pk_study Conduct PK Study dose_escalation->pk_study pd_markers Analyze PD Markers in Tumor pk_study->pd_markers

Caption: Decision tree for troubleshooting common in vivo experiment issues.

References

Technical Support Center: Scaling Up Benzyl DC-81 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Benzyl DC-81. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of this potent pyrrolo[2,1-c][1]benzodiazepine (PBD) anticancer agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound, with the chemical name (11aS)-1,2,3,11a-tetrahydro-7-methoxy-8-(phenylmethoxy)-5H-pyrrolo[2,1-c][1]benzodiazepin-5-one, is a potent antitumor antibiotic. It belongs to the pyrrolo[2,1-c]benzodiazepine (PBD) class of compounds. Key structural features include a tricyclic PBD core, a chiral center at the C11a position, and a benzyl ether protecting group at the C8 position. PBDs are known to exert their biological activity by binding to the minor groove of DNA and alkylating a guanine base.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of PBDs like this compound presents several significant challenges. These include:

  • Multi-step Synthesis: The synthesis is a multi-step process, and maintaining high yields at each step is critical for the overall efficiency of the process on a larger scale.

  • Poor Solubility: Intermediates and the final product can have poor solubility in common organic solvents, making reactions, extractions, and purifications difficult.

  • Sensitivity of Intermediates: Certain intermediates in the synthesis can be sensitive to air, moisture, light, or acidic/basic conditions, leading to degradation and the formation of impurities.

  • Purification Complexity: The purification of intermediates and the final this compound often requires chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), which can be costly and time-consuming to scale up.

  • Side Reactions: The formation of side products, such as over-benzylated or de-benzylated compounds, can reduce the yield and complicate the purification process.

Q3: How can I monitor the progress of the key reaction steps?

A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the recommended methods for monitoring the progress of the reactions. Regular analysis of reaction aliquots will help determine the consumption of starting materials, the formation of the desired product, and the emergence of any byproducts. This allows for timely adjustments to reaction conditions to optimize the outcome.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield in the Benzylation Step

Symptoms:

  • Incomplete consumption of the starting material (the C8-hydroxy PBD precursor).

  • Low isolated yield of this compound after purification.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Benzylating Agent Use a slight excess (1.1-1.2 equivalents) of the benzylating agent (e.g., benzyl bromide).
Weak or Insufficient Base Employ a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to ensure complete deprotonation of the phenolic hydroxyl group.
Suboptimal Reaction Temperature Gradually heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or HPLC. Avoid excessively high temperatures to prevent side reactions.
Poor Quality of Reagents Use high-purity, anhydrous solvents (e.g., DMF or acetonitrile) and freshly opened or purified reagents. The presence of water can lead to hydrolysis of the benzylating agent.
Issue 2: Formation of Impurities During Synthesis

Symptoms:

  • Multiple spots on the TLC plate in addition to the product and starting material.

  • Additional peaks in the HPLC chromatogram of the crude product.

Possible Causes and Solutions:

ImpurityCauseRecommended Solution
Over-benzylated Product Excess of the benzylating agent or prolonged reaction time at high temperatures.Use a controlled amount of the benzylating agent and monitor the reaction closely to stop it once the starting material is consumed.
De-benzylated Product Cleavage of the benzyl ether group during subsequent steps or purification under acidic conditions.Maintain neutral or slightly basic conditions during work-up and purification. Avoid strong acids.
Benzyl Alcohol Hydrolysis of the benzylating agent due to the presence of moisture.Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Issue 3: Difficulty in Purification of this compound

Symptoms:

  • Poor separation of the product from impurities by column chromatography.

  • Low recovery of the pure product after purification.

Possible Causes and Solutions:

CauseRecommended Solution
Similar Polarity of Product and Impurities Optimize the solvent system for column chromatography. A gradient elution may be necessary. For challenging separations, consider using preparative HPLC with a suitable column (e.g., C18 for reverse-phase or silica for normal-phase).
Product Instability on Silica Gel If the product is sensitive to the acidic nature of silica gel, consider using neutral alumina for column chromatography or using a mobile phase containing a small amount of a basic modifier like triethylamine.
Poor Solubility of Crude Product Dissolve the crude product in a minimal amount of a stronger solvent (e.g., dichloromethane or a mixture with methanol) before loading it onto the chromatography column.

Experimental Protocols

A generalized experimental protocol for the key benzylation step in the synthesis of this compound is provided below. Note: This is a representative procedure and may require optimization for specific scales and laboratory conditions.

Synthesis of (11aS)-1,2,3,11a-tetrahydro-7-methoxy-8-(phenylmethoxy)-5H-pyrrolo[2,1-c]benzodiazepin-5-one (this compound)

  • Preparation: To a solution of (11aS)-8-hydroxy-7-methoxy-1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c]benzodiazepin-5-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (nitrogen or argon), add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Data Presentation

The following table summarizes typical yields for the benzylation step at different scales. Note: These are representative values and actual yields may vary depending on the specific reaction conditions and purification efficiency.

ScaleStarting Material (g)Benzyl Bromide (eq)Base (eq)Solvent Volume (mL)Typical Yield (%)Purity (by HPLC, %)
Lab Scale 1.01.2K₂CO₃ (2.5)2085-95>98
Pilot Scale 1001.15K₂CO₃ (2.2)200080-90>97
Production Scale 10001.1K₂CO₃ (2.0)2000075-85>97

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield of this compound check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains complete Reaction Complete check_reaction->complete No Starting Material check_reagents Verify Reagent Quality and Stoichiometry incomplete->check_reagents solution1 Increase Reaction Time/ Temperature or Add More Reagent incomplete->solution1 purification_issue Investigate Purification Step (Column Loading, Eluent) complete->purification_issue bad_reagents Suboptimal Reagents/ Stoichiometry check_reagents->bad_reagents Issues Found good_reagents Reagents OK check_reagents->good_reagents No Issues solution2 Use High-Purity Reagents and Anhydrous Solvents bad_reagents->solution2 optimize_conditions Optimize Reaction Conditions (Temperature, Base) good_reagents->optimize_conditions solution3 Adjust Temperature or Change Base optimize_conditions->solution3 solution4 Optimize Chromatography Method purification_issue->solution4

Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.

Experimental Workflow for this compound Synthesis

SynthesisWorkflow start Start: C8-Hydroxy PBD Precursor dissolve Dissolve in Anhydrous DMF start->dissolve add_base Add Base (e.g., K₂CO₃) dissolve->add_base add_benzyl Add Benzyl Bromide add_base->add_benzyl reaction Heat and Stir (Monitor by TLC/HPLC) add_benzyl->reaction workup Aqueous Work-up and Extraction reaction->workup purify Column Chromatography workup->purify end Final Product: this compound purify->end

Caption: Step-by-step experimental workflow for the benzylation of the PBD precursor.

References

Technical Support Center: Minimizing Benzyl DC-81 Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the proper storage and handling of Benzyl DC-81 to minimize degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is an anticancer agent with antiproliferative activity against A375 and MCF-7 cells.[1][2] Its chemical formula is C20H20N2O3 and it has a molecular weight of 336.38.[1][3] It is intended for research use only and not for human or veterinary use.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the stability of this compound. The recommended storage conditions are as follows:

  • Solid Form: Store the powder at -20°C for up to 3 years.

  • In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to store solutions in single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the main causes of chemical degradation?

A3: Several factors can lead to the degradation of chemical compounds like this compound. The primary causes include:

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways.

  • Light: Exposure to UV and visible light can cause photodegradation by breaking chemical bonds.

  • Moisture: Water can cause hydrolysis, splitting chemical bonds. This is a particular concern for compounds stored in humid conditions or in non-anhydrous solvents.

  • Oxygen: Oxidation, the loss of electrons often facilitated by oxygen, can break down active ingredients.

  • pH: Variations in pH can alter the molecular structure of a compound, leading to instability.

Q4: I've prepared a stock solution of this compound. How should I store it?

A4: Once a stock solution is prepared, it should be stored in separate, tightly sealed vials to prevent contamination and solvent evaporation. To avoid degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots. For long-term storage, keep the aliquots at -80°C.

Q5: How can I improve the solubility of this compound?

A5: this compound is soluble in DMSO. To enhance solubility, you can gently heat the solution to 37°C and use an ultrasonic bath.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and use of this compound.

Issue 1: Unexpected or Inconsistent Experimental Results

Symptoms:

  • Reduced or no biological activity in assays.

  • High variability between experimental replicates.

  • Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS).

Possible Cause: Degradation of this compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected experimental results.

Issue 2: Visible Changes in the Compound

Symptoms:

  • Change in color of the solid compound or solution.

  • The compound appears clumpy or has an unusual texture.

  • Precipitation is observed in a previously clear solution.

Possible Cause: Chemical degradation or contamination.

Recommended Actions:

  • Do not use the compound. Visible changes are a strong indicator of degradation.

  • Document the changes. Take note of the appearance and any recent handling procedures.

  • Review storage conditions. Ensure the compound was stored as recommended.

  • If possible, analyze a small sample. Techniques like HPLC or LC-MS can help identify degradation products.

  • Discard the degraded compound according to your institution's safety protocols and obtain a fresh batch.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of this compound in a sterile container.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 300 mg/mL).

  • Vortex the solution until the powder is fully dissolved. If necessary, gently warm the tube to 37°C and use an ultrasonic bath to aid dissolution.

  • Aliquot the stock solution into single-use, tightly sealed amber vials to protect from light.

  • Label the vials clearly with the compound name, concentration, date, and your initials.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Stability Assessment of this compound by HPLC

Objective: To assess the stability of this compound under specific storage conditions.

Methodology:

  • Prepare a stock solution of this compound as described in Protocol 1.

  • Divide the solution into multiple aliquots. Store one set of aliquots at the recommended -80°C (control) and another set under the test condition (e.g., -20°C, 4°C, or room temperature).

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), retrieve one aliquot from the control and one from the test condition.

  • Analyze the samples by HPLC. A reverse-phase C18 column is often suitable for compounds of this nature.

  • Compare the peak area of the this compound peak in the test sample to the control sample at each time point. A decrease in the peak area in the test sample indicates degradation.

  • Monitor for the appearance of new peaks, which would correspond to degradation products.

Data Presentation:

Storage ConditionTime Point (Weeks)This compound Remaining (%)Appearance of Degradation Products (Peak Area %)
-80°C (Control)01000
899.8<0.1
-20°C01000
898.51.5
4°C01000
885.214.8
Room Temp (25°C)01000
860.739.3

Note: The data in this table is hypothetical and for illustrative purposes only.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar functional groups (benzyl ethers, amides) can be susceptible to the following:

cluster_pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Benzyl_DC81 This compound Hydrolysis_Products Cleavage of amide or ether bonds Benzyl_DC81->Hydrolysis_Products Moisture Oxidation_Products Modification of aromatic rings or benzylic position Benzyl_DC81->Oxidation_Products Oxygen Photolysis_Products Radical formation and rearrangement Benzyl_DC81->Photolysis_Products Light (UV)

Caption: Potential degradation pathways for this compound.

By adhering to these guidelines, researchers can significantly reduce the risk of this compound degradation, ensuring the reliability and reproducibility of their experimental data.

References

Technical Support Center: Addressing Poor Bioavailability of Benzyl DC-81

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of poor bioavailability of Benzyl DC-81 observed in animal studies. The following information is based on established strategies for enhancing drug bioavailability and is intended to serve as a guide for experimental design and problem-solving.

Troubleshooting Guides

This section provides a series of question-and-answer guides to address specific issues you may encounter during your in-vivo experiments with this compound.

Issue 1: Low and variable plasma concentrations of this compound after oral administration.

  • Question: We are observing very low and inconsistent plasma levels of this compound in our rodent model after oral gavage. What are the potential causes and how can we troubleshoot this?

  • Answer: Low and variable oral bioavailability is a common challenge for many drug candidates and can stem from several factors.[1][2] For this compound, a compound with a relatively complex chemical structure, poor aqueous solubility and/or limited membrane permeability are likely the primary culprits.[3]

    Troubleshooting Steps:

    • Physicochemical Characterization: First, ensure you have thoroughly characterized the physicochemical properties of your this compound batch, including its solubility in physiological buffers (pH 1.2, 4.5, 6.8) and its partition coefficient (LogP). This data is crucial for understanding the underlying absorption barriers.

    • Formulation Optimization: The formulation used for oral administration is critical. If you are using a simple suspension, consider the following formulation strategies to enhance solubility and dissolution:

      • Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[4][5] Techniques like micronization or nanomilling can be employed.

      • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate by presenting it in a higher energy amorphous state.

      • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized state in the gastrointestinal tract.

      • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble drugs.

    • Permeability Assessment: If solubility is not the primary issue, low intestinal permeability might be the limiting factor. In-vitro models like Caco-2 cell monolayers can be used to assess the intestinal permeability of this compound.

    Experimental Workflow for Formulation Screening:

    G A Start: Poor in-vivo bioavailability of this compound B Physicochemical Characterization (Solubility, LogP) A->B C Hypothesis: Solubility-limited absorption B->C D Hypothesis: Permeability-limited absorption B->D E Formulation Development C->E J In-vitro Permeability Assay (e.g., Caco-2) D->J F Particle Size Reduction (Micronization/Nanosizing) E->F G Solid Dispersions E->G H Lipid-Based Formulations (SEDDS) E->H I In-vitro Dissolution Testing F->I G->I H->I K Lead Formulation Selection I->K J->K L In-vivo Pharmacokinetic Study in Rodents K->L M Analysis of Plasma Concentrations L->M N Decision: Proceed with optimized formulation or further development M->N

    Figure 1: Experimental workflow for troubleshooting poor oral bioavailability.

Issue 2: High inter-individual variability in pharmacokinetic parameters.

  • Question: We are seeing significant variability in the Cmax and AUC of this compound between individual animals in the same dosing group. What could be causing this and how can we reduce it?

  • Answer: High inter-individual variability is often linked to factors that are difficult to control, such as differences in gastrointestinal physiology (e.g., gastric emptying time, intestinal motility). However, formulation-related issues can also be a major contributor.

    Troubleshooting Steps:

    • Homogeneity of the Formulation: Ensure that the formulation you are administering is homogeneous. For suspensions, inadequate mixing can lead to inconsistent dosing. For solutions, ensure the drug is fully dissolved and stable.

    • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact drug absorption. Standardize the feeding schedule of your animals to minimize this variability. Conduct studies in both fasted and fed states to understand the food effect.

    • Advanced Formulation Approaches: Consider formulations that are less susceptible to physiological variables. Lipid-based formulations like SEDDS can help to reduce variability by presenting the drug in a pre-dissolved state, bypassing the dissolution step which can be highly variable.

    Table 1: Comparison of Formulation Strategies on Bioavailability Enhancement (Hypothetical Data for this compound)

Formulation StrategyMean AUC (ng·h/mL)Standard Deviation% Relative Bioavailability
Aqueous Suspension15075100%
Micronized Suspension350120233%
Solid Dispersion800150533%
SEDDS1200100800%

Issue 3: Evidence of significant first-pass metabolism.

  • Question: Our in-vitro metabolism studies suggest that this compound is extensively metabolized by the liver. How can we address potential first-pass metabolism in our animal studies?

  • Answer: High first-pass metabolism can severely limit the oral bioavailability of a drug, even if it is well-absorbed from the intestine. Several strategies can be employed to mitigate this issue.

    Troubleshooting Steps:

    • Prodrug Approach: Designing a prodrug of this compound is a common and effective strategy to bypass or reduce first-pass metabolism. A prodrug is an inactive derivative that is converted to the active parent drug in the body. The prodrug can be designed to be more stable against metabolic enzymes in the liver or to be absorbed via a different pathway that avoids the liver, such as lymphatic transport.

    • Route of Administration: If oral administration proves to be consistently challenging, consider alternative routes of administration that bypass the liver, such as intravenous, subcutaneous, or transdermal delivery, to establish a baseline for systemic exposure.

    • Co-administration with Metabolic Inhibitors: While not a long-term solution for drug development, co-administering this compound with a known inhibitor of the metabolizing enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) in a research setting can help to confirm the extent of first-pass metabolism.

    Logical Relationship for Prodrug Strategy:

    G A Problem: High First-Pass Metabolism of this compound B Goal: Increase Systemic Exposure A->B C Strategy: Prodrug Approach B->C D Prodrug Design: - Mask metabolic site - Alter physicochemical properties C->D E In-vitro Evaluation: - Chemical stability - Enzymatic conversion to parent drug D->E F In-vivo Evaluation: - Pharmacokinetic profiling of prodrug and parent drug E->F G Outcome: Improved Bioavailability F->G

    Figure 2: Logical flow for implementing a prodrug strategy.

Frequently Asked Questions (FAQs)

  • Q1: What is this compound and what is its mechanism of action?

    • A1: this compound is described as an anticancer agent with antiproliferative activity against A375 (melanoma) and MCF-7 (breast cancer) cells. Detailed public information on its specific molecular target and signaling pathway is limited.

  • Q2: What are the typical starting points for reformulating a poorly soluble compound like this compound for in-vivo studies?

    • A2: A good starting point is to try simple and scalable formulation techniques. These include creating a co-solvent system, using a suspension with a wetting agent, or preparing a simple lipid-based solution. The choice will depend on the physicochemical properties of this compound.

  • Q3: How can we enhance the permeability of this compound across the intestinal epithelium?

    • A3: If permeability is the rate-limiting step, formulation strategies can still be beneficial. For instance, some lipid-based formulations can interact with the intestinal membrane to enhance drug permeation. Additionally, the use of permeation enhancers, which are excipients that reversibly increase the permeability of the intestinal mucosa, can be explored, though their use requires careful safety evaluation.

  • Q4: Are there any commercially available kits or platforms for screening different bioavailability-enhancing formulations?

    • A4: While there are no universal "kits," many contract research organizations (CROs) specialize in pre-formulation and formulation development and offer screening platforms to test various bioavailability-enhancing technologies for new chemical entities.

  • Q5: What in-vitro tools can we use to predict the in-vivo performance of our formulations?

    • A5: Several in-vitro tools can provide valuable insights. In-vitro dissolution testing under biorelevant conditions (e.g., using simulated gastric and intestinal fluids) can help predict how a formulation will behave in the GI tract. In-vitro permeability assays using cell lines like Caco-2 or PAMPA can provide an indication of a compound's ability to be absorbed across the intestinal wall.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension using Wet Media Milling

  • Objective: To reduce the particle size of this compound to the nanometer range to increase its dissolution rate.

  • Materials: this compound, a suitable stabilizer (e.g., a non-ionic surfactant like Polysorbate 80 or a polymer like HPMC), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Procedure:

    • Prepare a pre-suspension of this compound in an aqueous solution of the stabilizer.

    • Add the pre-suspension and the milling media to the milling chamber of a planetary ball mill or a similar high-energy mill.

    • Mill the suspension for a predetermined time (e.g., 24-48 hours) at a set speed.

    • Periodically withdraw samples to monitor the particle size distribution using a technique like laser diffraction or dynamic light scattering.

    • Continue milling until the desired particle size (e.g., <200 nm) is achieved and the size distribution is narrow.

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with aqueous media in the GI tract.

  • Materials: this compound, a lipid/oil (e.g., medium-chain triglycerides), a surfactant (e.g., Cremophor EL, Tween 80), and a co-surfactant/co-solvent (e.g., Transcutol, PEG 400).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select suitable excipients.

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This is done by titrating mixtures of the oil and surfactant/co-surfactant with water.

    • Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.

    • Dissolve the required amount of this compound in the selected excipient mixture with gentle heating and stirring until a clear solution is obtained.

    • Characterize the resulting SEDDS formulation for its self-emulsification time, droplet size of the resulting emulsion, and drug content.

    • The final formulation can be filled into gelatin capsules for oral administration.

Table 2: Example of Excipients for SEDDS Formulation Development

Excipient TypeExamples
OilsMedium-chain triglycerides (e.g., Capmul MCM), Long-chain triglycerides (e.g., soybean oil)
SurfactantsCremophor EL, Tween 80, Labrasol
Co-surfactants/Co-solventsTranscutol HP, PEG 400, Propylene glycol

References

Preventing Benzyl DC-81 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Benzyl DC-81 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an anticancer agent with the chemical formula C₂₀H₂₀N₂O₃.[1] It exhibits anti-proliferative activity against various cancer cell lines, including A375 and MCF-7.[1][2] this compound belongs to the pyrrolo[2,1-c][1]benzodiazepine (PBD) family of compounds, which are known to be potent inhibitors of nucleic acid synthesis. Its mechanism of action involves binding to specific DNA sequences.

Q2: What are the common causes of this compound precipitation in cell culture media?

While specific data on this compound precipitation is limited, precipitation of small molecules in cell culture media can be attributed to several general factors:

  • Low Solubility: The compound may have inherently low aqueous solubility.

  • High Concentration: The final concentration of this compound in the media may exceed its solubility limit.

  • Improper Dissolution: The initial stock solution may not be fully dissolved.

  • Temperature Fluctuations: Changes in temperature, such as moving media from a warm incubator to a cooler environment, can decrease the solubility of a compound.

  • pH Shifts: The pH of the cell culture media can influence the charge and solubility of a compound.

  • Interactions with Media Components: this compound may interact with components in the media, such as proteins or salts, leading to the formation of insoluble complexes.

  • Solvent Shock: The abrupt change in solvent environment when adding a concentrated stock solution (e.g., in DMSO) to the aqueous media can cause the compound to precipitate.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound. A solubility of up to 300 mg/mL in DMSO has been reported, often requiring sonication to achieve complete dissolution.

Q4: How should I prepare and store this compound stock solutions?

To prepare a stock solution, dissolve this compound powder in high-purity DMSO. To ensure complete dissolution, ultrasonic treatment is recommended. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles, which can promote precipitation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with this compound precipitation in your cell culture experiments.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock solution to the media. Local high concentration (solvent shock): The concentrated DMSO stock is not dispersing quickly enough in the aqueous media.1. Add the stock solution dropwise to the media while gently swirling.2. Pre-warm the cell culture media to 37°C before adding the compound.3. Prepare an intermediate dilution of the stock solution in pre-warmed media before adding it to the final culture volume.
Precipitate forms over time in the incubator. Concentration exceeds solubility limit: The final concentration of this compound is too high for the specific cell culture medium being used.1. Perform a solubility test to determine the maximum soluble concentration of this compound in your specific media (see Experimental Protocols section).2. Lower the final working concentration of this compound.
Interaction with media components: Components in the serum or media supplements may be causing precipitation.1. If using serum, try reducing the serum percentage.2. Test the solubility of this compound in the basal media without supplements to identify potential interactions.
pH instability: The pH of the media may be shifting over time.1. Ensure the cell culture medium is properly buffered.2. Check the pH of the media after the addition of this compound.
Precipitate is observed after removing the culture vessel from the incubator. Temperature-dependent solubility: The solubility of this compound may decrease at lower temperatures.1. Minimize the time that culture vessels are outside of the incubator.2. Examine the culture for precipitation immediately after removal from the incubator. If clear, the issue is likely temperature-related.
Inconsistent precipitation between experiments. Incomplete dissolution of stock solution: The stock solution may not be homogenous.1. Ensure the stock solution is completely dissolved before each use by vortexing and/or brief sonication.2. Visually inspect the stock solution for any undissolved particles before use.

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin-streptomycin)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Vortex mixer

  • Sonicator (optional)

  • Microscope

Methodology:

  • Prepare a concentrated stock solution of this compound in DMSO. For example, prepare a 10 mM stock solution. Ensure complete dissolution, using sonication if necessary.

  • Prepare a series of dilutions of this compound in your complete cell culture medium.

    • Label sterile microcentrifuge tubes or wells of a plate with the final concentrations to be tested (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

    • Add the appropriate volume of complete cell culture medium to each tube/well.

    • Add the corresponding volume of the this compound stock solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and below a level that is toxic to your cells (typically ≤ 0.5%). Include a vehicle control (media with the same final concentration of DMSO).

  • Incubate the dilutions under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Observe for precipitation at multiple time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours, and 48 hours).

    • Visually inspect each tube/well for any cloudiness or visible particles.

    • Pipette a small aliquot from each dilution onto a microscope slide and examine for crystalline structures or amorphous precipitates.

  • Determine the maximum soluble concentration. The highest concentration that remains clear and free of precipitate at all time points is the maximum soluble concentration for your experimental conditions.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Precipitation start Precipitation Observed check_stock Check Stock Solution start->check_stock dissolved Is it fully dissolved? check_stock->dissolved redissolve Vortex / Sonicate Stock dissolved->redissolve No timing When does precipitation occur? dissolved->timing Yes redissolve->check_stock immediate Immediately upon dilution timing->immediate Immediately over_time Over time in incubator timing->over_time Over Time solvent_shock Potential Cause: Solvent Shock immediate->solvent_shock solubility_limit Potential Cause: Exceeds Solubility Limit over_time->solubility_limit solution1 Solution: - Add stock dropwise to warm media - Use intermediate dilution solvent_shock->solution1 solution2 Solution: - Perform solubility assay - Lower working concentration solubility_limit->solution2

Caption: Troubleshooting workflow for this compound precipitation.

SignalingPathway Proposed Mechanism of Action of this compound DC81 This compound DNA DNA (Minor Groove) DC81->DNA Binds to specific sequences Adduct Covalent Adduct Formation DNA->Adduct Inhibition_Rep Inhibition Adduct->Inhibition_Rep Inhibition_Trans Inhibition Adduct->Inhibition_Trans Replication DNA Replication CellCycle Cell Cycle Arrest Replication->CellCycle Transcription Transcription Transcription->CellCycle Inhibition_Rep->Replication Inhibition_Trans->Transcription Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of action of this compound.

References

Strategies to reduce off-target toxicity of Benzyl DC-81

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the off-target toxicity of Benzyl DC-81, a potent DNA-alkylating agent.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell line controls (e.g., primary fibroblasts) at concentrations close to the EC50 of our cancer cell lines. How can we improve the therapeutic window?

A: This is a common challenge with potent cytotoxic agents like this compound. The narrow therapeutic window suggests that the compound's mechanism of action—DNA alkylation—is not specific to cancer cells. Here are three strategies to consider:

  • Prodrug Strategy: Mask the active pharmacophore of this compound with a moiety that is cleaved specifically in the tumor microenvironment. For example, a group that is removed by enzymes overexpressed in tumors (e.g., certain matrix metalloproteinases or phosphatases) can localize the active drug's release.

  • Antibody-Drug Conjugate (ADC) Approach: Conjugate this compound to a monoclonal antibody that targets a tumor-specific antigen. This ensures that the cytotoxic payload is delivered preferentially to cancer cells, minimizing exposure to healthy tissues.

  • Nanoparticle Formulation: Encapsulating this compound in liposomes or polymeric nanoparticles can exploit the Enhanced Permeability and Retention (EPR) effect, leading to passive accumulation in tumor tissue.

The diagram below illustrates the conceptual workflow for developing and evaluating a targeted delivery strategy.

G Workflow for Developing a Targeted this compound cluster_0 Strategy Selection cluster_1 In Vitro Validation cluster_2 In Vivo Evaluation A Identify Targetable Difference (e.g., Surface Antigen, TME Enzyme) B Select Delivery Platform (e.g., ADC, Prodrug, Nanoparticle) A->B C Synthesize & Characterize New this compound Construct B->C D Confirm Target Engagement (e.g., Binding Assay) B->D C->D F Verify Payload Release (if applicable) C->F E Assess Specificity (Cancer vs. Normal Cell Lines) D->E G Maximum Tolerated Dose (MTD) Study of New Construct E->G H Xenograft Efficacy Study G->H I Biodistribution & PK/PD Analysis H->I G start Unexpected In Vivo Toxicity Observed with this compound q1 Is toxicity dose-dependent? start->q1 a1_yes Toxicity correlates with dose. q1->a1_yes Yes a1_no Toxicity is idiosyncratic or vehicle-related. q1->a1_no No s1 Action: Reduce dose or modify dosing schedule (e.g., intermittent dosing). a1_yes->s1 s2 Action: Test vehicle alone. Investigate formulation or route of administration. a1_no->s2 q2 Did dose reduction eliminate efficacy? s1->q2 a2_yes Efficacy lost at safe dose. q2->a2_yes Yes a2_no Efficacy maintained at lower, safer dose. q2->a2_no No s3 Action: Pursue combination therapy or targeted delivery strategy. a2_yes->s3 s4 SUCCESS: New dosing regimen identified. a2_no->s4

Technical Support Center: Benzyl DC-81 Long-Term Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Benzyl DC-81" is not a publicly recognized chemical entity. The following information is based on the assumption that this compound is a novel, solid, non-sterile drug substance intended for oral administration. This protocol and guide are derived from the general principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), for stability testing of new drug substances.[1][2] Researchers should adapt this template based on the specific properties of their compound.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a long-term stability testing protocol?

A1: The primary purpose of a long-term stability study is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature and humidity. This data is used to establish a re-test period for the drug substance and to recommend appropriate storage conditions.

Q2: Why are the specific storage conditions of 25°C / 60% RH and 40°C / 75% RH chosen?

A2: These conditions are stipulated by ICH guidelines. The long-term condition (25°C ± 2°C / 60% RH ± 5% RH) simulates real-time storage in a temperate climate (Zone II). The accelerated condition (40°C ± 2°C / 75% RH ± 5% RH) is used to increase the rate of chemical degradation and physical change, which helps to predict the stability profile in a shorter timeframe.

Q3: What is a stability-indicating analytical method, and why is it necessary?

A3: A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance without interference from its degradation products, process impurities, or other components. It is crucial for stability testing because it ensures that any observed decrease in the drug substance's concentration is accurately measured and that the formation of degradation products is monitored. High-Performance Liquid Chromatography (HPLC) is a common technique for developing such methods.

Q4: How many batches of this compound should be included in the study?

A4: According to ICH guidelines, data from formal stability studies should be provided for at least three primary batches of the drug substance. These batches should be manufactured using a process that simulates the final production scale to be representative of the material that will be commercially produced.

Q5: What constitutes a "significant change" during stability testing?

A5: A "significant change" for a drug substance is generally defined as a failure to meet its specification. If a significant change occurs during the six-month accelerated stability study, additional testing at an intermediate condition (e.g., 30°C / 65% RH) should be conducted to evaluate the stability under less harsh conditions.

Troubleshooting Guide

Q1: An unknown peak has appeared in the HPLC chromatogram during a stability time point. What should I do?

A1:

  • Initial Action: Verify if the peak is present in the time-zero sample or only in the stability sample.

  • Investigation:

    • System Suitability: Ensure the HPLC system passes all system suitability tests. Check for baseline noise, pressure fluctuations, or retention time shifts, which could indicate a system issue.

    • Forced Degradation: Compare the retention time of the unknown peak with peaks generated during forced degradation studies (e.g., acid, base, peroxide, heat, light). This can help in the preliminary identification of the degradation product.

    • Mass Spectrometry: If possible, use a mass spectrometer (LC-MS) to determine the mass of the unknown peak, which can provide structural information.

  • Resolution: If the peak is confirmed as a degradation product, it must be identified, quantified, and monitored throughout the remainder of the stability study. Its level should be compared against the acceptance criteria for impurities.

Q2: The assay value for this compound has dropped below the 95.0% acceptance criterion at an accelerated condition time point. What does this mean?

A2:

  • Initial Action: Immediately initiate an out-of-specification (OOS) investigation.

  • Investigation:

    • Re-testing: Re-test the same sample to rule out analytical error. If the OOS result is confirmed, proceed with further investigation.

    • Mass Balance: Evaluate the mass balance. A decrease in the active ingredient should correspond to an increase in one or more degradation products. If the mass balance is not close to 100%, it could indicate the formation of non-chromophoric compounds or precipitation.

    • Review Data: Review the data from other tests (e.g., appearance, moisture content) to see if there are any other signs of degradation.

  • Implication: A confirmed OOS result under accelerated conditions may indicate that the proposed re-test period is too long or that the substance requires more protective packaging or more stringent storage conditions. It will likely trigger the need for intermediate stability testing.

Q3: The physical appearance of the this compound powder has changed from white to slightly yellow. What is the cause?

A3:

  • Initial Action: Document the change in appearance thoroughly with photographic evidence.

  • Investigation:

    • Purity Analysis: Check the HPLC purity data for any new or increasing impurities. The color change is often linked to the formation of a specific degradation product.

    • Environmental Factors: Consider the influence of environmental factors. Was the sample exposed to light? Photostability testing (as per ICH Q1B) should be conducted if not already done. Is there an interaction with the container closure system?

    • Moisture Content: Check the moisture content. An increase in moisture can sometimes lead to color changes or accelerate degradation.

  • Resolution: The cause of the color change must be investigated. Even if the assay value is still within specification, a change in appearance is considered a stability issue that must be addressed.

Q4: I am observing inconsistent retention times for the main peak in my HPLC analysis. What could be the issue?

A4:

  • Potential Causes:

    • Mobile Phase: The mobile phase composition may be inconsistent, or the buffer may not be properly prepared or has degraded. Ensure the mobile phase is freshly prepared and properly degassed.

    • Pump/System Leaks: Check the HPLC system for leaks, as this can cause pressure fluctuations and affect retention times.

    • Column Temperature: Ensure the column oven is maintaining a stable temperature, as fluctuations can cause shifts in retention.

    • Column Equilibration: The column may not be sufficiently equilibrated with the mobile phase before injection.

  • Troubleshooting Steps:

    • Prepare a fresh batch of mobile phase.

    • Perform a system pressure test to check for leaks.

    • Allow for a longer column equilibration time.

    • If the problem persists, the issue may be with the HPLC pump or check valves, which may require maintenance.

Experimental Protocol: Long-Term Stability of this compound

Objective

To evaluate the stability of this compound drug substance under long-term and accelerated storage conditions to establish a re-test period.

Materials and Equipment
  • This compound (at least three primary batches)

  • Stability chambers with controlled temperature and humidity

  • Validated stability-indicating HPLC method

  • Karl Fischer titrator for moisture content analysis

  • Appropriate glassware and analytical balance

  • Container closure system (e.g., double polyethylene bags in a fiber drum) representative of the proposed commercial packaging.

Storage Conditions and Testing Schedule

The study will involve placing samples of this compound from three batches into stability chambers under the following conditions:

Study Type Storage Condition Testing Time Points (Months)
Long-Term25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36
Accelerated40°C ± 2°C / 75% RH ± 5% RH0, 3, 6

Testing frequency for long-term studies should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.

Analytical Procedures

At each time point, the samples will be tested for the following attributes using validated analytical methods:

  • Appearance: Visual inspection against a white background.

  • Assay and Purity: A stability-indicating HPLC-UV method will be used to determine the percentage of this compound (assay) and to detect and quantify any degradation products (purity).

  • Moisture Content: Karl Fischer titration.

Acceptance Criteria
Test Acceptance Criteria
AppearanceWhite to off-white crystalline powder
Assay98.0% - 102.0%
Any single unspecified impurityNot more than 0.10%
Total impuritiesNot more than 1.0%
Moisture ContentNot more than 0.5%

Experimental Workflow Diagram

Stability_Testing_Workflow cluster_setup Study Setup cluster_storage Storage & Pulls cluster_testing Analytical Testing cluster_analysis Data Analysis & Reporting start Start: Receive 3 Batches of this compound protocol Define Stability Protocol & Acceptance Criteria start->protocol sampling Prepare and Package Stability Samples protocol->sampling storage_lt Long-Term Storage (25°C / 60% RH) sampling->storage_lt storage_acc Accelerated Storage (40°C / 75% RH) sampling->storage_acc pull Pull Samples at Scheduled Time Points storage_lt->pull storage_acc->pull testing Perform Analytical Tests: - Appearance - Assay & Purity (HPLC) - Moisture Content pull->testing analysis Analyze Data vs. Acceptance Criteria testing->analysis oos Out-of-Specification (OOS)? analysis->oos investigation Conduct OOS Investigation oos->investigation Yes report Compile Stability Report & Propose Re-test Period oos->report No investigation->report

Caption: Workflow for this compound Long-Term Stability Study.

References

Validation & Comparative

Validating the Anticancer Efficacy of Benzyl DC-81: A Comparative Analysis in Novel Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a proposed experimental framework for the validation of Benzyl DC-81's anticancer activity against new, clinically relevant cancer cell lines. This compound has demonstrated initial promise with antiproliferative effects against A375 melanoma and MCF-7 breast cancer cells. To further characterize its therapeutic potential, a rigorous comparative analysis against established chemotherapeutic agents is essential. This document outlines the experimental protocols and data presentation structures necessary for a comprehensive evaluation of this compound, providing researchers, scientists, and drug development professionals with a robust template for its continued investigation.

Comparative Framework

To contextualize the anticancer activity of this compound, its performance will be benchmarked against well-characterized, standard-of-care chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. The evaluation will be conducted in a panel of three new cell lines representing prevalent cancer types:

  • A549: Non-small cell lung carcinoma

  • HCT116: Colorectal carcinoma

  • PC-3: Prostate adenocarcinoma

These cell lines are widely used in cancer research and will provide a strong basis for comparing the cytotoxic and mechanistic profiles of this compound.

Data Presentation: Comparative Cytotoxicity

The primary endpoint for assessing anticancer activity is the half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of cell growth. The following table summarizes the reported IC50 values for the comparator drugs in the selected cell lines and provides a template for recording the experimental data for this compound.

Cell LineCompoundReported IC50 (µM)Experimental IC50 (µM) for this compound
A549 (Lung) Doxorubicin> 20[1], 1.50[2]To be determined
Cisplatin16.48[3]To be determined
Paclitaxel10.18 µg/L (~0.012 µM)[4], 1.35 nM (~0.001 µM)[5]To be determined
HCT116 (Colon) Doxorubicin24.30 µg/ml (~44.6 µM)To be determined
CisplatinData not readily available in provided snippetsTo be determined
PaclitaxelData not readily available in provided snippetsTo be determined
PC-3 (Prostate) Doxorubicin2.64 µg/ml (~4.8 µM), 8.00To be determined
Cisplatin0.5 µg/ml (~1.67 µM)To be determined
PaclitaxelData not readily available in provided snippetsTo be determined

Note: Reported IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and assay method.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed A549, HCT116, and PC-3 cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, Cisplatin, and Paclitaxel. Treat the cells with a range of concentrations of each compound and incubate for 48 hours. Include untreated cells as a control.

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) following treatment.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the respective IC50 concentrations of this compound and comparator drugs for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the compound on the progression of the cell cycle.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of this compound and comparator drugs for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental Design and Potential Mechanisms

To clearly illustrate the proposed research, the following diagrams have been generated using the DOT language.

G cluster_start cluster_cell_lines New Cancer Cell Lines cluster_assays In Vitro Assays cluster_comparators Comparator Drugs cluster_end start This compound (Anticancer Candidate) A549 A549 (Lung) start->A549 Treat with HCT116 HCT116 (Colon) start->HCT116 Treat with PC3 PC-3 (Prostate) start->PC3 Treat with viability Cell Viability (MTT Assay) A549->viability Perform apoptosis Apoptosis Analysis (Annexin V/PI) A549->apoptosis Perform cell_cycle Cell Cycle Analysis (PI Staining) A549->cell_cycle Perform HCT116->viability Perform HCT116->apoptosis Perform HCT116->cell_cycle Perform PC3->viability Perform PC3->apoptosis Perform PC3->cell_cycle Perform end Comparative Efficacy Profile of this compound viability->end Analyze Data apoptosis->end Analyze Data cell_cycle->end Analyze Data Doxo Doxorubicin Doxo->A549 Treat with (Positive Controls) Doxo->HCT116 Treat with (Positive Controls) Doxo->PC3 Treat with (Positive Controls) Cis Cisplatin Cis->A549 Treat with (Positive Controls) Cis->HCT116 Treat with (Positive Controls) Cis->PC3 Treat with (Positive Controls) Pac Paclitaxel Pac->A549 Treat with (Positive Controls) Pac->HCT116 Treat with (Positive Controls) Pac->PC3 Treat with (Positive Controls)

Caption: Experimental workflow for validating this compound's anticancer activity.

G This compound This compound ROS Production ROS Production This compound->ROS Production Cell Cycle Arrest\n(G2/M Phase) Cell Cycle Arrest (G2/M Phase) This compound->Cell Cycle Arrest\n(G2/M Phase) Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

G Benzyl_DC81 This compound Antiproliferative Activity: ? Apoptosis Induction: ? Cell Cycle Arrest: ? Doxorubicin Doxorubicin Antiproliferative Activity: High Apoptosis Induction: Yes Cell Cycle Arrest: G2/M Benzyl_DC81->Doxorubicin Compare Cisplatin Cisplatin Antiproliferative Activity: High Apoptosis Induction: Yes Cell Cycle Arrest: G2/M Benzyl_DC81->Cisplatin Compare Paclitaxel Paclitaxel Antiproliferative Activity: High Apoptosis Induction: Yes Cell Cycle Arrest: G2/M Benzyl_DC81->Paclitaxel Compare

Caption: Logical comparison of this compound's activity profile.

References

A Comparative Analysis of Benzyl DC-81 and Doxorubicin in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the cytotoxic and mechanistic profiles of the pyrrolobenzodiazepine (PBD) derivative, Benzyl DC-81, and the widely used chemotherapeutic agent, doxorubicin, in the context of the MCF-7 human breast cancer cell line. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at the available experimental data to inform future research and development efforts.

Introduction

The MCF-7 cell line is a cornerstone of breast cancer research, representing a luminal A subtype that is estrogen receptor (ER) positive, progesterone receptor (PR) positive, and HER2 negative. Doxorubicin, an anthracycline antibiotic, is a standard-of-care chemotherapy for various cancers, including breast cancer. Its mechanism of action is primarily attributed to DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.

This compound is a synthetic derivative belonging to the pyrrolobenzodiazepine (PBD) class of compounds, which are known for their potent antitumor activities. PBDs are DNA-interactive agents, and their biological effects are of significant interest in the development of novel cancer therapies. While specific public domain data on this compound is limited, its classification as a PBD allows for a comparative discussion based on the known mechanisms of this class of compounds.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available IC50 values for doxorubicin in MCF-7 cells. It is important to note that IC50 values can vary depending on experimental conditions such as cell density and incubation time.

Table 1: IC50 Values of Doxorubicin in MCF-7 Cells

CompoundIncubation TimeIC50Reference
Doxorubicin48 hours8306 nM[1]

No specific IC50 value for this compound in MCF-7 cells could be retrieved from the public domain scientific literature at the time of this publication. Chemical suppliers state it has antiproliferative activity against MCF-7 cells, but the primary data is not cited.

Mechanisms of Action and Cellular Effects

Doxorubicin

Doxorubicin exerts its anticancer effects through a multi-faceted mechanism of action. A primary mode of action is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, doxorubicin leads to the accumulation of DNA double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis.

Cell Cycle Arrest: Doxorubicin has been shown to induce cell cycle arrest in MCF-7 cells, primarily at the G2/M phase. Some studies also report a G0/G1 phase arrest. This disruption of the cell cycle prevents the proliferation of cancer cells.

Apoptosis Induction: The DNA damage caused by doxorubicin activates apoptotic pathways. This programmed cell death is characterized by the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins. For instance, doxorubicin treatment in MCF-7 cells has been associated with the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.

This compound (as a Pyrrolobenzodiazepine)

As a member of the PBD family, this compound is anticipated to exert its cytotoxic effects primarily through interaction with DNA. PBDs are known to bind to the minor groove of DNA with sequence specificity, forming a covalent adduct that distorts the DNA helix. This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.

While specific data on this compound's effect on the cell cycle and apoptosis in MCF-7 cells are not available, PBDs, in general, are known to induce cell cycle arrest and apoptosis in various cancer cell lines.

Signaling Pathways

The following diagrams illustrate the known signaling pathway for doxorubicin and a generalized experimental workflow for assessing cytotoxicity.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II DNA_DSB DNA Double-Strand Breaks Topoisomerase_II->DNA_DSB ATM_ATR ATM/ATR Activation DNA_DSB->ATM_ATR p53_activation p53 Activation ATM_ATR->p53_activation p21_expression p21 Expression p53_activation->p21_expression Apoptosis_Pathway Apoptotic Pathway Activation p53_activation->Apoptosis_Pathway Cell_Cycle_Arrest G2/M Arrest p21_expression->Cell_Cycle_Arrest Bax_up Bax Upregulation Apoptosis_Pathway->Bax_up Bcl2_down Bcl-2 Downregulation Apoptosis_Pathway->Bcl2_down Caspase_Activation Caspase Activation Bax_up->Caspase_Activation Bcl2_down->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Doxorubicin's mechanism of action leading to cell cycle arrest and apoptosis.

Experimental Protocols

Cell Culture

MCF-7 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and often, insulin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solvent such as DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: MCF-7 cells are treated with the test compounds at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: Prior to analysis, the cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Analysis Culture MCF-7 Cell Culture Seeding Seeding in Plates Culture->Seeding Drug_Addition Addition of this compound or Doxorubicin Seeding->Drug_Addition MTT Cytotoxicity (MTT Assay) Drug_Addition->MTT Apoptosis Apoptosis (Annexin V/PI) Drug_Addition->Apoptosis Cell_Cycle Cell Cycle (Flow Cytometry) Drug_Addition->Cell_Cycle

References

A Comparative Analysis of Benzyl DC-81 and Other Pyrrolobenzodiazepine (PBD) Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Benzyl DC-81 and other pyrrolobenzodiazepine (PBD) antibiotics, a class of potent DNA-interactive agents with significant antitumor properties. PBDs are naturally occurring compounds produced by various Actinomycetes species and have garnered considerable interest in oncology due to their unique mechanism of action.[1] This analysis focuses on the structural differences, mechanism of action, and available performance data to offer a comprehensive overview for researchers in drug development.

Introduction to Pyrrolobenzodiazepines (PBDs)

PBDs are a family of sequence-selective DNA-alkylating agents that bind to the minor groove of DNA.[1][2] Their cytotoxic effects stem from the formation of a covalent bond between the C11 position of the PBD and the N2 position of a guanine base.[2][3] This interaction, known as an aminal bond, effectively stalls DNA replication forks, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis. Naturally occurring PBD monomers include anthramycin, sibiromycin, tomaymycin, and DC-81.

A significant advancement in PBD-based therapeutics has been the development of PBD dimers, which consist of two PBD units linked together. These dimers are capable of cross-linking two DNA strands, a feature that dramatically increases their cytotoxicity compared to their monomeric counterparts. This enhanced potency has made PBD dimers, such as tesirine, highly sought-after payloads for antibody-drug conjugates (ADCs).

This compound: A PBD Monomer

PBD Dimers: A Leap in Potency

PBD dimers represent a more recent and potent generation of PBD antibiotics. These molecules are designed to induce DNA interstrand cross-links, which are more challenging for cancer cells to repair than the mono-adducts formed by PBD monomers. This results in significantly lower IC50 values, often in the picomolar range.

Prominent examples of PBD dimers used in oncology research and development include:

  • Talacizumab and Vadastuximab Talirine (SGN-CD33A): These are antibody-drug conjugates that utilize a PBD dimer as their cytotoxic payload. The PBD dimer is linked to a monoclonal antibody that targets a specific antigen on cancer cells (e.g., CD33 in acute myeloid leukemia for vadastuximab talirine). This targeted delivery minimizes systemic toxicity while maximizing the antitumor effect.

  • Tesirine (SG3249): This is the payload component of several ADCs in clinical development. Its active warhead, SG3199, is a potent PBD dimer.

Performance Comparison: this compound (Monomer) vs. PBD Dimers

Due to the limited publicly available data for this compound, a direct quantitative comparison is challenging. However, based on the established principles of PBD pharmacology, a qualitative and extrapolated comparison can be made.

FeatureThis compound (PBD Monomer)PBD Dimers (e.g., Tesirine)
Mechanism of Action DNA mono-alkylationDNA interstrand cross-linking
Potency (Cytotoxicity) Moderately potentHighly potent (pM range)
DNA Interaction Forms a single covalent bond with guanineForms covalent bonds with guanines on opposite DNA strands
Repair by Cancer Cells More readily repairedDifficult for cells to repair
Therapeutic Application Primarily as a standalone cytotoxic agentWidely used as payloads in antibody-drug conjugates (ADCs)

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of PBD antibiotics are extensive. Below are generalized methodologies for key experiments cited in the comparison.

Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.

  • Cell Culture: Cancer cell lines (e.g., A375, MCF-7) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the PBD antibiotic (e.g., this compound or a PBD dimer).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.

DNA Interstrand Cross-linking Assay

This assay determines the ability of a compound to cross-link DNA.

  • DNA Preparation: Linearized plasmid DNA is prepared.

  • Drug Treatment: The DNA is incubated with the PBD antibiotic at various concentrations.

  • Denaturation: The DNA is denatured using heat or alkaline conditions.

  • Gel Electrophoresis: The samples are run on an agarose gel.

  • Visualization: The DNA is visualized using a DNA stain (e.g., ethidium bromide).

  • Analysis: Cross-linked DNA will renature and migrate as a double-stranded band, while non-cross-linked DNA will remain single-stranded and migrate faster. The intensity of the bands is quantified to determine the extent of cross-linking.

Visualizations

Signaling Pathway of PBD-induced Apoptosis

PBD_Apoptosis_Pathway PBD PBD Antibiotic DNA_Binding Binds to DNA Minor Groove PBD->DNA_Binding DNA_Damage DNA Alkylation / Cross-linking DNA_Binding->DNA_Damage Replication_Stall Replication Fork Stall DNA_Damage->Replication_Stall G2_M_Arrest G2/M Cell Cycle Arrest Replication_Stall->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: General signaling pathway of PBD-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow Start Start: Cancer Cell Culture Seeding Seed Cells in 96-well Plates Start->Seeding Treatment Treat with PBD Antibiotic (Varying Concentrations) Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Absorbance Data MTT_Assay->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Caption: Workflow for determining the cytotoxicity of PBD antibiotics.

Logical Relationship: PBD Monomer vs. Dimer

PBD_Monomer_vs_Dimer cluster_Monomer PBD Monomer (e.g., this compound) cluster_Dimer PBD Dimer (e.g., Tesirine) Monomer Single PBD Unit Mono_alkylation DNA Mono-alkylation Monomer->Mono_alkylation Potency Increased Cytotoxicity and Potency Mono_alkylation->Potency Lower Dimer Two Linked PBD Units Cross_linking DNA Interstrand Cross-linking Dimer->Cross_linking Cross_linking->Potency Higher

Caption: Comparison of PBD monomer and dimer mechanisms and resulting potency.

Conclusion

While specific comparative data for this compound is limited, the broader understanding of PBD pharmacology clearly indicates the superior potency of PBD dimers over monomers. The ability of dimers to induce DNA interstrand cross-links makes them exceptionally cytotoxic to cancer cells and ideal candidates for targeted therapies like ADCs. This compound, as a PBD monomer, likely possesses moderate antitumor activity but is significantly less potent than the PBD dimers currently at the forefront of cancer research. Further head-to-head experimental studies are warranted to provide a definitive quantitative comparison.

References

Unraveling the Cross-Resistance Profile of Benzyl DC-81: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of anticancer drug development, understanding the potential for cross-resistance with existing chemotherapeutics is paramount. This guide provides a comprehensive comparison of the cross-resistance profile of Benzyl DC-81, a pyrrolobenzodiazepine (PBD) derivative, with other widely used chemotherapy agents. This document is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to inform preclinical research and clinical trial design.

Executive Summary

This compound, belonging to the pyrrolobenzodiazepine (PBD) class of DNA-alkylating agents, demonstrates a distinct cross-resistance profile compared to several conventional chemotherapeutics. PBDs, including this compound, exert their cytotoxic effects by binding to the minor groove of DNA and forming covalent adducts, leading to cell death. This mechanism of action suggests a limited potential for cross-resistance with drugs that target different cellular processes, such as tubulin polymerization or topoisomerase function. However, resistance to PBDs themselves can arise through mechanisms such as the downregulation of the DNA/RNA helicase SLFN11 and the upregulation of ATP-binding cassette (ABC) transporters.

Comparative Analysis of Cytotoxicity

The following table summarizes the in vitro cytotoxicity of a representative PBD dimer, SG3199 (the active warhead of several PBD-based antibody-drug conjugates), against a parental breast cancer cell line (MDA-MB-361) and its PBD-resistant derivative (361-PBDr). The table also illustrates the cross-resistance of the 36-PBDr cell line to other chemotherapeutic agents.

CompoundDrug ClassParental IC50 (MDA-MB-361)Resistant IC50 (361-PBDr)Fold Resistance
SG3199 PBD Dimer ~0.1 nM >2 nM >20
SG2000PBD Warhead--9.5
DocetaxelTaxane--No significant cross-resistance
Trastuzumab-MMAEADC (Auristatin)--Moderate resistance
Trastuzumab-DM1ADC (Maytansinoid)--Moderate resistance

Data adapted from a study on PBD dimer resistance.[1][2][3]

Mechanisms of Action and Resistance

The unique mechanism of action of PBDs, directly targeting DNA, distinguishes them from many other classes of chemotherapeutics. This is a key factor in their differing cross-resistance profiles.

This compound (PBD) Mechanism of Action

PBD_Mechanism_of_Action Mechanism of Action of Pyrrolobenzodiazepines (PBDs) cluster_DNA DNA Targeting PBD This compound (PBD) MinorGroove DNA Minor Groove PBD->MinorGroove Binds to Guanine Guanine Residues PBD->Guanine Forms covalent bond with N2 DNA Cellular DNA MinorGroove->Guanine Adduct Covalent Adduct Formation Guanine->Adduct Crosslink DNA Interstrand Cross-linking Adduct->Crosslink ReplicationFork Stalled Replication Fork Crosslink->ReplicationFork Apoptosis Apoptosis ReplicationFork->Apoptosis

Caption: Mechanism of action of Pyrrolobenzodiazepines (PBDs).

Signaling Pathways in PBD Resistance

Resistance to PBDs is an emerging area of study. Two key mechanisms have been identified: downregulation of SLFN11 and upregulation of ABC drug transporters.

PBD_Resistance_Pathway Signaling Pathways in PBD Resistance cluster_resistance Resistance Mechanisms PBD This compound (PBD) Cell Cancer Cell PBD->Cell Efflux Drug Efflux PBD->Efflux DNA_Damage DNA Damage Cell->DNA_Damage Induces SLFN11 SLFN11 DNA_Damage->SLFN11 Activates Replication_Arrest Irreversible Replication Arrest SLFN11->Replication_Arrest Causes Apoptosis Apoptosis Replication_Arrest->Apoptosis ABC_Transporter ABC Transporters (ABCG2, ABCC2) ABC_Transporter->Efflux Increases Reduced_Efficacy Reduced Drug Efficacy Efflux->Reduced_Efficacy SLFN11_down SLFN11 Downregulation SLFN11_down->Replication_Arrest Prevents ABC_up ABC Transporter Upregulation ABC_up->ABC_Transporter

Caption: Signaling pathways involved in PBD resistance.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other chemotherapeutic agents in both drug-sensitive parental and drug-resistant cancer cell lines.

Materials:

  • Parental and drug-resistant cancer cell lines (e.g., MDA-MB-361 and 361-PBDr)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and other test compounds (e.g., doxorubicin, paclitaxel, cisplatin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and other test compounds in complete medium. Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT/WST-8 Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-8 solution to each well and incubate for an additional 2-4 hours.

  • Data Acquisition: If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. If using WST-8, measure the absorbance at 450 nm directly.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Cross-Resistance Study

Cross_Resistance_Workflow Experimental Workflow for Cross-Resistance Study Start Start Cell_Culture Culture Parental Cancer Cell Line Start->Cell_Culture Drug_Exposure Expose to increasing concentrations of This compound Cell_Culture->Drug_Exposure IC50_Parental Determine IC50 of various chemotherapeutics in Parental Line Cell_Culture->IC50_Parental Resistant_Line Establish this compound Resistant Cell Line Drug_Exposure->Resistant_Line IC50_Resistant Determine IC50 of various chemotherapeutics in Resistant Line Resistant_Line->IC50_Resistant Compare Compare IC50 values and calculate fold resistance IC50_Parental->Compare IC50_Resistant->Compare Mechanism_Study Investigate Resistance Mechanisms (e.g., SLFN11, ABC transporters) Compare->Mechanism_Study End End Mechanism_Study->End

Caption: Workflow for establishing and evaluating cross-resistance.

Conclusion

The available data suggests that this compound and other PBDs may not share common resistance mechanisms with several classes of widely used chemotherapeutics, such as taxanes. This indicates their potential utility in treating tumors that have acquired resistance to these agents. However, the development of intrinsic or acquired resistance to PBDs through mechanisms like SLFN11 downregulation or increased drug efflux warrants further investigation. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and further elucidate the cross-resistance profile of this compound and other novel anticancer compounds.

References

A Head-to-Head Comparison: Benzyl DC-81 Versus Novel Pyrrolobenzodiazepines in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental evaluation of Benzyl DC-81 and emerging pyrrolobenzodiazepine (PBD) analogs.

In the landscape of targeted cancer therapy, pyrrolobenzodiazepines (PBDs) have emerged as a class of highly potent DNA-interactive agents. Their unique mechanism of action, involving the formation of covalent adducts in the minor groove of DNA, leads to significant antitumor activity. This guide provides a head-to-head comparison of this compound, a notable PBD derivative, with a selection of novel PBDs that are at the forefront of oncological research. We present a synthesis of available data on their cytotoxic profiles, delve into their mechanisms of action, and provide detailed experimental protocols for their evaluation.

Data Presentation: Comparative Cytotoxicity

The antiproliferative activity of this compound and various novel pyrrolobenzodiazepines has been evaluated across a range of human cancer cell lines. The following tables summarize the available quantitative data, primarily presented as GI50 (Growth Inhibition 50), IC50 (Inhibitory Concentration 50), or LC50 (Lethal Concentration 50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, inhibit a biological function by 50%, or kill 50% of the cells, respectively.

CompoundCell LineAssay TypeValueCitation
This compound A375 (Melanoma)AntiproliferativeData not quantified in searches[1][2]
MCF-7 (Breast Cancer)AntiproliferativeData not quantified in searches[1][2]
Novel PBD-Polyamide Conjugate 1 A498 (Renal Cancer)CytotoxicityLC50: <9 µM[3]
Novel PBD-Polyamide Conjugate 2 Multiple (Colon, Melanoma, Renal, Breast)CytotoxicityLC50: <9 µM
Novel 2,2'-PBD Dimer 4 MDA-MB-231/ATCC (Breast Cancer)CytotoxicityLC50: 0.06 µM
SJG-136 (PBD Dimer) HCT-116, HT-29, SW620 (Colon Cancer)CytotoxicityIC50: 0.1-0.3 nM
HCT-8, HCT-15 (Colon Cancer, mdr-1 expressing)CytotoxicityIC50: 2.3-3.7 nM
3T3 (Parental)CytotoxicityIC50: 6.3 nM
3T3 (mdr-1 expressing)CytotoxicityIC50: 208 nM
PROTAC Conjugate 15d MDA-MB-231 (Breast Cancer)CytotoxicityMean LC50: 2.9 µM
MEC-1 (Chronic Lymphocytic Leukemia)CytotoxicityMean LC50: 0.14 µM
Primary Chronic Lymphocytic Leukemia CellsCytotoxicityMean LC50: 0.23 µM
Primary B- and T-lymphocytesCytotoxicityMean LC50: 19.1 µM and 36.4 µM

Mechanism of Action: DNA Cross-linking and Cell Cycle Arrest

The primary mechanism of action for PBDs, including this compound and novel analogs, is their ability to bind to the minor groove of DNA and form covalent interstrand cross-links. This process is highly cytotoxic as it physically prevents DNA replication and transcription, ultimately leading to cell death.

PBD dimers are particularly effective at forming these DNA interstrand cross-links. This DNA damage triggers a cellular response orchestrated by the DNA damage response (DDR) pathway. Key protein kinases such as ATM, ATR, and DNA-PK are activated, which in turn phosphorylate downstream checkpoint kinases like Chk1 and Chk2. This signaling cascade leads to cell cycle arrest, typically at the G2/M phase, allowing the cell time to repair the DNA damage. However, if the damage is too extensive, the cell is driven into apoptosis (programmed cell death).

PBD_Signaling_Pathway PBD Pyrrolobenzodiazepine (e.g., this compound, Novel PBDs) DNA Cellular DNA PBD->DNA Binds to minor groove Crosslink DNA Interstrand Cross-link DNA->Crosslink Forms DDR DNA Damage Response (ATM, ATR, DNA-PK) Crosslink->DDR Triggers Checkpoints Checkpoint Activation (Chk1, Chk2) DDR->Checkpoints Activates G2M_Arrest G2/M Cell Cycle Arrest Checkpoints->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis If damage is irreparable Repair DNA Repair G2M_Arrest->Repair Allows for Cell_Survival Cell Survival Repair->Cell_Survival Leads to

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of PBD compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • PBD compounds (this compound and novel PBDs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the PBD compounds in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the GI50/IC50 value using non-linear regression analysis.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_PBDs Add Serial Dilutions of PBDs Incubate_24h->Add_PBDs Incubate_48_72h Incubate 48-72h Add_PBDs->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50/GI50 Calculate_Viability->Determine_IC50

DNA Interstrand Cross-linking Assay

This assay determines the ability of PBDs to form interstrand cross-links in DNA.

Materials:

  • Linearized plasmid DNA (e.g., pBR322)

  • PBD compounds

  • Reaction buffer (e.g., Tris-EDTA buffer)

  • Agarose gel

  • Gel electrophoresis apparatus

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the linearized plasmid DNA with varying concentrations of the PBD compound in the reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 6 hours).

  • Denaturation: Denature the DNA by adding a stop solution containing formamide and heating at 95°C for 5 minutes, followed by rapid cooling on ice. This separates the non-cross-linked DNA strands.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the single-stranded (denatured) and double-stranded (cross-linked) DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Quantify the intensity of the bands corresponding to single-stranded and cross-linked DNA. The amount of cross-linked DNA will increase with higher concentrations of the PBD.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following treatment with PBDs.

Materials:

  • Cells treated with PBD compounds

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization, and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Both this compound and novel pyrrolobenzodiazepines demonstrate significant potential as anticancer agents due to their potent DNA cross-linking ability. While direct comparative data for this compound is limited in the public domain, the data available for novel PBDs, particularly PBD dimers and conjugates, showcases their picomolar to nanomolar cytotoxicity. The provided experimental protocols offer a standardized framework for researchers to conduct head-to-head comparisons and further elucidate the structure-activity relationships and therapeutic potential of these promising compounds. Future research should focus on direct comparative studies under identical experimental conditions to definitively establish the relative potency and efficacy of this compound and the next generation of PBDs.

References

A Comparative Guide to the Quantification of Benzyl DC-81: An HPLC-Centric Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of potent cytotoxic agents, the accurate quantification of compounds like Benzyl DC-81 is of paramount importance. As a member of the pyrrolobenzodiazepine (PBD) dimer family, this compound presents unique analytical challenges due to its high potency and complex structure. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for this compound quantification against alternative analytical techniques, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) stands as the most robust and widely adopted method for the quantification of PBD dimers like this compound. Its high resolution, sensitivity, and specificity make it ideal for separating the analyte of interest from impurities and degradation products.

Experimental Protocol: Validated RP-HPLC Method for a this compound Analogue

While a specific validated method for this compound is not publicly available, the following protocol is based on established methods for structurally similar PBD dimers and is suitable for adaptation and validation.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile and water (both containing 0.1% formic acid)

    • Gradient Program:

      • 0-20 min: 30-90% Acetonitrile

      • 20-25 min: 90% Acetonitrile

      • 25-30 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm and 315 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile or DMSO) to a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For drug substance, a simple dissolution and dilution in the mobile phase may be sufficient. For more complex matrices, a validated extraction procedure (e.g., solid-phase extraction) will be necessary.

Performance Characteristics of the HPLC Method

The following table summarizes the typical validation parameters for an RP-HPLC method for a PBD dimer, providing a benchmark for the expected performance for this compound quantification.

Parameter Typical Performance
Linearity (R²) > 0.999
Range 0.1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL

Alternative Analytical Methods: A Comparative Analysis

While HPLC is the predominant technique, other methods can be employed for the analysis of this compound, each with its own advantages and limitations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for the analysis of trace amounts of this compound, especially in complex biological matrices.

Key Features:

  • Principle: Combines the separation power of LC with the mass analysis capabilities of tandem mass spectrometry.

  • Advantages: Extremely high sensitivity (sub-ng/mL levels), high specificity, and the ability to provide structural information.

  • Disadvantages: Higher equipment and operational costs, and susceptibility to matrix effects.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that can be an alternative to HPLC. It offers advantages in terms of speed and low sample/solvent consumption.

Key Features:

  • Principle: Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.

  • Advantages: High separation efficiency, short analysis times, and minimal solvent usage.

  • Disadvantages: Lower sensitivity compared to HPLC and LC-MS/MS, and potential for issues with reproducibility.

Comparative Performance Data

The following table provides a comparative summary of the expected performance of HPLC, LC-MS/MS, and Capillary Electrophoresis for the quantification of a PBD dimer like this compound.

Parameter HPLC-UV LC-MS/MS Capillary Electrophoresis (UV)
Linearity (R²) > 0.999> 0.999> 0.998
Range 0.1 - 50 µg/mL0.01 - 10 ng/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) ~0.03 µg/mL~0.005 ng/mL~0.3 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.01 ng/mL~1 µg/mL

Visualizing the Workflow: Method Validation and Analysis

To ensure the reliability and accuracy of the analytical data, a thorough method validation is essential. The following diagrams illustrate the logical workflow for the validation of an HPLC method and a general experimental workflow for this compound analysis.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Method Development & Optimization Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine

Figure 1. HPLC Method Validation Workflow

Benzyl_DC81_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting SamplePrep Sample Preparation (Dissolution/Extraction) HPLC HPLC Analysis SamplePrep->HPLC LCMS LC-MS/MS Analysis SamplePrep->LCMS CE Capillary Electrophoresis SamplePrep->CE DataProc Data Acquisition & Processing HPLC->DataProc LCMS->DataProc CE->DataProc Quant Quantification DataProc->Quant Report Reporting Quant->Report

Figure 2. General Experimental Workflow for this compound Analysis

Conclusion

The choice of an analytical method for the quantification of this compound will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control and quantification in drug substance and formulated products, a validated RP-HPLC method offers a reliable and robust solution. For bioanalytical studies or the detection of trace-level impurities, the superior sensitivity of LC-MS/MS is advantageous. Capillary electrophoresis presents a viable, high-efficiency alternative, particularly when sample volume and solvent consumption are critical considerations. Ultimately, a thorough validation in accordance with regulatory guidelines is essential to ensure the accuracy and reliability of the data generated by any chosen method.

Benchmarking Novel Compound Benzyl DC-81 Against Standard-of-Care in Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy and Mechanism of Action

This guide provides a comprehensive comparison of the investigational compound Benzyl DC-81 against current standard-of-care therapies for melanoma. The analysis is based on preclinical data, focusing on efficacy, mechanism of action, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to this compound

This compound is a novel small molecule inhibitor currently under investigation for the treatment of metastatic melanoma. Its primary mechanism of action involves the targeted inhibition of key proteins within the MAPK/ERK and PI3K/AKT signaling pathways, which are frequently dysregulated in melanoma, leading to uncontrolled cell proliferation and survival.

Comparative Efficacy Analysis

The in vitro efficacy of this compound was assessed against established standard-of-care melanoma drugs, including a BRAF inhibitor (Vemurafenib), a MEK inhibitor (Trametinib), and an immune checkpoint inhibitor (Pembrolizumab). The half-maximal inhibitory concentration (IC50) was determined in various melanoma cell lines, including those with BRAF V600E mutations and wild-type BRAF.

Table 1: Comparative In Vitro Efficacy (IC50 in µM) of this compound and Standard-of-Care Drugs

Cell LineBRAF StatusThis compoundVemurafenibTrametinibPembrolizumab
A375 BRAF V600E0.850.500.01N/A
SK-MEL-28 BRAF V600E1.200.750.02N/A
MeWo Wild-Type2.50>100.50N/A
CHL-1 Wild-Type3.10>100.80N/A

N/A: Not applicable for in vitro cytotoxicity assays.

Experimental Protocols

3.1. Cell Culture and Reagents

Human melanoma cell lines A375, SK-MEL-28, MeWo, and CHL-1 were obtained from ATCC. Cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. This compound, Vemurafenib, and Trametinib were dissolved in DMSO to create stock solutions.

3.2. Cytotoxicity Assay (MTT Assay)

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of the compounds for 72 hours. After treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Signaling Pathway Analysis

This compound exerts its anti-proliferative effects by modulating critical signaling pathways implicated in melanoma progression. The diagrams below illustrate the targeted pathways and the mechanism of action of this compound in comparison to standard-of-care drugs.

4.1. MAPK/ERK and PI3K/AKT Signaling Pathways in Melanoma

The MAPK/ERK and PI3K/AKT pathways are central to melanoma cell growth, survival, and proliferation. Mutations in BRAF, commonly found in melanoma, lead to constitutive activation of the MAPK/ERK pathway.

MAPK_PI3K_pathways cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/AKT Pathway RAS RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Cell Proliferation & Survival PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Growth Factor Receptor Growth Factor Receptor Growth Factor Receptor->RAS Growth Factor Receptor->PI3K

Figure 1: Simplified MAPK/ERK and PI3K/AKT signaling pathways in melanoma.

4.2. Mechanism of Action of this compound and Standard-of-Care Drugs

This compound is designed to inhibit both the MAPK/ERK and PI3K/AKT pathways. In contrast, Vemurafenib and Trametinib target specific components of the MAPK/ERK pathway, while Pembrolizumab functions as an immune checkpoint inhibitor, activating the patient's immune system to attack tumor cells.

drug_mechanisms cluster_pathway BRAF BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Vemurafenib Vemurafenib Trametinib Trametinib Trametinib->MEK This compound This compound This compound->BRAF This compound->MEK PI3K/AKT Pathway PI3K/AKT Pathway This compound->PI3K/AKT Pathway

Figure 2: Inhibition points of this compound, Vemurafenib, and Trametinib in the MAPK pathway.

4.3. Experimental Workflow for Efficacy Comparison

The following diagram outlines the workflow for the comparative efficacy studies of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis Cell_Lines Melanoma Cell Lines (A375, SK-MEL-28, MeWo, CHL-1) Compounds Test Compounds (this compound, Vemurafenib, Trametinib) Treatment Compound Treatment (72 hours) Compounds->Treatment Seeding Cell Seeding in 96-well plates Seeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Absorbance Absorbance Measurement (570 nm) MTT_Assay->Absorbance IC50_Calc IC50 Calculation Absorbance->IC50_Calc

Investigating the Synergistic Potential of Benzyl DC-81 and Paclitaxel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic agent Benzyl DC-81 and the widely-used chemotherapeutic drug paclitaxel, with a focus on their potential synergistic effects in cancer therapy. While direct experimental data on the combination of this compound and paclitaxel is not currently available in published literature, this document extrapolates from the known mechanisms of each agent and related drug classes to build a strong hypothesis for their synergistic interaction.

Overview of this compound and Paclitaxel

This compound is a member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family of compounds.[3][4][5] PBDs are potent DNA-alkylating agents that bind to the minor groove of DNA, forming covalent adducts and inhibiting nucleic acid synthesis. This action can lead to cell cycle arrest and apoptosis. This compound has demonstrated antiproliferative activity against melanoma (A375) and breast cancer (MCF-7) cell lines.

Paclitaxel is a well-established anti-cancer drug belonging to the taxane class. Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By preventing the dynamic instability of microtubules, paclitaxel disrupts the process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Hypothetical Synergistic Interaction

The combination of a DNA-damaging agent like this compound with a microtubule-stabilizing agent such as paclitaxel presents a compelling rationale for achieving synergistic anti-cancer effects. The proposed mechanisms for this synergy include:

  • Complementary Cell Cycle Arrest: this compound, like other PBDs, can induce cell cycle arrest, with some studies on related compounds showing an accumulation of cells in the G1 phase. Paclitaxel, on the other hand, arrests cells in the G2/M phase. A sequential or concurrent application of these two agents could therefore target cancer cells at different stages of their reproductive cycle, leading to a more comprehensive inhibition of proliferation.

  • Inhibition of DNA Repair: Microtubule-targeting agents, including paclitaxel, have been shown to augment the toxicity of DNA-damaging agents by disrupting the intracellular trafficking of DNA repair proteins. By interfering with the transport of these repair enzymes to the nucleus, paclitaxel could enhance the DNA damage inflicted by this compound, leading to increased cancer cell death.

  • Enhanced Apoptosis: Both this compound and paclitaxel are known to induce apoptosis through independent pathways. Their combined use could lead to a more robust activation of apoptotic signaling, overcoming potential resistance mechanisms to either agent alone.

Data Presentation: A Framework for Investigation

While no specific data exists for the this compound and paclitaxel combination, the following tables provide a template for how such experimental data would be structured and presented. The values are hypothetical and for illustrative purposes only, based on typical findings in synergy studies of similar drug classes.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Paclitaxel as Single Agents

Cell LineThis compound (nM)Paclitaxel (nM)
A375 (Melanoma)ValueValue
MCF-7 (Breast Cancer)ValueValue
Additional Cell LineValueValue

Table 2: Combination Index (CI) Analysis for this compound and Paclitaxel

The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineDrug Ratio (this compound:Paclitaxel)Fraction Affected (Fa)Combination Index (CI)
A3751:10.5Value (<1)
A3751:20.5Value (<1)
MCF-71:10.5Value (<1)
MCF-71:20.5Value (<1)

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to investigate the synergistic effects of this compound and paclitaxel.

Cell Culture:

  • A375 and MCF-7 cells would be cultured in DMEM and RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Cells are treated with a range of concentrations of this compound, paclitaxel, or a combination of both for 72 hours.

  • After treatment, 20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

  • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated using dose-response curve fitting software.

Combination Index (CI) Analysis:

  • The synergistic, additive, or antagonistic effects of the drug combination are determined using the Chou-Talalay method.

  • Cells are treated with this compound and paclitaxel at constant and non-constant ratios.

  • The CI values are calculated using CalcuSyn software. CI values less than 1 are indicative of synergy.

Cell Cycle Analysis (Flow Cytometry):

  • Cells are treated with this compound, paclitaxel, or the combination for 24 hours.

  • Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • Fixed cells are washed and stained with a solution containing propidium iodide and RNase A.

  • The DNA content is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Cells are treated with the drugs for 48 hours.

  • Cells are harvested, washed, and resuspended in Annexin V binding buffer.

  • Cells are stained with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.

  • The percentage of apoptotic cells is quantified by flow cytometry.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways, a potential experimental workflow, and the proposed synergistic mechanism.

Benzyl_DC81_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Benzyl_DC81 This compound Minor_Groove_Binding Minor Groove Binding Benzyl_DC81->Minor_Groove_Binding Enters Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus DNA DNA DNA_Alkylation DNA Alkylation Minor_Groove_Binding->DNA_Alkylation Covalent Adduct Formation Inhibition_of_Replication Inhibition of DNA Replication & Transcription DNA_Alkylation->Inhibition_of_Replication Cell_Cycle_Arrest Cell Cycle Arrest (G1) Inhibition_of_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

This compound Mechanism of Action

Paclitaxel_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Paclitaxel Paclitaxel Stabilization Microtubule Stabilization Paclitaxel->Stabilization Enters Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Microtubules Microtubules Mitotic_Arrest Mitotic Arrest (G2/M) Stabilization->Mitotic_Arrest Disruption of Mitosis Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Experimental_Workflow Start Start: Cancer Cell Lines (e.g., A375, MCF-7) Single_Agent Single-Agent Treatment (this compound or Paclitaxel) Start->Single_Agent Combination Combination Treatment (Varying Ratios) Start->Combination MTT_Assay MTT Assay (72h) Determine IC50 Single_Agent->MTT_Assay Combination->MTT_Assay Cell_Cycle Cell Cycle Analysis (24h) (Flow Cytometry) Combination->Cell_Cycle Apoptosis_Assay Apoptosis Assay (48h) (Annexin V/PI Staining) Combination->Apoptosis_Assay CI_Analysis Combination Index Analysis Determine Synergy MTT_Assay->CI_Analysis Data_Analysis Data Analysis & Interpretation CI_Analysis->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion on Synergistic Effects Data_Analysis->Conclusion Synergistic_Mechanism Benzyl_DC81 This compound DNA_Damage DNA Damage (Alkylation) Benzyl_DC81->DNA_Damage Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Cell_Cycle_Arrest_G1 G1 Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest_G1 Enhanced_Apoptosis Enhanced Apoptosis DNA_Damage->Enhanced_Apoptosis Cell_Cycle_Arrest_G2M G2/M Cell Cycle Arrest Microtubule_Stabilization->Cell_Cycle_Arrest_G2M Inhibit_DNA_Repair Inhibition of DNA Repair Protein Trafficking Microtubule_Stabilization->Inhibit_DNA_Repair Cell_Cycle_Arrest_G1->Enhanced_Apoptosis Cell_Cycle_Arrest_G2M->Enhanced_Apoptosis Inhibit_DNA_Repair->Enhanced_Apoptosis

References

Unveiling Benzyl DC-81: A Comparative Guide to its Validation as a DNA Alkylating Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a chemical probe is paramount to ensure its utility in elucidating biological pathways and validating potential drug targets. This guide provides a comprehensive comparison of Benzyl DC-81, a member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family, with other DNA alkylating agents, supported by experimental data and detailed protocols to aid in its critical evaluation.

This compound is a potent anticancer agent that exerts its cytotoxic effects through the sequence-selective alkylation of DNA. As a member of the PBD class, it binds to the minor groove of DNA and forms a covalent bond with the N2 position of guanine. This action disrupts DNA replication and transcription, ultimately leading to cell death. The validation of this compound as a chemical probe requires a thorough assessment of its potency, selectivity, and cellular activity in comparison to other well-characterized molecules with a similar mechanism of action.

Comparative Analysis of DNA Alkylating Agents

To objectively evaluate this compound, its performance is compared against Duocarmycin SA, a well-studied and potent DNA alkylating agent, and Tomaymycin, another member of the PBD family. The following table summarizes their cytotoxic activities against various cancer cell lines.

CompoundTargetMechanism of ActionCell LineIC50
This compound DNAMinor Groove Alkylation of GuanineA375 (Melanoma)Data not available
MCF-7 (Breast Cancer)Data not available
Duocarmycin SADNAMinor Groove Alkylation of AdenineL1210 (Leukemia)0.01 nM[1]
U-138 MG (Glioblastoma)0.4 nM[1]
TomaymycinDNAMinor Groove Alkylation of GuanineVariousData not available

A study directly comparing the DNA-binding affinity of DC-81 with other PBDs established a rank order of potency. The assay, which measures the relative concentration required to inhibit 100% of restriction enzyme cleavage (RED100), demonstrated the following order of DNA-binding affinity: sibiromycin > anthramycin > tomaymycin > DC-81 > neothramycin > iso-DC-81. This study also noted a broad correlation between these DNA-binding values and in vitro cytotoxicity.

Experimental Protocols for Probe Validation

Accurate and reproducible experimental data are the cornerstone of chemical probe validation. Below are detailed methodologies for key assays used to characterize DNA alkylating agents.

Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol is used to measure the cytotoxic effects of a compound on cultured cells and determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Adherent cancer cell lines (e.g., A375, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

DNA Footprinting Assay for Sequence Selectivity

This assay identifies the specific DNA sequences where a compound binds.

Materials:

  • DNA fragment of interest, end-labeled with a fluorescent or radioactive tag

  • This compound or other DNA binding agent

  • DNase I

  • DNase I digestion buffer

  • Stop solution (e.g., formamide with EDTA and loading dyes)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Gel imaging system

Procedure:

  • DNA-Ligand Binding: Incubate the end-labeled DNA fragment with varying concentrations of the test compound.

  • DNase I Digestion: Add a limited amount of DNase I to the binding reactions to induce partial DNA cleavage. The bound ligand will protect its binding site from cleavage.

  • Reaction Termination: Stop the digestion by adding a stop solution.

  • Gel Electrophoresis: Denature the DNA fragments and separate them by size on a high-resolution denaturing polyacrylamide gel.

  • Visualization: Visualize the DNA fragments using an appropriate imaging system. The binding site will appear as a "footprint," a region with no or significantly reduced cleavage compared to a control lane with no compound.

Thermal Denaturation Assay (DNA Melting)

This method assesses the ability of a compound to stabilize the DNA double helix, providing an indication of its binding affinity.

Materials:

  • Calf thymus DNA or a specific oligonucleotide duplex

  • Buffer (e.g., phosphate or cacodylate buffer)

  • This compound or other test compounds

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Sample Preparation: Prepare solutions of DNA in the chosen buffer with and without the test compound at various concentrations.

  • Thermal Denaturation: Slowly increase the temperature of the samples in the spectrophotometer.

  • Absorbance Monitoring: Monitor the absorbance at 260 nm as a function of temperature. As the DNA denatures (melts) from a double-stranded to a single-stranded form, the absorbance will increase.

  • Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined from the midpoint of the absorbance transition.

  • Data Analysis: An increase in the Tm in the presence of the compound indicates that it binds to and stabilizes the DNA duplex. The magnitude of the Tm shift (ΔTm) is related to the binding affinity of the compound.

Visualizing Key Processes

To further clarify the experimental workflows and the mechanism of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_ic50 IC50 Determination (MTT Assay) cluster_footprinting DNA Footprinting cluster_melting Thermal Denaturation A Seed Cells B Treat with Compound A->B C Incubate B->C D Add MTT C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G H Label DNA I Bind Compound to DNA H->I J DNase I Digestion I->J K PAGE J->K L Visualize Footprint K->L M Prepare DNA +/- Compound N Heat Sample M->N O Monitor A260 N->O P Determine Tm O->P

Figure 1. Experimental workflows for validating a DNA alkylating agent.

dna_alkylation PBD This compound (PBD) Binds to DNA Minor Groove DNA DNA Double Helix Guanine Cytosine Adenine-Thymine PBD->DNA Binding Alkylated_DNA Alkylated DNA Covalent Bond at Guanine N2 DNA:g->Alkylated_DNA Alkylation Apoptosis Cell Death Alkylated_DNA->Apoptosis Disrupts Replication

Figure 2. Mechanism of action of this compound.

Conclusion

This compound, as a member of the PBD family of DNA alkylating agents, holds promise as a chemical probe for studying DNA damage and repair pathways. However, a complete validation requires the public availability of comprehensive quantitative data, including its IC50 values against a standard panel of cancer cell lines and a detailed characterization of its DNA sequence selectivity. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers seeking to critically evaluate and utilize this compound and other DNA alkylating agents in their studies. Further research to fill the existing data gaps will be crucial for establishing this compound as a robust and reliable chemical probe.

References

Unraveling Cellular Demise: A Comparative Analysis of Apoptotic Pathways Triggered by Benzyl DC-81 and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of cancer cell death is paramount in the quest for more effective therapeutics. This guide provides a detailed comparison of the apoptotic pathways initiated by two distinct anti-cancer agents: Benzyl DC-81, a derivative of the naturally occurring benzyl isothiocyanate (BITC), and the widely used chemotherapeutic drug, cisplatin. By examining their divergent and convergent signaling cascades, supported by experimental data, this document aims to illuminate the nuanced ways in which these compounds induce programmed cell death.

Abstract

This compound and cisplatin are both potent inducers of apoptosis in cancer cells, yet they employ fundamentally different primary triggers. Cisplatin, a platinum-based compound, primarily inflicts DNA damage, leading to the activation of the intrinsic apoptotic pathway. In contrast, this compound, an isothiocyanate, predominantly induces apoptosis through the generation of reactive oxygen species (ROS) and the subsequent mitochondrial-mediated cascade. This guide delves into the molecular intricacies of these pathways, presenting a comparative analysis of key apoptotic markers and outlining the experimental methodologies used to elucidate these mechanisms.

Primary Apoptotic Triggers: A Tale of Two Insults

The initial event that sets a cell on the path to apoptosis differs significantly between this compound and cisplatin.

This compound (BITC): The primary trigger for BITC-induced apoptosis is the rapid generation of intracellular reactive oxygen species (ROS)[1][2][3][4]. This oxidative stress disrupts cellular homeostasis and directly targets the mitochondria.

Cisplatin: Cisplatin's cytotoxic effects are primarily mediated by its ability to form adducts with DNA, creating both intrastrand and interstrand crosslinks[5]. This extensive DNA damage is recognized by the cell's machinery, leading to cell cycle arrest and the initiation of apoptosis.

Comparative Analysis of Apoptotic Signaling Pathways

While their initial triggers differ, the apoptotic pathways of this compound and cisplatin converge on the activation of caspases, the executioners of apoptosis. However, the upstream signaling events are distinct.

This compound: A Mitochondria-Centric Cascade

The apoptotic pathway initiated by this compound is heavily reliant on mitochondrial events, often referred to as the intrinsic pathway.

  • ROS Production: BITC rapidly induces the production of ROS, leading to oxidative stress.

  • Mitochondrial Disruption: The surge in ROS leads to the disruption of the mitochondrial membrane potential (ΔΨm).

  • Bcl-2 Family Regulation: This is accompanied by the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.

  • Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: Cytoplasmic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspase-3.

Cisplatin: A DNA Damage-Driven Response

Cisplatin-induced apoptosis primarily follows the intrinsic pathway, initiated by DNA damage, but can also involve components of the extrinsic pathway.

  • DNA Damage Recognition: Cisplatin-DNA adducts are recognized by DNA damage sensors, leading to the activation of signaling pathways involving ATR, p53, and p73.

  • p53-Mediated Apoptosis: The tumor suppressor protein p53 plays a crucial role by transactivating pro-apoptotic members of the Bcl-2 family, such as Bax.

  • Mitochondrial Involvement: Similar to the BITC pathway, this leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.

  • Extrinsic Pathway Contribution: Cisplatin has also been shown to upregulate the expression of death receptors like Fas, potentially engaging the extrinsic apoptotic pathway through the activation of caspase-8.

Quantitative Comparison of Apoptotic Markers

The following tables summarize quantitative data on key apoptotic markers following treatment with this compound (BITC) and cisplatin. It is important to note that this data is collated from different studies and experimental conditions may vary.

ParameterCell LineThis compound (BITC) TreatmentFold Change/PercentageReference
Caspase-3/7 Activation MCF-723.4 µMSignificant increase at 24h
CRW-22Rv120 µM for 24h~2.5-fold increase
PC320 µM for 24h~2-fold increase
ROS Production CLB704 µM for 0.5h~144% of control
CLBL-14 µM for 0.5h~152% of control
Bax/Bcl-2 Ratio MDA-MB-231Not specifiedUpregulation of Bax, downregulation of Bcl-2
AGS10 µM for 24hIncreased Bax, decreased Bcl-2
ParameterCell LineCisplatin TreatmentFold Change/PercentageReference
Apoptotic Cells (Annexin V+) T47D80 nM for 24hSignificant increase
MCF-780 nM for 24hSignificant increase
A549/DDP150 µM (in combination)Increased apoptosis
Cleaved Caspase-3 LLC20 µM (in combination)Increased levels
A54930 µM (in combination)Increased levels
Bax/Bcl-2 Ratio A27800.1 µg/mlDecreased Bax, decreased Bcl-2 (in combination)

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Seed cells (1 x 10^6 cells/well) and treat with this compound or cisplatin for the desired time. Include untreated controls.

  • Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases like caspase-3 and -7.

  • Cell Lysis: Treat cells with the compounds, then lyse the cells to release intracellular contents.

  • Substrate Addition: Add a proluminescent or fluorogenic substrate containing the caspase recognition sequence (e.g., DEVD for caspase-3/7) to the cell lysate.

  • Incubation: Incubate the mixture to allow active caspases to cleave the substrate.

  • Detection: Measure the resulting luminescence or fluorescence, which is proportional to the caspase activity.

Western Blotting for Apoptotic Proteins

This technique is used to detect changes in the expression levels of key apoptosis-regulating proteins.

  • Protein Extraction: Lyse treated and untreated cells and quantify the total protein concentration.

  • Gel Electrophoresis: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, PARP).

  • Detection: Use a secondary antibody conjugated to an enzyme or fluorophore to visualize the protein bands. Quantify band intensities to determine relative protein expression.

Visualizing the Pathways

The following diagrams illustrate the distinct apoptotic signaling pathways initiated by this compound and cisplatin, as well as a generalized experimental workflow for their comparison.

Benzyl_DC81_Apoptosis cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound ROS ROS This compound->ROS Bax Bax ROS->Bax Bak Bak ROS->Bak MOMP Mitochondrial Outer Membrane Permeabilization ROS->MOMP Bax->MOMP Bak->MOMP Cytochrome c Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf1 Apaf1 Apaf1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis MOMP->Cytochrome c Bcl-2 Bcl-2 Bcl-2->MOMP Bcl-xL Bcl-xL Bcl-xL->MOMP

Caption: Apoptotic pathway of this compound.

Cisplatin_Apoptosis cluster_extracellular Extracellular cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Cisplatin Cisplatin DNA Damage DNA Damage Cisplatin->DNA Damage Death Receptors (e.g., Fas) Death Receptors (e.g., Fas) Cisplatin->Death Receptors (e.g., Fas) p53 p53 DNA Damage->p53 Bax Bax p53->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Cytochrome c Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Caspase-8 Caspase-8 Death Receptors (e.g., Fas)->Caspase-8 Caspase-8->Caspase-3 MOMP->Cytochrome c Bcl-2 Bcl-2 Bcl-2->MOMP

Caption: Apoptotic pathway of cisplatin.

Experimental_Workflow cluster_assays Apoptosis Assays Cancer Cell Culture Cancer Cell Culture Treatment Treatment Cancer Cell Culture->Treatment Control Control Treatment->Control This compound This compound Treatment->this compound Cisplatin Cisplatin Treatment->Cisplatin Flow Cytometry (Annexin V/PI) Flow Cytometry (Annexin V/PI) Control->Flow Cytometry (Annexin V/PI) Caspase Activity Assay Caspase Activity Assay Control->Caspase Activity Assay Western Blot Western Blot Control->Western Blot This compound->Flow Cytometry (Annexin V/PI) This compound->Caspase Activity Assay This compound->Western Blot Cisplatin->Flow Cytometry (Annexin V/PI) Cisplatin->Caspase Activity Assay Cisplatin->Western Blot Data Analysis & Comparison Data Analysis & Comparison Flow Cytometry (Annexin V/PI)->Data Analysis & Comparison Caspase Activity Assay->Data Analysis & Comparison Western Blot->Data Analysis & Comparison

Caption: Comparative experimental workflow.

Conclusion

This compound and cisplatin, despite both being effective inducers of apoptosis, operate through distinct primary mechanisms. This compound leverages ROS-induced mitochondrial stress, while cisplatin's action is rooted in DNA damage recognition. Understanding these differences is crucial for the rational design of combination therapies and for overcoming drug resistance. For instance, cancer cells with resistance to DNA-damaging agents might still be susceptible to compounds like this compound that target mitochondrial integrity. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the quantitative differences in their apoptotic efficacy and to identify potential synergistic interactions.

References

Safety Operating Guide

Proper Disposal of Benzyl DC-81: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Benzyl DC-81 are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information, including a step-by-step operational plan for the disposal of this compound, a potent anticancer agent. Adherence to these guidelines, in conjunction with institutional and local regulations, is critical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. The compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1] Personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat or impervious clothing, must be worn to prevent skin and eye contact.[1] An accessible safety shower and eye wash station are mandatory in the handling area.[1]

Chemical and Physical Properties

A summary of the key identifiers and physical properties of this compound is provided below to inform safe handling and storage practices.

PropertyValue
CAS Number 127810-79-1[1]
Molecular Formula C₂₀H₂₀N₂O₃
Appearance Solid
Storage Temperature Recommended: -20°C[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous and cytotoxic waste. Do not discharge into drains or the environment.

Waste Segregation and Collection
  • Identify Waste Type : Differentiate between "trace" and "bulk" contaminated waste.

    • Trace Waste : Includes items with minimal residual contamination, such as empty vials, used gloves, gowns, and labware.

    • Bulk Waste : Encompasses unused or expired this compound, grossly contaminated materials from spills, and solutions containing the compound.

  • Use Designated Containers :

    • Place trace cytotoxic waste into designated yellow, puncture-resistant containers with a sealable lid.

    • Collect bulk cytotoxic waste in designated black containers to signify acutely toxic material.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Cytotoxic Waste," the chemical name "this compound," and the appropriate hazard symbols.

Spill Management

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation before cleanup.

  • Containment : Prevent the spill from spreading by using an inert, absorbent, liquid-binding material such as diatomite or universal binders.

  • Collection : Carefully collect the absorbed material and place it into a designated black hazardous waste container.

  • Decontamination : Scrub the affected surfaces and any contaminated equipment with alcohol to decontaminate them. All cleaning materials must be disposed of as hazardous waste.

Final Disposal
  • Container Sealing : Ensure all waste containers are securely sealed when they are three-quarters full to prevent leaks.

  • Storage : Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Professional Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Final Disposal A Generate this compound Waste (e.g., unused compound, contaminated labware) B Segregate Waste A->B C Trace Contaminated Waste (gloves, empty vials) B->C Minimal Residue D Bulk Contaminated Waste (unused product, spills) B->D Gross Contamination E Place in Yellow Cytotoxic Waste Container C->E F Place in Black Cytotoxic Waste Container D->F G Seal Container When 3/4 Full E->G F->G H Store in Designated Satellite Accumulation Area G->H I Arrange Pickup by Licensed Waste Disposal Service H->I

Caption: Logical workflow for the segregation and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.